molecular formula C9H8N2O2S B1244767 Isoquinoline-5-sulfonamide CAS No. 109547-31-1

Isoquinoline-5-sulfonamide

Cat. No.: B1244767
CAS No.: 109547-31-1
M. Wt: 208.24 g/mol
InChI Key: BFIWZEKPARJYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-5-sulfonamide (CAS 109547-31-1) is an organic compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol. It serves as a versatile chemical scaffold in medicinal chemistry research, particularly in the development of new therapeutic agents. Recent high-impact research has demonstrated its significant value in antibacterial discovery. Derivatives of this core structure have been identified as a novel class of allosteric inhibitors of DNA gyrase, an essential bacterial enzyme . These inhibitors, such as the optimized compound LEI-800, exhibit potent activity against clinically relevant Gram-negative bacteria, including fluoroquinolone-resistant strains of Escherichia coli and Klebsiella pneumoniae . The mechanism of action is distinct from clinically used fluoroquinolones; the compound binds to an allosteric, hydrophobic pocket in the GyrA subunit, inhibiting DNA cleavage and representing a promising new path to counter widespread antibiotic resistance . Beyond its prominent role in antibacterial development, the isoquinoline sulfonamide structure is a subject of interest in other research areas, including the synthesis of central nervous system (CNS) active agents and anticancer compounds, highlighting its utility as a multifaceted research tool . This product is supplied for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers can handle this compound according to standard safety protocols, as it may cause skin and eye irritation and be harmful if swallowed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIWZEKPARJYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431563
Record name Isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109547-31-1
Record name Isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the Isoquinoline-5-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Isoquinoline-5-sulfonamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

This compound is a heterocyclic organic compound featuring a bicyclic isoquinoline core fused to a sulfonamide group. The isoquinoline ring system is a prominent structural motif found in a vast number of natural alkaloids and synthetic compounds with diverse and potent biological activities, including antimicrobial and anticancer properties.[1][2][3] The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, famously associated with the first generation of antibacterial drugs and now integral to a wide array of therapeutics.[1] The combination of these two moieties makes this compound and its derivatives a privileged scaffold in drug discovery, serving as a critical building block for enzyme inhibitors and other targeted therapeutic agents.[4][5]

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a robust two-step process. The core logic of this pathway is the initial formation of a highly reactive intermediate, Isoquinoline-5-sulfonyl chloride, which is then readily converted to the target sulfonamide. This approach ensures high yields and purity.

Overall Synthetic Workflow

The synthesis begins with the conversion of a stable precursor, isoquinoline-5-sulfonic acid, into the corresponding sulfonyl chloride. This activated intermediate is then subjected to nucleophilic attack by an ammonia source to furnish the final product.

G A Isoquinoline-5-sulfonic Acid B Isoquinoline-5-sulfonyl chloride (Key Intermediate) A->B  Chlorination (SOCl₂) C This compound (Final Product) B->C  Amination (NH₄OH)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Isoquinoline-5-sulfonyl chloride

The conversion of the sulfonic acid to the sulfonyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to facilitate the reaction, likely through the formation of the Vilsmeier reagent in situ.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isoquinoline-5-sulfonic acid (1 equivalent).[6]

  • Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (5-10 equivalents) followed by a catalytic amount of DMF (e.g., 1 drop).[6]

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the disappearance of the starting material.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure. This step must be performed in a well-ventilated fume hood.

  • The resulting crude solid is suspended in a non-polar solvent like dichloromethane (DCM), filtered, and washed with fresh DCM to remove residual impurities.[6]

  • The collected solid is dried under vacuum to yield Isoquinoline-5-sulfonyl chloride hydrochloride, which can be used directly in the next step.

Step 2: Amination to this compound

The highly electrophilic sulfonyl chloride readily reacts with nucleophiles. For the synthesis of the primary sulfonamide, a concentrated aqueous solution of ammonium hydroxide provides the ammonia nucleophile. The reaction is typically performed at a low temperature to control its exothermicity.

Experimental Protocol:

  • Suspend the Isoquinoline-5-sulfonyl chloride (1 equivalent) obtained from the previous step in a suitable organic solvent such as dichloromethane (DCM) in a flask.

  • Cool the suspension in an ice bath to 0°C.

  • Slowly add concentrated ammonium hydroxide (NH₄OH) (5-10 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the sulfonyl chloride is fully consumed.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Reagent/ParameterMolar/Volume RatioPurpose
Step 1
Isoquinoline-5-sulfonic acid1 eqStarting material
Thionyl chloride (SOCl₂)5-10 eqChlorinating agent
N,N-Dimethylformamide (DMF)CatalyticCatalyst for chlorination
Temperature80°C (Reflux)To overcome activation energy
Step 2
Isoquinoline-5-sulfonyl chloride1 eqActivated intermediate
Ammonium Hydroxide (conc.)5-10 eqAmmonia source for amination
Dichloromethane (DCM)SolventReaction medium
Temperature0°C to RTTo control reaction exothermicity

Table 1: Summary of reagents and conditions for the synthesis of this compound.

Part 2: Structural Elucidation and Purity Assessment

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques, each providing a unique and complementary piece of structural information.

G cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis A NMR Spectroscopy (¹H & ¹³C) B Mass Spectrometry (ESI-MS) C HPLC Target Synthesized This compound Target->A Confirms Connectivity & Chemical Environment Target->B Confirms Molecular Weight & Fragmentation Target->C Determines Purity & Retention Time

Caption: Integrated characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the chemical environment of the isoquinoline and sulfonamide moieties.

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons on the isoquinoline ring and the protons of the sulfonamide NH₂ group. The electron-withdrawing nature of the sulfonyl group causes a downfield shift for adjacent protons. The NH₂ protons typically appear as a broad singlet.[7]

¹³C NMR: The carbon spectrum will display distinct resonances for each unique carbon atom in the molecule. The carbon atom directly attached to the sulfonyl group will be shifted downfield.[7]

Group¹H Expected Chemical Shift (δ, ppm)¹³C Expected Chemical Shift (δ, ppm)Rationale
Isoquinoline Aromatic CH7.5 - 9.5115 - 155Aromatic environment, influenced by ring nitrogen and sulfonyl group.
Sulfonamide NH₂7.0 - 8.5 (broad singlet)N/AExchangeable protons, chemical shift can be concentration dependent.
Quaternary CarbonsN/A125 - 160No attached protons; includes C-S and bridgehead carbons.

Table 2: Predicted NMR Chemical Shifts for this compound.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For this compound (C₉H₈N₂O₂S), the expected monoisotopic mass is approximately 208.03 Da.[8] In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 209.04.

A key diagnostic feature in the tandem mass spectrum (MS/MS) of aromatic sulfonamides is the characteristic neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[9][10] This fragmentation provides strong evidence for the presence of the sulfonamide moiety.

IonExpected m/zDescription
[M+H]⁺~209.04Protonated molecular ion
[M+H - SO₂]⁺~145.04Fragment ion after neutral loss of SO₂

Table 3: Expected Mass Spectrometry Fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is typically employed, where the compound is separated on a non-polar stationary phase with a polar mobile phase.

Experimental Protocol:

  • Column: Use a C18 or C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A typical gradient might run from 10% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a wavelength where the isoquinoline chromophore absorbs strongly (e.g., 254 nm or 265 nm).[11]

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent like methanol.

  • Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Conclusion

This guide has detailed a reliable and verifiable pathway for the synthesis of this compound via its sulfonyl chloride intermediate. Furthermore, it has established a comprehensive analytical workflow employing NMR, MS, and HPLC to unequivocally confirm the structure and assess the purity of the final product. The protocols and rationale provided herein are designed to empower researchers to confidently produce and validate this important chemical scaffold for applications in medicinal chemistry and drug development.

References

  • Vertex AI Search. (2024).
  • Royal Society of Chemistry. (2021). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Google Patents. (2018). Preparation method of 5-isoquinoline sulfonyl chloride. CN108752274B.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The anticancer effect of natural plant alkaloid isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. Available at: [Link]

  • PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Hidaka, H., & Asano, M. (1985). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemdad Co., Ltd. (n.d.). ISOQUINOLINE-5-SULFONYL CHLORIDE. Available at: [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. Available at: [Link]

  • Wang, Y., & Li, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(9), 1234-43. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Jacob, J., et al. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844. Available at: [Link]

  • Cherry, C. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available at: [Link]

  • Zhang, T., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 820. Available at: [Link]

  • ResearchGate. (2015). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

  • Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-3. Available at: [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel Isoquinoline-5-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the strategies and methodologies for screening the biological activity of novel isoquinoline-5-sulfonamide derivatives. As a pivotal scaffold in medicinal chemistry, these compounds have yielded numerous potent and selective inhibitors of key cellular signaling enzymes, particularly protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols to navigate the complexities of hit identification and lead optimization.

The this compound Scaffold: A Privileged Kinase Inhibitor Chemotype

The this compound core is a well-established pharmacophore, recognized for its ability to competitively bind to the ATP-binding site of protein kinases.[1][2] This interaction is a cornerstone of its inhibitory mechanism. The structural rigidity of the isoquinoline ring, combined with the hydrogen bonding capabilities of the sulfonamide moiety, provides a stable anchor within the kinase hinge region.[3][4] The true power of this scaffold lies in its synthetic tractability; substitutions at various positions on the isoquinoline ring allow for the fine-tuning of potency and selectivity against specific kinases.[3][5]

Prominent examples like Fasudil, a Rho-associated coiled-coil kinase (ROCK) inhibitor, and H-89, a potent inhibitor of Protein Kinase A (PKA), underscore the therapeutic potential of this chemical class in areas ranging from cardiovascular disease to oncology.[1][6] The design of novel derivatives, therefore, presents a promising avenue for the discovery of new therapeutics targeting the vast human kinome.

Crafting a Screening Cascade: From High-Throughput Hits to Preclinical Candidates

A robust screening cascade is essential for efficiently identifying and advancing promising this compound derivatives. The process should be designed as a funnel, starting with broad, high-throughput screens to identify initial hits, followed by more complex and physiologically relevant assays to characterize and prioritize lead compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization a Compound Library of Novel This compound Derivatives b High-Throughput Biochemical Assays (e.g., Kinase Activity Assays) a->b Initial Hit Identification c Dose-Response & IC50 Determination b->c Hit Confirmation d Kinase Selectivity Profiling c->d Prioritization e Cell-Based Potency Assays d->e Functional Validation f Structure-Activity Relationship (SAR) Studies e->f Iterative Improvement g ADME-Tox Profiling f->g Drug-like Properties Assessment h In Vivo Efficacy Models g->h Preclinical Candidate Selection

Caption: A typical screening cascade for novel this compound derivatives.

Primary Screening: Identifying Initial Hits with High-Throughput Biochemical Assays

The primary goal of this stage is to rapidly screen a library of novel this compound derivatives to identify compounds that exhibit inhibitory activity against the target of interest, typically a protein kinase.[7] Biochemical assays, which measure the direct interaction between the compound and the purified enzyme, are ideal for this purpose due to their scalability and reproducibility.[]

Choosing the Right Biochemical Assay

Several assay formats are available, each with its own advantages and limitations.[9] The choice of assay will depend on the specific kinase target, available resources, and desired throughput.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[6]Gold standard, highly sensitive, direct measurement of activity.[9]Requires handling of radioactive materials, generates radioactive waste.
Fluorescence-Based Assays Detects changes in fluorescence polarization or intensity upon substrate phosphorylation.[]Non-radioactive, amenable to high-throughput screening (HTS).Prone to interference from fluorescent compounds, may require modified substrates.[9]
Luminescence-Based Assays Measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[10]High sensitivity, broad applicability to different kinases.Indirect measurement of kinase activity, can be affected by compounds that interfere with luciferase.
Step-by-Step Protocol: High-Throughput Luminescence-Based Kinase Assay

This protocol provides a generalized method for a high-throughput luminescence-based kinase assay, a popular choice for primary screening.[10]

  • Reagent Preparation:

    • Prepare a stock solution of the novel this compound derivatives in 100% DMSO.

    • Prepare the kinase reaction buffer containing the purified kinase, its specific substrate, and any necessary cofactors.

    • Prepare the ATP solution at the desired concentration (often at or near the Km for the kinase).

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound stock solutions into a 384-well assay plate.

    • Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only).

  • Kinase Reaction:

    • Add the kinase/substrate master mix to all wells of the assay plate.

    • Allow the plate to incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding a commercially available ADP-Glo™ or similar reagent that quantifies the remaining ATP via a luciferase-luciferin reaction.[10]

    • Incubate the plate as per the manufacturer's instructions to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition at a single concentration).

Secondary Screening: Confirming Hits and Characterizing Potency and Selectivity

Hits identified in the primary screen require further characterization to confirm their activity, determine their potency, and assess their selectivity. This stage involves a series of more detailed and lower-throughput assays.

Dose-Response and IC₅₀ Determination

The first step in secondary screening is to confirm the activity of the primary hits and determine their half-maximal inhibitory concentration (IC₅₀). This is achieved by performing the same biochemical assay used in the primary screen but with a range of compound concentrations.

G cluster_0 Dose-Response Workflow a Primary Hit Compounds b Serial Dilution of Compounds a->b c Biochemical Kinase Assay b->c d Non-linear Regression Analysis c->d e IC50 Value Determination d->e

Caption: Workflow for IC₅₀ determination of hit compounds.

Kinase Selectivity Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects.[10] this compound derivatives should be profiled against a panel of related and unrelated kinases. This can be done in-house or through commercial services that offer large kinase panels. The results of this profiling will help to identify compounds with the most desirable selectivity profile for the intended therapeutic application.

Cell-Based Potency Assays

While biochemical assays are excellent for measuring direct enzyme inhibition, they do not provide information about a compound's activity in a cellular context.[11][12] Cell-based assays are crucial for determining if a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[13][14]

Common Cell-Based Assay Formats:

  • Target Engagement Assays: These assays directly measure the binding of the compound to its target kinase within intact cells.

  • Phosphorylation Assays: For kinase inhibitors, a common approach is to measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting, ELISA, or flow cytometry.[15]

  • Cell Proliferation/Viability Assays: If the target kinase is involved in cell growth or survival (e.g., in cancer), the effect of the compounds on cell proliferation can be measured using assays like the MTT or CellTiter-Glo® assays.[16]

Step-by-Step Protocol: Cell-Based Western Blot for Target Inhibition

This protocol outlines a general procedure for assessing the inhibition of a specific kinase signaling pathway in cells.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound derivative for a specified period. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of target inhibition.

Lead Optimization: Enhancing Drug-like Properties

Once potent and selective compounds with cellular activity have been identified, the focus shifts to lead optimization. This iterative process involves medicinal chemistry efforts to improve the compound's pharmacological properties while maintaining or enhancing its potency and selectivity.[17]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how chemical modifications to the this compound scaffold affect its biological activity.[15][17] By systematically synthesizing and testing new derivatives, medicinal chemists can identify key structural features that contribute to potency and selectivity.

ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial to avoid late-stage failures in drug development.[18][19] A panel of in vitro assays should be employed to evaluate key drug-like properties.

ADME-Tox ParameterIn Vitro AssayRationale
Solubility Kinetic or thermodynamic solubility assaysPoor solubility can limit absorption and bioavailability.[18]
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assayPredicts the ability of a compound to be absorbed across the intestinal wall.[18]
Metabolic Stability Liver microsome or hepatocyte stability assaysDetermines how quickly a compound is metabolized by liver enzymes, which affects its half-life.[20]
Cytochrome P450 (CYP) Inhibition Assays using recombinant CYP enzymesIdentifies potential for drug-drug interactions.[20]
Cytotoxicity Cell viability assays in various cell linesProvides an early indication of potential toxicity.[21]

Conclusion

The biological activity screening of novel this compound derivatives is a multifaceted process that requires a carefully designed and executed strategy. By integrating high-throughput biochemical screening with robust secondary cell-based assays and early ADME-Tox profiling, researchers can efficiently identify and advance promising lead compounds. The principles and protocols outlined in this guide provide a framework for navigating this complex but rewarding journey in the quest for new and effective therapeutics.

References

  • Collins, I., & Workman, P. (2006). Structure-based design of this compound inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry, 14(4), 1255-73. [Link]

  • Xu, R. M., Carmel, G., Kuret, J., & Cheng, X. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 92(22), 10157-10161. [Link]

  • Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036-41. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Amsbio. (n.d.). Cell Based Assays Services. Amsbio. [Link]

  • Xu, R. M., Carmel, G., Kuret, J., & Cheng, X. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 93(13), 6308–6313. [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]

  • Gomez, J., & Chambers, D. A. (1989). Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation by Isoquinoline Sulfonamide Protein Kinase Inhibitors. Evidence for the Involvement of Protein Kinase C in Lymphocyte Function. The Journal of Immunology, 143(1), 21-27. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

  • An, F., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 2(3), 155–170. [Link]

  • An, F., & Tolliday, N. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 107051. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Xu, R. M., Carmel, G., Kuret, J., & Cheng, X. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 93(13), 6308-6313. [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. [Link]

  • Reaction Biology. (n.d.). ADME-Tox. Reaction Biology. [Link]

  • Canale, V., et al. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 20(4), 1545-56. [Link]

  • Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16187-16195. [Link]

  • ResearchGate. (2024). Synthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. ResearchGate. [Link]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 203. [Link]

  • O'Donnell, J. C., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Current Pharmaceutical Biotechnology, 12(12), 1937-1944. [Link]

  • Szychowski, K. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(23), 1-23. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Bioorganic chemistry, 81, 467-474. [Link]

Sources

Introduction: The Significance of the Isoquinoline-5-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Isoquinoline-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline sulfonamide framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1][2] Compounds built upon this structure have led to the development of potent and selective inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways.[2][3] By competitively binding to the ATP-binding site of these kinases, isoquinoline sulfonamide derivatives can modulate processes such as cell proliferation, apoptosis, and cytoskeletal organization.[2][3] This has resulted in compounds with significant therapeutic potential, explored for applications ranging from anticancer to antibacterial agents.[1][4][5]

Understanding the fundamental physicochemical properties of the parent compound, this compound, is paramount for any drug discovery program. These properties—including solubility, lipophilicity (LogP), and acid-base dissociation (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides a comprehensive analysis of these core properties, supported by detailed experimental protocols to empower researchers in their own investigations.

Chemical Identity and Core Properties

This compound is an aromatic heterocyclic compound featuring an isoquinoline ring system substituted with a sulfonamide group at the 5-position.

Caption: Chemical Structure of this compound.

Summary of Physicochemical Properties

The following table summarizes key computed and experimental data for this compound, providing a quantitative foundation for its behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂SPubChem[6]
Molecular Weight 208.24 g/mol PubChem[6]
Monoisotopic Mass 208.03064868 DaPubChem[6]
XlogP (Predicted) 0.7PubChem[6][7]
Hydrogen Bond Donors 1 (from -SO₂NH₂)PubChem[6]
Hydrogen Bond Acceptors 3 (from N, -SO₂)PubChem[6]
Rotatable Bond Count 1PubChem[6]
Melting Point >300 °C (for related acid)Chem-Impex[8]
pKa (Predicted) -0.98 ± 0.40 (for related acid)ChemBK[9]

In-Depth Analysis of Key Physicochemical Properties

Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability.[10] Poor aqueous solubility is a major hurdle in drug development, often leading to failed clinical trials.[10] For a compound like this compound, which contains both a hydrophobic aromatic system and polar functional groups (sulfonamide, nitrogen), its solubility is a balance of these competing factors. The sulfonamide group can ionize, which significantly impacts solubility depending on the pH of the medium.[11]

Causality & Significance: A drug must be in a dissolved state to be absorbed from the gastrointestinal tract or to be administered intravenously.[12] Therefore, accurately measuring thermodynamic solubility is essential during preformulation to guide formulation strategies, such as salt selection or the use of solubilizing excipients.[13]

Lipophilicity (LogP)

The partition coefficient (P), typically expressed as its logarithm (LogP), measures a compound's distribution between an immiscible organic phase (commonly n-octanol) and an aqueous phase.[14][15] This value is a crucial indicator of a molecule's lipophilicity ("fat-loving" nature). The predicted XlogP of 0.7 for this compound suggests it is moderately hydrophilic.[6][7]

Causality & Significance: LogP profoundly influences a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[14] According to Lipinski's Rule of 5, an orally administered drug candidate should ideally have a LogP value of less than 5.[14] While essential for membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.

Acid-Base Dissociation Constant (pKa)

The pKa value quantifies the acidity or basicity of a molecule's ionizable groups. This compound possesses two key ionizable centers:

  • The Isoquinoline Nitrogen: This nitrogen atom is basic, similar to pyridine, and can be protonated in acidic conditions.[16]

  • The Sulfonamide (-SO₂NH₂) Proton: The hydrogen on the sulfonamide nitrogen is acidic and can be lost under basic conditions.

The ionization state of a drug affects its solubility, membrane permeability, and binding to its target receptor.[11] Since most drugs are weak acids or bases, their charge state will vary throughout the body, from the acidic environment of the stomach to the slightly alkaline conditions of the small intestine.[13]

Causality & Significance: Knowing the pKa is critical for predicting a drug's behavior in different physiological compartments. For instance, the solubility of a weak acid increases as the pH rises above its pKa, while the opposite is true for a weak base.[11] This information is vital for designing oral dosage forms and predicting drug absorption.

Melting Point

The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental physical property used to assess the purity and identity of a crystalline compound.[17] Pure crystalline substances typically exhibit a sharp, well-defined melting point range (often 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the melting range.

Causality & Significance: In drug development, the melting point provides an initial indication of a compound's purity and the stability of its crystal lattice. A high melting point suggests strong intermolecular forces, which can sometimes correlate with lower solubility. It is a standard quality control parameter for synthesized compounds.[18]

Experimental Protocols: A Self-Validating Approach

The following sections detail standardized, trustworthy protocols for the experimental determination of the key physicochemical properties.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method, which measures the equilibrium solubility of a compound.[15][19]

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of finely powdered this compound to a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.[19]

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[13]

  • Sample Collection: Cease agitation and allow the suspension to stand until the excess solid has settled. Carefully withdraw an aliquot of the clear supernatant.

  • Separation: Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

Protocol 2: LogP Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the n-octanol/water partition coefficient.[15]

Caption: Workflow for Shake-Flask LogP Determination.

Step-by-Step Methodology:

  • Phase Saturation: Prepare the two phases by mutually saturating them. Shake n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and, separately, shake the buffer with n-octanol. Allow them to separate for at least 24 hours.[20] This prevents volume changes during the experiment.

  • Partitioning: In a vial, combine equal, known volumes of the pre-saturated n-octanol and aqueous buffer. Add a small amount of a concentrated stock solution of this compound.

  • Equilibration: Cap the vial and shake vigorously to partition the compound between the two phases. Place on a shaker for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vial at a moderate speed to ensure a clean and complete separation of the two layers.

  • Sampling: Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[20]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Protocol 3: Melting Point Determination (Capillary Method)

This protocol uses a standard melting point apparatus to determine the melting range of a solid compound, a key indicator of its purity.[21]

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any coarse crystals in a mortar.[17]

  • Capillary Loading: Push the open end of a capillary melting point tube into the powder to collect a small amount of the sample.[21]

  • Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom.[21]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp).

  • Heating: Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.

  • Observation: Once near the expected melting point, reduce the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Recording the Range:

    • Record the temperature (T₁) at which the first drop of liquid becomes visible.

    • Record the temperature (T₂) at which the last solid crystal melts into a clear liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow.

Conclusion

This compound is more than just a chemical entity; it is a foundational scaffold for a multitude of biologically active molecules.[1][3] A thorough and accurate characterization of its physicochemical properties is not an academic exercise but a critical prerequisite for successful drug design and development. The data and protocols presented in this guide—covering solubility, lipophilicity, pKa, and melting point—provide the essential framework for researchers to understand, predict, and manipulate the behavior of this important compound and its derivatives. By grounding experimental work in these fundamental principles, scientists can more effectively navigate the complex path from a promising lead compound to a viable therapeutic agent.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Compound solubility measurements for early drug discovery. (2022). Chem-space. Retrieved from [Link]

  • Determination of Melting Points. (n.d.). Conestoga Valley School District. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Structure-based design of this compound inhibitors of protein kinase B. (2006). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM International. Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar. Retrieved from [Link]

  • Determination of log P coefficients via a RP-HPLC column. (2002). Google Patents.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. Retrieved from [Link]

  • 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives. (1989). Journal of Medicinal Chemistry. Retrieved from [Link]

  • N-(2-Aminoethyl)this compound. (n.d.). PubChem. Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. (2024). AcaNext. Retrieved from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). University of Babylon. Retrieved from [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). SciELO. Retrieved from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health. Retrieved from [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). SciELO. Retrieved from [Link]

  • Synthesis of isoquinoline sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound (C9H8N2O2S). (n.d.). PubChemLite. Retrieved from [Link]

  • Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (2010). ResearchGate. Retrieved from [Link]

  • Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. (2012). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. Retrieved from [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). ScienceOpen. Retrieved from [Link]

  • Isoquinoline-5-sulfonic Acid. (2024). ChemBK. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. Retrieved from [Link]

  • Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (2010). AVESİS. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). National Institutes of Health. Retrieved from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). AcaNext. Retrieved from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Isoquinoline-5-sulfonic acid (2-pentylamino-ethyl)-amide; hydrochloride. (n.d.). MOLBASE. Retrieved from [Link]

  • The pK a values of the sulfonamides investigated. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). SlidePlayer. Retrieved from [Link]

  • Isoquinoline.pptx. (n.d.). SlideShare. Retrieved from [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science. Retrieved from [Link]

Sources

An In-depth Technical Guide: Exploring the Therapeutic Potential of Isoquinoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline-5-sulfonamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. This guide provides a comprehensive technical overview of this versatile compound class, with a primary focus on its role as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Dysregulation of the ROCK signaling pathway is a critical factor in the pathophysiology of numerous diseases, including cancer, neurological disorders, and cardiovascular conditions. This document will delve into the mechanism of action, explore the extensive preclinical and clinical evidence supporting its therapeutic applications, and provide detailed experimental protocols for researchers actively engaged in this field. A case study on Fasudil, a clinically approved ROCK inhibitor, will illustrate the successful translation of an this compound derivative from the laboratory to clinical practice. Finally, we will explore future directions and emerging opportunities for this promising class of compounds.

Introduction to the this compound Scaffold

The this compound core is a heterocyclic aromatic compound characterized by a fused isoquinoline ring system and a sulfonamide group at the 5-position.[1] This unique structural arrangement provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The sulfonamide moiety, a functional group present in a wide array of approved drugs, contributes to the diverse biological activities observed with this scaffold.[2][3]

Chemical Structure and Properties

The fundamental structure of this compound is depicted below. The isoquinoline component offers multiple sites for substitution, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Significance in Medicinal Chemistry

The significance of the this compound scaffold lies in its proven ability to interact with key biological targets, most notably the ATP-binding pocket of protein kinases. This has led to the development of numerous kinase inhibitors with therapeutic potential across a spectrum of diseases.[4] The adaptability of this scaffold allows for the design of both broad-spectrum and highly selective inhibitors, making it a valuable tool in drug discovery.

Core Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway

A primary and extensively studied mechanism of action for many this compound derivatives is the inhibition of the Rho/ROCK signaling pathway.[4][5] This pathway is a central regulator of cellular contractility, motility, proliferation, and apoptosis.[6][7]

Overview of the Rho/ROCK Pathway in Health and Disease

The Rho family of small GTPases, particularly RhoA, acts as molecular switches that, in their active GTP-bound state, activate downstream effectors, including ROCK1 and ROCK2. ROCKs, in turn, phosphorylate a multitude of substrates, leading to the modulation of the actin cytoskeleton and other cellular processes. While essential for normal physiological functions, aberrant activation of the Rho/ROCK pathway is implicated in the pathogenesis of various diseases.[6][7][8]

Isoquinoline-5-sulfonamides as ROCK Inhibitors

This compound-based compounds have been identified as potent ATP-competitive inhibitors of ROCK.[9][10] They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream targets. This inhibition leads to a reduction in smooth muscle contraction, decreased cell migration and invasion, and the induction of apoptosis in certain cellular contexts.

Structure-Activity Relationships for ROCK Inhibition

Extensive SAR studies have been conducted to optimize the potency and selectivity of this compound-based ROCK inhibitors. Modifications to the isoquinoline ring and the sulfonamide nitrogen have been shown to significantly impact inhibitory activity. For instance, the development of Fasudil (HA-1077) involved the addition of a homopiperazine ring, which enhanced its selectivity for ROCK over other kinases.[9]

cluster_upstream Upstream Activation cluster_rho Rho GTPase Cycle cluster_downstream Downstream Effectors cluster_inhibition Therapeutic Intervention Ligands Ligands Receptors Receptors Ligands->Receptors RhoGEFs RhoGEFs Receptors->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP RhoA_GTP->RhoA_GDP RhoGAPs ROCK ROCK RhoA_GTP->ROCK MLCP MLC Phosphatase ROCK->MLCP Inhibition MLC Myosin Light Chain ROCK->MLC Phosphorylation Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Focal Adhesions) ROCK->Actin_Cytoskeleton Organization MLCP->MLC Dephosphorylation MLC->Actin_Cytoskeleton Contraction IQS This compound (e.g., Fasudil) IQS->ROCK Inhibition

Figure 1: Simplified schematic of the Rho/ROCK signaling pathway and the inhibitory action of Isoquinoline-5-sulfonamides.

Therapeutic Applications and Preclinical Evidence

The therapeutic potential of this compound derivatives has been explored in a multitude of disease areas, with promising results in oncology, neurology, and cardiology.

Oncology

The dysregulation of the Rho/ROCK pathway is a hallmark of many cancers, contributing to increased cell proliferation, migration, and invasion.[4] this compound-based ROCK inhibitors have demonstrated significant anticancer activity in preclinical models.[4][11]

  • 3.1.1 Targeting Tumor Cell Proliferation, Migration, and Invasion: By inhibiting ROCK, these compounds can disrupt the formation of stress fibers and focal adhesions, thereby impeding the ability of cancer cells to move and invade surrounding tissues.[4]

  • 3.1.2 Role as Carbonic Anhydrase Inhibitors: Some isoquinoline-sulfonamide derivatives also exhibit inhibitory activity against carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[12][13]

  • 3.1.3 Preclinical Models and Key Findings:

Compound/DerivativeCancer ModelKey FindingsReference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideVarious cancer cell lines and MRSA isolatesShowed high activity against three cancer lines and MRSA isolates, comparable to cisplatin/doxorubicin and oxacillin/ciprofloxacin.[11][11]
Quinoline-based benzenesulfonamidesMDA-MB-231 and MCF-7 breast cancer cell linesExhibited potent inhibitory activity against cancer-related hCA IX and hCA XII isoforms and demonstrated anticancer and pro-apoptotic activities.[13][13]
Indoline-5-sulfonamidesMCF7 breast cancer cell lineDemonstrated moderate antiproliferative effect, with some compounds showing hypoxic selectivity.[12][12]
Neurological Disorders

The Rho/ROCK pathway plays a crucial role in the central nervous system, influencing axonal growth, synaptic plasticity, and neuroinflammation.[8] Its dysregulation is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][14][15]

  • 3.2.1 Neuroprotective Mechanisms: Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic actions.[16]

  • 3.2.2 Potential in Alzheimer's and Parkinson's Disease: By inhibiting ROCK, isoquinoline-5-sulfonamides may promote axonal regeneration and reduce the neuroinflammation associated with these conditions.[8] Some quinoline-sulfonamide hybrids have been designed as dual inhibitors of monoamine oxidases and cholinesterases, which are key targets in Alzheimer's disease treatment.[15]

  • 3.2.3 Relevant In Vitro and In Vivo Studies:

Compound/DerivativeNeurological ModelKey FindingsReference
Tetrahydroisoquinoline (TIQ) derivativesModels of Parkinson's diseaseExhibit neurotoxicity by inhibiting complex I of the electron transport chain, similar to MPTP.[14][14]
Quinoline-sulfonamide hybridsIn vitro models of Alzheimer's diseaseActed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs).[15][15]
Isoquinolinesulfonamides (H7, H8, H9)In vitro models of neuronal apoptosisPrevented apoptosis triggered by various stimuli in cerebellar granule neurons.[17][17]
Cardiovascular Diseases

The vasodilatory properties of this compound derivatives are well-established, with Fasudil being a prime example of a clinically successful drug in this class.[18][19]

  • 3.3.1 Vasodilatory Effects and Regulation of Vascular Tone: ROCK inhibitors induce vasodilation by inhibiting the phosphorylation of myosin light chain in vascular smooth muscle cells, leading to relaxation of blood vessels.[6][10]

  • 3.3.2 Cardioprotective Properties: Beyond vasodilation, ROCK inhibition has been shown to have cardioprotective effects by reducing inflammation, oxidative stress, and fibrosis in the cardiovascular system.[6]

  • 3.3.3 Preclinical and Clinical Insights:

Compound/DerivativeCardiovascular ModelKey FindingsReference
Fasudil (HA-1077)Rabbit carotid artery balloon injury modelMarkedly reduced intimal hyperplasia by enhancing cell loss in the media.[20][20]
Various isoquinoline alkaloids (e.g., berberine)Preclinical and clinical studies of cardiovascular diseaseDemonstrated beneficial effects on lipid profiles, blood pressure, and insulin resistance.[19][19]
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivativesIn vitro modelsExhibited vasodilatory activity.[18][18]

Key Experimental Protocols for Investigating this compound Derivatives

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ROCK Activity)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK2.

  • Reagents and Materials:

    • Recombinant human ROCK2 enzyme

    • Fluorescently labeled peptide substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (dissolved in DMSO)

    • 384-well microplate

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In the microplate, add the assay buffer, ROCK2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence polarization on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Serial Dilution of Test Compound Add_Reagents Add Buffer, Enzyme, and Compound to Plate Prep_Compound->Add_Reagents Prep_Reagents Prepare Assay Reagents Prep_Reagents->Add_Reagents Initiate_Reaction Add Substrate/ATP Mixture Add_Reagents->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Plate Measure Fluorescence Polarization Stop_Reaction->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for an in vitro ROCK kinase inhibition assay.

Cell-Based Assays for Proliferation and Migration

These assays are crucial for evaluating the functional effects of this compound derivatives on cancer cells.

  • Proliferation Assay (MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

  • Migration Assay (Wound Healing Assay):

    • Grow cancer cells to confluence in a 6-well plate.

    • Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and add fresh media containing the test compound.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 12 hours).

    • Measure the wound area at each time point and calculate the percentage of wound closure.

In Vivo Xenograft Models for Anticancer Efficacy

Animal models are essential for evaluating the in vivo efficacy and toxicity of lead compounds.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and any signs of toxicity throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Case Study: Fasudil (HA-1077) - From Bench to Bedside

Fasudil is a prime example of a successful drug developed from the this compound scaffold.[10]

Development and Mechanism of Action

Fasudil (also known as HA-1077) is a selective inhibitor of ROCK.[10] Its development was driven by the need for a potent vasodilator to treat cerebral vasospasm following subarachnoid hemorrhage.[21] It acts by inhibiting the ROCK-mediated phosphorylation of myosin light chain phosphatase, leading to smooth muscle relaxation.[10]

Clinical Applications and Efficacy

Fasudil is clinically approved in Japan and China for the treatment of cerebral vasospasm.[21] It has also shown therapeutic benefits in other cardiovascular conditions, including pulmonary hypertension and stable angina.[21] Its clinical success has validated the therapeutic potential of targeting the Rho/ROCK pathway with this compound-based inhibitors.

Future Directions and Emerging Opportunities

The field of this compound research continues to evolve, with several exciting avenues for future exploration.

Novel Derivatives and Next-Generation Inhibitors

The development of more potent and selective ROCK inhibitors with improved pharmacokinetic profiles is an ongoing effort.[9] The design of isoform-selective inhibitors (ROCK1 vs. ROCK2) may lead to improved therapeutic windows and reduced side effects.

Combination Therapies

Combining this compound-based inhibitors with other therapeutic agents is a promising strategy, particularly in cancer. For example, combining a ROCK inhibitor with chemotherapy could enhance the delivery and efficacy of the chemotherapeutic agent by modulating the tumor microenvironment.

Expansion into New Therapeutic Areas

The therapeutic potential of ROCK inhibitors extends beyond the well-established areas of oncology, neurology, and cardiology. Emerging research suggests potential applications in glaucoma, erectile dysfunction, asthma, and fibrotic diseases.[5][22][23]

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. Its ability to effectively target the Rho/ROCK signaling pathway has led to significant advances in the treatment of various diseases. The continued exploration of this versatile chemical class, through the design of next-generation inhibitors and the investigation of novel therapeutic applications, holds immense promise for addressing unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to contribute to this exciting and rapidly advancing field.

References

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Nagatsu, T., & Nagatsu, I. (2001). Isoquinoline neurotoxins in the brain and Parkinson's disease. Neuroscience Research, 39(2), 143-152.
  • Morgan, B. P., et al. (2005). Sulfonamides for the treatment of congestive heart failure, their compositions and uses.
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(11), 1453.
  • G-B, D. C., et al. (2023). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 28(13), 5133.
  • Al-Hussain, S. A., & Al-Saigh, R. I. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 12(10), 3465-3482.
  • Szymański, P., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(19), 5905.
  • Rehman, S. U., et al. (2023). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances, 13(28), 19335-19351.
  • Isobe, T., et al. (2003). Development of specific Rho-kinase inhibitors and their clinical application. The Journal of Biochemistry, 134(5), 635-640.
  • Li, W., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(4), 1833.
  • Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(20), 11119.
  • Wnorowska, U., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 26(1), 1.
  • PubChem. This compound. [Link]

  • Sagara, M., et al. (1993). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives. Journal of Medicinal Chemistry, 36(4), 542-547.
  • Wikipedia. Rho kinase inhibitor. [Link]

  • Wikipedia. Fasudil. [Link]

  • El-Sayed, N., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(13), 5176.
  • Lledo, A., & Ledesma, M. D. (2019). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders?. Frontiers in Molecular Neuroscience, 12, 242.
  • Morishige, K., et al. (2000). The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(12), 2433-2440.
  • Henry, R. J. (1943). THE MODE OF ACTION OF SULFONAMIDES. Bacteriological Reviews, 7(4), 175-262.
  • Rath, N., & Olson, M. F. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2364-2386.
  • Kruman, I. I., & Mattson, M. P. (1996). Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis. Life Sciences, 58(26), 2435-2442.
  • Tong, L., et al. (2023). A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases. Journal of Clinical Medicine, 12(13), 4492.
  • Caring Sunshine. (n.d.). Relationship: Cardiovascular Disease and Isoquinoline alkaloids. [Link]

  • Noma, K., et al. (2006). Rho kinase as a therapeutic target in cardiovascular disease.
  • Mahadeviah, S., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Rath, N., & Olson, M. F. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2364-2386.
  • Lunkad, A. (2020, July 21). Sulfonamides: Mechanism of action [Video]. YouTube. [Link]

  • Shimokawa, H., & Sunamura, S. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases.
  • Amaudrut, J., et al. (2019). Discovery of novel quinoline sulphonamide derivatives as potent, selective and orally active RORγ inverse agonists. Bioorganic & Medicinal Chemistry Letters, 29(14), 1799-1806.

Sources

Isoquinoline-5-Sulfonamide: A Privileged Scaffold for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing a Versatile Chemotype for Therapeutic Innovation

The isoquinoline-5-sulfonamide core is a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility as a "privileged scaffold".[1][2] This structural motif has proven to be an invaluable template for the development of potent and selective kinase inhibitors, leading to therapeutic breakthroughs across a spectrum of diseases.[3][4] This guide provides an in-depth exploration of the this compound scaffold, from its fundamental mechanism of action to practical strategies for lead optimization and the design of robust experimental workflows.

The journey of isoquinoline sulfonamides as kinase inhibitors began with the pioneering work of Hiroyoshi Hidaka and his team in 1984.[5][6] Their research unveiled the first synthetic protein kinase inhibitors based on this scaffold, demonstrating that the ATP-binding site of kinases was indeed a druggable target.[5][6] This seminal discovery paved the way for the development of fasudil, the first protein kinase inhibitor approved for clinical use, which targets the AGC subfamily Rho kinase (ROCK).[5][7]

The this compound Scaffold: Mechanism of Action and Structural Basis for Selectivity

At its core, the inhibitory power of the this compound scaffold lies in its ability to mimic adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[8][9] These compounds act as competitive inhibitors, vying with endogenous ATP for binding within the catalytic cleft of the kinase domain.[4][10][11] This competitive inhibition is the foundational mechanism through which these molecules modulate a vast array of cellular processes, including cell proliferation, cytoskeletal organization, and smooth muscle contraction.[4][12]

The selectivity of this compound derivatives for specific kinases is achieved through strategic chemical modifications at various positions on the isoquinoline ring, particularly at positions 5 and 8.[8] The crystal structure of the catalytic domain of Schizosaccharomyces pombe casein kinase-1 (CK1) complexed with an isoquinoline sulfonamide inhibitor revealed key insights into this selectivity.[8][9] The isoquinoline ring engages in hydrophobic interactions and forms a crucial hydrogen bond with the kinase's hinge region, a structural element that connects the N- and C-terminal lobes of the kinase domain.[8][9] The substituents at positions 5 and 8 can then be tailored to exploit subtle differences in the amino acid residues lining the ATP-binding pocket of different kinases, thereby conferring selectivity.[8]

Key Kinase Targets and Therapeutic Applications

The versatility of the this compound scaffold is underscored by the diverse range of kinases it can be engineered to inhibit. Among the most prominent targets are Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase A (PKA).

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)

ROCKs are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[12][13] The RhoA/ROCK signaling pathway is a central regulator of cellular contractility, motility, and cytoskeletal dynamics.[12][13] Dysregulation of this pathway is implicated in a multitude of diseases, making ROCK an attractive therapeutic target.[12][14]

Fasudil (HA-1077): A Clinical Success Story

Fasudil is a potent ROCK inhibitor and vasodilator that has been clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[7][14][15] It is also under investigation for a range of other conditions, including pulmonary hypertension and neurodegenerative diseases.[7][14][15] Fasudil and its active metabolite, hydroxyfasudil, exert their therapeutic effects by inhibiting ROCK-mediated phosphorylation of the myosin light chain (MLC) phosphatase, leading to vasodilation.[7][13][16]

The development of fasudil began with the screening of isoquinoline sulfonamide derivatives for vasodilatory activity.[13] This pioneering work not only yielded a valuable therapeutic agent but also solidified the this compound scaffold as a premier starting point for the design of ROCK inhibitors.[13]

The diagram below illustrates the central role of the Rho/ROCK pathway in regulating cellular contraction.

G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits pMLC Phosphorylated Myosin Light Chain MLC_Phosphatase->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Fasudil Fasudil Fasudil->ROCK Inhibits G Start Start Prepare_Reagents Prepare Reagents: - Kinase, Substrate - Buffer, [γ-³²P]ATP - Test Compound Dilutions Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: - Kinase, Substrate, Buffer - Add Test Compound/DMSO Prepare_Reagents->Reaction_Setup Pre_Incubate Pre-incubate (10 min, 30°C) Reaction_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Pre_Incubate->Initiate_Reaction Incubate Incubate (20 min, 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash P81 Paper (Phosphoric Acid) Stop_Reaction->Wash Quantify Quantify ³²P Incorporation (Scintillation Counting) Wash->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze End End Analyze->End

Sources

An In-Depth Technical Guide to the In Silico Modeling of Isoquinoline-5-Sulfonamide Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of computational methodologies to investigate and predict the interactions of isoquinoline-5-sulfonamide derivatives with their protein targets. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind critical protocol choices, integrates self-validating checkpoints, and is grounded in authoritative scientific literature to ensure technical accuracy and practical applicability.

Introduction: The Therapeutic Promise of Isoquinoline-5-Sulfonamides and the Role of In Silico Modeling

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key enzyme families, most notably protein kinases and carbonic anhydrases.[1][2] Compounds based on this scaffold have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurological disorders.[3] The efficacy and selectivity of these inhibitors are dictated by the precise, three-dimensional interactions they form within the binding sites of their target proteins.

In silico modeling has emerged as an indispensable tool in the early phases of drug development, offering a cost-effective and rapid means to predict and analyze these molecular interactions.[4][5] By simulating the physical forces and dynamic behavior of the protein-ligand complex, computational methods can provide profound insights into binding modes, affinity, and the structural determinants of selectivity. This guide details a robust, multi-stage workflow, from initial target preparation to advanced molecular dynamics and free energy calculations, designed to accelerate the rational design of novel this compound-based therapeutics.

Chapter 1: Foundational Steps: Target and Ligand Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This chapter outlines the critical preparatory steps for both the protein target and the this compound ligand, emphasizing the rationale behind each procedure.

Protein Target Identification and Structural Preparation

The initial step involves identifying the biological target of interest. For isoquinoline-5-sulfonamides, prominent targets include Protein Kinase B (PKB/Akt), Casein Kinase-1 (CK1), and various Carbonic Anhydrase (CA) isoforms like CA IX and CA XII.[1][2][6][7]

Experimental Protocol: Target Preparation

  • Structure Acquisition: Obtain the 3D structure of the target protein. The primary resource is the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling (e.g., using SWISS-MODEL) can be employed, though this introduces a higher degree of uncertainty.[8]

  • Initial Cleaning: Load the structure into a molecular visualization program (e.g., UCSF ChimeraX, PyMOL, or Maestro). Remove all non-essential components, such as co-solvents, ions, and crystallographic water molecules, unless a specific water molecule is known to be critical for ligand binding (a "structural water").

  • Structural Correction: Check for and repair any missing residues or side chains. The presence of breaks in the protein backbone can lead to simulation artifacts.

  • Protonation: Add hydrogen atoms to the protein. This is a crucial step as hydrogen bonds are primary drivers of protein-ligand interactions.[9] The protonation state of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4) must be correctly assigned using tools like H++ or the Protonate3D function in MOE.[10]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure. This relieves any steric clashes or unfavorable geometries introduced during the preparatory steps, resulting in a more stable, low-energy conformation for subsequent docking studies.

Ligand Preparation

Proper preparation of the this compound ligand is equally critical. The goal is to generate a low-energy, 3D conformation with correct atom types and charge distribution.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of the this compound derivative in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure using software like Avogadro or the builder tools in Maestro/MOE.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or OPLS). This ensures a sterically favorable starting conformation.

  • Charge Assignment: Calculate and assign partial atomic charges. This is vital for accurately modeling electrostatic interactions. Common methods include Gasteiger or AM1-BCC charge calculations.

  • Tautomer and Ionization States: Enumerate possible tautomeric and ionization states at physiological pH. The sulfonamide group and any other ionizable moieties must be in their most probable state to ensure accurate interaction modeling.

Chapter 2: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11] The primary objective is to identify a binding pose that maximizes favorable interactions and minimizes steric clashes, which is quantified by a scoring function.

The Causality of Docking Choices

The selection of a docking algorithm and scoring function is not arbitrary. Algorithms like AutoDock Vina use probabilistic methods to explore the conformational space of the ligand within the binding site. The scoring function then estimates the binding affinity (e.g., in kcal/mol) for each generated pose. A lower score typically indicates a more favorable binding interaction. The main objective of molecular docking is to achieve an optimized ligand-receptor complex with minimal binding free energy.[11]

Workflow for Molecular Docking

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Prepared Protein (Receptor) GRID Define Binding Site (Grid Box Generation) PDB->GRID LIG Prepared Ligand (this compound) DOCK Execute Docking Algorithm (e.g., AutoDock Vina) LIG->DOCK GRID->DOCK POSES Generate Docked Poses & Scoring Function Evaluation DOCK->POSES ANALYSIS Analyze Top Poses (Interactions, Score) POSES->ANALYSIS SELECT Select Best Pose for Further Analysis (e.g., MD) ANALYSIS->SELECT

Caption: Workflow for a typical molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor: Convert the prepared protein PDB file to the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Prepare Ligand: Convert the prepared ligand file (e.g., MOL2 or SDF) to the PDBQT format. This step defines the rotatable bonds in the ligand.

  • Define the Binding Site: Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, the binding site is well-defined. Otherwise, tools like CASTp can be used to predict binding pockets.[12] Define a grid box that encompasses this entire site. The grid box size should be large enough to allow the ligand to rotate freely but small enough to focus the search.

  • Create Configuration File: Write a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Docking: Execute the Vina docking run from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results: Vina will output a file containing the coordinates of the predicted binding poses, ranked by their binding affinity scores. Visualize these poses in complex with the protein. Analyze the key interactions (hydrogen bonds, hydrophobic contacts) for the top-ranked poses using tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP).[9][13]

Data Presentation: Interpreting Docking Results

The output should be summarized to facilitate comparison and decision-making.

Ligand DerivativeBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
I5S-Parent -8.5Thr199, Gln92Leu198, Val143
I5S-NH2 -9.2Thr199, Gln92, Asp205Leu198, Val143, Phe152
I5S-Cl -8.9Thr199Leu198, Val143, Ala150

Table 1: Example summary of docking results for three hypothetical this compound (I5S) derivatives against a target protein.

Chapter 3: Elucidating Dynamics and Stability with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the explicit presence of a solvent environment.[14][15] This is a crucial validation step to assess the stability of the predicted docking pose and to refine the understanding of the intermolecular interactions.

The Rationale for MD Simulation

The primary purpose of running an MD simulation on the docked complex is to answer the question: "Is this binding pose stable under physiological conditions?" A stable complex will maintain its key interactions throughout the simulation, while an unstable one may see the ligand drift away from the binding pocket or adopt a completely different conformation.[16]

Workflow for Molecular Dynamics Simulation

G cluster_setup System Setup cluster_run Simulation Run cluster_analysis Trajectory Analysis COMPLEX Start with Best Docked Pose FF Assign Force Field (e.g., CHARMM36m, AMBER) COMPLEX->FF SOLVATE Solvate with Water Model (e.g., TIP3P) in a Periodic Box FF->SOLVATE IONS Add Ions to Neutralize System & Mimic Salinity SOLVATE->IONS MIN Energy Minimization IONS->MIN NPT NPT Equilibration (Constant Pressure/Temp) MIN->NPT NVT NVT Equilibration (Constant Volume/Temp) PROD Production MD Run (e.g., 100 ns) NVT->PROD NPT->NVT ANALYSIS Analyze Trajectory: RMSD, RMSF, H-Bonds, etc. PROD->ANALYSIS

Caption: Standard workflow for setting up and running an MD simulation.

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation & Topology:

    • Use the pdb2gmx tool in GROMACS to generate a protein topology based on a chosen force field (e.g., CHARMM36m).

    • Generate the ligand topology. This is a critical step for non-standard molecules like isoquinoline-5-sulfonamides. Tools like CGenFF can be used to generate parameters compatible with the CHARMM force field.[17]

    • Combine the protein and ligand topologies and coordinate files.

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface to the box edge).

    • Fill the box with a chosen water model (e.g., TIP3P) using gmx solvate.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and achieve a physiological concentration (e.g., 0.15 M) using gmx genion.

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization to remove bad contacts, especially with the newly added solvent.

    • Perform a short (e.g., 1 ns) NVT (constant Number of particles, Volume, and Temperature) equilibration to allow the solvent to relax around the protein while the protein's heavy atoms are position-restrained.

    • Perform a longer (e.g., 5-10 ns) NPT (constant Number of particles, Pressure, and Temperature) equilibration to bring the system to the correct density.

  • Production Run:

    • Execute the production MD simulation for a duration sufficient to observe the system's stable behavior (typically 100-500 ns for binding pose stability).

  • Post-Simulation Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A plateau in the RMSD plot indicates that the system has reached equilibrium.[16]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking over the course of the simulation.[18][19]

Chapter 4: Advanced Analysis: Quantifying Binding Affinity

While docking scores provide a rapid estimate of binding affinity, more rigorous methods can be applied to MD simulation trajectories to calculate the binding free energy, offering a more accurate prediction.

Binding Free Energy Calculations

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for estimating binding free energy.[20] They calculate the energy difference between the bound (complex) and unbound (receptor and ligand) states.

The Binding Free Energy Equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

This can be broken down into:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

  • ΔE_MM: Change in molecular mechanics energy (van der Waals + electrostatic).

  • ΔG_solv: Change in solvation free energy (polar + non-polar).

  • -TΔS: Change in conformational entropy (often ignored due to high computational cost, but its omission is a key limitation).

Workflow for MM/PBSA Calculation

G cluster_input Input cluster_process Processing cluster_output Output TRAJ MD Production Trajectory (Stable Portion) EXTRACT Extract Snapshots (Frames) from Trajectory TRAJ->EXTRACT CALC_COMPLEX Calculate Energy for Complex EXTRACT->CALC_COMPLEX CALC_RECEPTOR Calculate Energy for Receptor EXTRACT->CALC_RECEPTOR CALC_LIGAND Calculate Energy for Ligand EXTRACT->CALC_LIGAND AVERAGE Average Energies Across All Snapshots CALC_COMPLEX->AVERAGE CALC_RECEPTOR->AVERAGE CALC_LIGAND->AVERAGE DG Calculate Final ΔG_bind AVERAGE->DG

Caption: Workflow for MM/PBSA binding free energy calculation.

Data Presentation: Binding Free Energy Components
Energy ComponentAverage Contribution (kcal/mol)Std. Dev.
Van der Waals Energy-45.72.1
Electrostatic Energy-21.33.5
Polar Solvation Energy+38.54.2
Non-Polar (SASA) Energy-4.80.5
ΔG_bind (MM/PBSA) -33.3 5.1

Table 2: Example breakdown of MM/PBSA binding free energy results. Favorable binding energies are indicative of stable complexes.[21]

Chapter 5: Ensuring Scientific Integrity: Validation and Best Practices

The predictive power of in silico models is contingent upon rigorous validation.[22] Computational results should always be critically assessed and, whenever possible, correlated with experimental data.

Self-Validating Systems and Controls
  • Redocking: A fundamental control experiment is to take a protein-ligand complex from the PDB, remove the ligand, and then dock it back into the protein. A reliable docking protocol should be able to reproduce the experimental binding pose with an RMSD of less than 2.0 Å.

  • Positive/Negative Controls: When screening a library of compounds, include known active inhibitors (positive controls) and known inactive or decoy molecules (negative controls). The model should be able to distinguish between them, for instance, by assigning significantly better scores to the active compounds.

  • Simulation Stability: As discussed, the stability of the RMSD and key interactions over a sufficiently long MD simulation is a primary indicator of a plausible binding model.[16]

  • Experimental Correlation: The ultimate validation is a comparison with experimental results.[23] Predicted binding affinities should correlate with experimentally measured values (e.g., IC₅₀, Kᵢ, or Kₔ). While a perfect 1:1 correlation is rare, the relative ranking of a series of compounds should be consistent between the computational model and the experimental assay.

Conclusion

The in silico modeling of this compound interactions is a powerful, multi-faceted approach that can significantly de-risk and accelerate drug discovery programs. By employing a logical pipeline of molecular docking, molecular dynamics simulation, and free energy calculations, researchers can gain detailed, actionable insights into the structural basis of molecular recognition. The key to success lies not in the blind application of software but in a deep understanding of the underlying principles, the rationale for each methodological choice, and a commitment to rigorous validation. This guide provides a robust foundation for scientists to harness these computational tools, paving the way for the rational design of the next generation of this compound therapeutics.

References

  • In silico identification of novel ligands targeting stress-related human FKBP5 protein in mental disorders. PLOS One. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Semantic Scholar. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • In-Silico Analysis of Undruggable Target Proteins and Converting them into Druggable Targets Using Protein Degraders. International Journal of Research Publication and Reviews. [Link]

  • In Silico Target Identification Highlights IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. [Link]

  • Structure-based design of this compound inhibitors of protein kinase B. PubMed. [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • Free Energy Calculations for Protein-Ligand Binding Prediction. PubMed. [Link]

  • Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. PMC. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]

  • Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS One. [Link]

  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PMC. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PNAS. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link]

  • Synthesis, Characterization, Molecular Docking Studies and Biological Evaluation of Some Conjugated Quinazoline-Sulfonamide Scaffold. ResearchGate. [Link]

  • Calculation of absolute protein–ligand binding free energy from computer simulations. PNAS. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • The hydrophobic interactions and hydrogen bonding between ligands and... ResearchGate. [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]

  • Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. Frontiers in Bioengineering and Biotechnology. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. ResearchGate. [Link]

  • Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. ACS Publications. [Link]

  • The hydrophobic interactions and hydrogen bonds formation between each of the ligands and the amino acid residues of the receptor at the post docking stage. Journal of Biomedical Research. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. Bioinfo Publications. [Link]

  • The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. MDPI. [Link]

  • Computational Analyses of Protein-Ligand Interactions. CORE. [Link]

  • Docking of hydrophobic ligands with interaction-based matching algorithms. Bioinformatics. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. [Link]

  • Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. PMC. [Link]

  • Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. Scientific Reports. [Link]

  • Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. [Link]

  • The importance of in-silico studies in drug discovery. ResearchGate. [Link]

  • Molecular docking and molecular dynamics simulation of the... ResearchGate. [Link]

  • Chapter 9 Calculating Binding Free Energy in Protein–Ligand Interaction. ResearchGate. [Link]

  • Molecular Dynamics Simulation of Protein and Protein–Ligand Complexes. OUCI. [Link]

  • Applications and Limitations of In Silico Models in Drug Discovery. Bentham Science. [Link]

  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

Sources

Methodological & Application

Application Note: A Guide to Antibacterial Susceptibility Testing of Isoquinoline-5-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline-5-sulfonamide scaffold is a well-established pharmacophore, renowned for its potent inhibition of eukaryotic protein kinases, with compounds like Fasudil (HA-1077) being prime examples.[1] Recently, interest has grown in exploring the antibacterial potential of this chemical class, driven by the urgent need for novel antimicrobial agents.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the antibacterial susceptibility testing of novel this compound derivatives. We present not only the detailed, step-by-step protocols for foundational assays such as disk diffusion and broth microdilution but also delve into the scientific rationale behind these methodologies. Furthermore, we explore potential bacterial mechanisms of action, moving beyond the classical sulfonamide pathway to consider possibilities like bacterial kinase inhibition, and provide a framework for preliminary mechanistic investigation.

Scientific Background & Rationale

The this compound Scaffold: A Privileged Structure

The this compound core structure is a versatile scaffold that has been extensively explored in medicinal chemistry. Its derivatives are primarily recognized as ATP-competitive inhibitors of a range of protein kinases, including Rho-associated kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC).[4][5] This inhibitory profile has led to the development of therapeutic agents for conditions like cerebral vasospasm and pulmonary hypertension.[1][6] The demonstrated biological activity and synthetic tractability of this scaffold make it an attractive starting point for developing new agents against different therapeutic targets, including bacterial pathogens.

Hypothesized Antibacterial Mechanisms of Action

The antibacterial activity of an this compound derivative could be attributed to one or more potential mechanisms. Understanding these is critical for guiding a rational drug development program.

  • Classical Sulfonamide Pathway (Folate Synthesis Inhibition): The sulfonamide moiety is structurally similar to p-aminobenzoic acid (PABA).[][8] Classical sulfonamide antibiotics act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS), which is essential for folic acid synthesis.[8][9] Since folate is a precursor for nucleic acid synthesis, its blockade is bacteriostatic, halting bacterial growth and replication.[9][10] It is plausible that some this compound derivatives could exert their effect through this well-established pathway.

  • Inhibition of Bacterial Protein Kinases: While best known for inhibiting eukaryotic kinases, this class of compounds could potentially target homologous bacterial protein kinases. Bacterial kinases are crucial for regulating processes like cell division, stress response, and virulence. The ability of compounds like Fasudil to inhibit multiple kinases suggests a potential for broader activity that may extend to bacterial homologues.[11] This represents a more novel and less explored mechanism for this scaffold.

  • Other Mechanisms: Preliminary studies on related isoquinoline compounds have suggested other mechanisms, such as the perturbation of cell wall and nucleic acid biosynthesis. Therefore, it is important to remain open to the possibility of novel or multiple mechanisms of action.

The following diagram illustrates the two primary hypothesized mechanisms.

Mechanisms cluster_0 Hypothesis A: Folate Synthesis Inhibition cluster_1 Hypothesis B: Kinase Inhibition Compound This compound DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Inhibits Kinase Bacterial Protein Kinase Compound->Kinase Inhibits PABA p-aminobenzoic acid (PABA) PABA->DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate NucleicAcid Nucleic Acid Synthesis Dihydrofolate->NucleicAcid Bacterial Growth Bacterial Growth NucleicAcid->Bacterial Growth Substrate Phosphorylation of Substrate Kinase->Substrate Signal Signal Transduction (e.g., cell division, stress response) Substrate->Signal Signal->Bacterial Growth Workflow start Start: Select Bacterial Strains (Gram+, Gram-, ATCC, Clinical) prep Prepare Compound Stock Solution (e.g., 10 mg/mL in DMSO) start->prep screen Step 1: Qualitative Screening (Agar Disk Diffusion Assay) prep->screen evaluate_screen Evaluate Activity (Measure Zone of Inhibition) screen->evaluate_screen mic Step 2: Quantitative Analysis (Broth Microdilution for MIC) evaluate_screen->mic Active stop End: Candidate Prioritization evaluate_screen->stop Inactive mbc Step 3: Determine Cidal Activity (MBC Assay) mic->mbc analyze Data Analysis & Interpretation (Compare MIC/MBC, Determine Spectrum) mbc->analyze analyze->stop

Caption: Recommended experimental workflow for susceptibility testing.

Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)

Principle: This method provides a rapid, qualitative assessment of antibacterial activity. A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test bacterium. If the compound is active, it will diffuse into the agar and inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. [12] Materials:

  • Test this compound derivative

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates. [12]Note: MHA is the standard medium due to its reproducibility and low concentration of inhibitors like sulfonamide antagonists.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile swabs, micropipettes, incubator

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [13]2. Plate Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage. [13]3. Disk Preparation & Application: Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution) onto a sterile blank disk. Allow the solvent to evaporate completely. Place the impregnated disk onto the center of the inoculated MHA plate.

  • Controls:

    • Positive Control: A disk with a known antibiotic (e.g., tetracycline for general screening). [2] * Negative Control: A disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours. [14]6. Data Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A zone of inhibition around the test compound disk (and not the solvent control) indicates antibacterial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [12][14]The assay is performed in a 96-well microtiter plate format using serial dilutions of the test compound.

Materials:

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Standardized bacterial inoculum (prepared as in 2.1, then diluted)

  • Resazurin solution (optional, for colorimetric reading)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this serial two-fold dilution across the row (e.g., to well 10). Discard the final 100 µL from well 10. This creates a concentration gradient.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. [13]4. Plate Inoculation: Add 100 µL of the diluted bacterial inoculum to all wells (except the sterility control). The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control (Well 11): 100 µL CAMHB + 100 µL inoculum (no compound).

    • Sterility Control (Well 12): 200 µL CAMHB only (no inoculum, no compound).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [12]This can be assessed by eye or with a plate reader. The growth control well should be turbid, and the sterility control well should be clear.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill a bacterium. It is a direct extension of the MIC assay and helps distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

  • Sub-culturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot each aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically defined as ≤ 5 colonies growing from a 10 µL spot).

Data Presentation and Interpretation

Organizing results in a clear format is essential for analysis and comparison.

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
IQS-001S. aureus ATCC 292131632Bactericidal (≤4)
IQS-001E. coli ATCC 25922>128NDInactive
IQS-002S. aureus ATCC 2921332256Bacteriostatic (>4)
Control AbS. aureus ATCC 2921324Bactericidal (≤4)
ND: Not Determined

Interpretation:

  • A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

  • A compound is considered bacteriostatic if the MBC/MIC ratio is > 4. [10]

References

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

  • Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf - NIH. [Link]

  • Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. AIP Publishing. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Isoquinoline-Sulfonamide derivatives: Significance and symbolism. Health Sciences. [Link]

  • Structure-based design of this compound inhibitors of protein kinase B. PubMed. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. OUCI. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. PubMed. [Link]

  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • Fasudil. Wikipedia. [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites. Frontiers. [Link]

  • Rho-Associated Kinase Inhibitor Fasudil Protects from Sepsis-Induced Acute Kidney Injury in Rat via Suppressing STAT-3 and NLRP-3 Pathway. MDPI. [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Publications. [Link]

  • Safety, tolerability and efficacy of the rho kinase inhibitor fasudil in patients with amyotrophic lateral sclerosis (ROCK-ALS): a phase 2, randomised, double-blind, placebo-controlled trial. PubMed Central. [Link]

Sources

Application Notes and Protocols for Isoquinoline-5-sulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Isoquinoline-5-sulfonamide

The this compound scaffold is a cornerstone in the development of kinase inhibitors, a class of molecules that has revolutionized targeted therapy in oncology and other fields.[1][2] These synthetic compounds typically function as competitive inhibitors at the ATP-binding site of protein kinases, crucial enzymes that regulate a vast array of cellular processes.[2][3] This document provides a detailed guide for researchers on the application of this compound and its derivatives in cell-based assays, focusing on its role as a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][4]

The ROCK signaling pathway is a critical regulator of cellular functions including cytoskeletal dynamics, cell proliferation, motility, and apoptosis.[1][5] Its dysregulation is a frequent event in the progression of cancer, making it a prime therapeutic target.[1] this compound and its analogs offer a powerful tool to probe the intricacies of the ROCK pathway and to evaluate its therapeutic potential in various disease models. This guide will provide the necessary protocols to assess its cytotoxic effects, its impact on cell migration and invasion, and to validate its mechanism of action within a cellular context.

Core Concepts & Reagent Preparation

Before initiating any cell-based assay, proper handling and preparation of this compound are paramount to ensure experimental reproducibility and accuracy.

1. Solubility and Stock Solution Preparation

  • Solvent Selection: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] It is recommended to use high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the lyophilized this compound powder.

    • Add the calculated volume of DMSO to achieve the desired molarity.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may assist dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, low-adsorption microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Dilute the high-concentration stock solution serially in a complete cell culture medium to achieve the final desired concentrations for your experiment.

    • Critical Insight: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), to prevent solvent-induced artifacts.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

2. Storage and Stability

  • Powder: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[6]

  • Stock Solutions: Store the DMSO stock solution aliquots at -80°C for long-term stability.[6]

  • Stability in Media: The stability of this compound in aqueous cell culture media at 37°C can vary.[6] For long-term experiments (e.g., >24 hours), it is advisable to change the medium with a fresh compound dilution daily. If the compound's stability is a significant concern, it can be empirically tested by incubating it in the medium over time and analyzing its concentration via HPLC or LC-MS.[6]

Signaling Pathway and Experimental Workflow Visualization

To provide a clear conceptual framework, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the compound's efficacy.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane RhoA_GTP Active RhoA-GTP ROCK ROCK Kinase RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC (p-MLC) MLC->pMLC Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Cytoskeleton Promotes Cell_Effects Cell Proliferation, Migration & Invasion Cytoskeleton->Cell_Effects Inhibitor This compound Inhibitor->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway and its inhibition.

Experimental_Workflow Start Start: Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, WST-1) Treatment->Viability IC50 Determine IC50 Value Viability->IC50 Migration Transwell Migration Assay IC50->Migration Invasion Transwell Invasion Assay (with Matrigel) IC50->Invasion WesternBlot Western Blot Analysis (e.g., p-MLC, ROCK targets) IC50->WesternBlot Apoptosis Apoptosis Assay (e.g., Caspase Activity) IC50->Apoptosis Analysis Data Analysis & Interpretation Migration->Analysis Invasion->Analysis WesternBlot->Analysis Apoptosis->Analysis End End Analysis->End

Sources

Application Notes & Protocols: The Use of Isoquinoline-5-Sulfonamide Derivatives in Protein Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline sulfonamide scaffold is a cornerstone in the development of protein kinase inhibitors, serving as a foundational structure for numerous research tools and clinical candidates.[1] This technical guide provides an in-depth exploration of the application of isoquinoline-5-sulfonamide derivatives in protein kinase inhibition assays. We will dissect the underlying mechanism of action, present detailed protocols for both biochemical and cell-based assays, and offer expert insights into data interpretation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to effectively utilize these compounds to investigate kinase signaling pathways.

Introduction: The Significance of the Isoquinoline Sulfonamide Scaffold

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[2][3] The isoquinoline sulfonamide family of compounds emerged as potent, ATP-competitive inhibitors of protein kinases, offering a versatile chemical scaffold for achieving both potency and selectivity.[4][5]

Compounds derived from this scaffold, such as Fasudil (a ROCK inhibitor) and H-89 (primarily a PKA inhibitor), have become indispensable tools in cell biology and drug discovery.[2][6][7] They allow for the targeted dissection of signaling cascades and serve as foundational leads for drug development.[8][9] This guide will utilize the well-characterized derivative H-89, an N-substituted this compound, as a primary example to illustrate the principles and protocols of kinase inhibition assays.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for this compound derivatives is their ability to act as competitive inhibitors at the adenosine triphosphate (ATP) binding site within the catalytic domain of protein kinases.[7][8]

Causality of Inhibition:

  • Structural Mimicry: The isoquinoline ring system is a key pharmacophore that occupies the space normally taken by the adenine ring of ATP.[5]

  • Key Hydrogen Bonds: The nitrogen atom at position 2 of the isoquinoline ring is critical, often forming a crucial hydrogen bond with the "hinge" region of the kinase, a conserved structural element that connects the N- and C-terminal lobes of the enzyme. This interaction is a primary anchor for the inhibitor in the active site.[10][11]

  • Steric Hindrance: By occupying this pocket, the inhibitor physically obstructs the much larger ATP molecule from binding, thereby preventing the transfer of its gamma-phosphate to a protein substrate.[7]

  • Selectivity Drivers: While the core scaffold targets the conserved ATP pocket, selectivity for different kinases is achieved through chemical modifications at other positions of the isoquinoline ring (e.g., the sulfonamide tail).[10][11] These modifications can exploit subtle differences in the shape and amino acid composition of the ATP binding sites across the kinome.

Mechanism_of_Action Figure 1: ATP-Competitive Inhibition Mechanism cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound ATP ATP Kinase_Active Protein Kinase (Active Site Open) ATP->Kinase_Active Binds Substrate Substrate Protein Kinase_Active->Substrate Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylates Inhibitor Isoquinoline-5- Sulfonamide Kinase_Inactive Protein Kinase (Active Site Blocked) Inhibitor->Kinase_Inactive Binds ATP_Blocked ATP Kinase_Inactive->ATP_Blocked Blocks Substrate_Unchanged Substrate Protein Kinase_Inactive->Substrate_Unchanged Prevents Phosphorylation

Figure 1: ATP-Competitive Inhibition Mechanism

Quantitative Analysis: Potency and Selectivity

A critical aspect of characterizing any kinase inhibitor is determining its potency (typically as an IC50 or Ki value) and its selectivity against a panel of other kinases. This compound derivatives, including H-89, are known to have activity against multiple kinases.[6][12] This "polypharmacology" is a crucial consideration, as effects observed in a cellular context may not be solely due to the inhibition of the primary target.

Table 1: Representative Inhibitory Profile of H-89

Target Kinase IC50 (nM) Reference
PKA 135 [6]
S6K1 80 [6]
MSK1 120 [6]
ROCKII 270 [6]
PKBα (Akt1) 2600 [6]

| MAPKAP-K1b | 2800 |[6] |

This table highlights that while H-89 is a potent PKA inhibitor, it inhibits other kinases like S6K1 and MSK1 with similar or greater potency. This underscores the necessity of using the lowest effective concentration in cell-based assays and validating findings with orthogonal methods.[13]

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for assessing kinase inhibition.

Protocol 1: In Vitro Biochemical Kinase Assay (ELISA-Based)

This protocol measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. It is essential for determining the IC50 value and understanding the direct molecular interaction.

Principle: A biotinylated peptide substrate is immobilized on a streptavidin-coated plate. The purified kinase phosphorylates this substrate in the presence of ATP. A phosphorylation-specific antibody conjugated to horseradish peroxidase (HRP) is used for detection. The signal is inversely proportional to the inhibitor's activity.[14]

Workflow Diagram:

Biochemical_Workflow Figure 2: Workflow for Biochemical Kinase Assay A 1. Coat Plate (Streptavidin) B 2. Immobilize Substrate (Biotinylated Peptide) A->B C 3. Add Kinase & Inhibitor (Serial Dilutions) B->C D 4. Initiate Reaction (Add ATP/Mg²⁺) C->D E 5. Stop Reaction & Wash D->E F 6. Add Detection Ab (Anti-Phospho-HRP) E->F G 7. Wash F->G H 8. Add Substrate (TMB) G->H I 9. Stop & Read (Absorbance at 450 nm) H->I J 10. Data Analysis (IC50 Curve) I->J

Figure 2: Workflow for Biochemical Kinase Assay

Materials:

  • Streptavidin-coated 96-well plates

  • Purified, active protein kinase (e.g., PKA catalytic subunit)

  • Biotinylated substrate peptide (e.g., Kemptide for PKA)

  • This compound inhibitor (e.g., H-89)

  • Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • Anti-phospho-substrate antibody-HRP conjugate

  • Wash Buffer (e.g., TBS with 0.05% Tween-20)

  • TMB Substrate and Stop Solution

  • Microplate reader

Step-by-Step Methodology:

  • Substrate Immobilization: Add 100 µL of biotinylated peptide substrate (e.g., 0.5 µg/mL in PBS) to each well of a streptavidin-coated plate. Incubate for 2 hours at room temperature. Wash wells 3x with Wash Buffer.

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of H-89 in Kinase Assay Buffer. Include a "no inhibitor" (vehicle control, e.g., 0.1% DMSO) and a "no kinase" (background) control.

  • Assay Setup: Add 25 µL of the serially diluted inhibitor to the appropriate wells. Add 50 µL of diluted kinase (at a pre-determined optimal concentration) to all wells except the "no kinase" control. Pre-incubate for 10 minutes at 30°C.[14]

  • Kinase Reaction Initiation: Start the reaction by adding 25 µL of ATP solution. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive inhibition can be accurately measured. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction by washing the wells 4x with Wash Buffer. Add 100 µL of the anti-phospho-substrate antibody-HRP conjugate (diluted in a blocking buffer). Incubate for 1 hour at room temperature.

  • Signal Development: Wash wells 4x with Wash Buffer. Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).

  • Data Acquisition: Stop the color development by adding 100 µL of Stop Solution. Measure absorbance at 450 nm.

  • Data Analysis: Subtract the background ("no kinase") absorbance from all other values. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus the log of inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.[14]

Protocol 2: Cell-Based Assay for Pathway Inhibition (Western Blot)

This protocol assesses the inhibitor's ability to block a specific signaling pathway inside intact cells. It is a crucial step to validate that the compound is cell-permeable and engages its target in a physiological context.

Principle: Cells are treated with the inhibitor, followed by stimulation with an agonist that activates the kinase of interest. The phosphorylation of a known downstream substrate of the target kinase is then measured by Western Blot. A decrease in the phosphorylated substrate indicates successful target engagement by the inhibitor.[15]

Workflow Diagram:

Cell_Based_Workflow Figure 3: Workflow for Cell-Based Western Blot Assay A 1. Seed & Culture Cells B 2. Pre-treat with Inhibitor (Dose-Response) A->B C 3. Stimulate with Agonist (e.g., Forskolin for PKA) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE D->E F 6. Transfer to Membrane E->F G 7. Block & Probe with Primary Antibodies (p-Substrate, Total Substrate, Loading Control) F->G H 8. Probe with Secondary Antibody-HRP G->H I 9. Imaging (Chemiluminescence) H->I J 10. Densitometry Analysis I->J

Figure 3: Workflow for Cell-Based Western Blot Assay

Materials:

  • Appropriate cell line (e.g., HEK293T)

  • Cell culture medium and reagents

  • Pathway agonist (e.g., Forskolin to raise cAMP and activate PKA)

  • This compound inhibitor (e.g., H-89)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffers

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-substrate (e.g., anti-phospho-CREB for PKA pathway), anti-total-substrate, and anti-loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Step-by-Step Methodology:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of H-89 (e.g., 0, 0.1, 1, 10, 25 µM) for 1-2 hours in serum-free media. The vehicle control should contain the same final concentration of DMSO.

  • Pathway Stimulation: Add the agonist (e.g., 10 µM Forskolin) to all wells (except a negative control) and incubate for 15-30 minutes.

  • Cell Lysis: Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: Normalize all samples to the same protein concentration (e.g., 20 µg) and perform SDS-PAGE, followed by transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the image.

  • Data Analysis: To ensure accurate interpretation, strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH). Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each lane.

Conclusion and Best Practices

The this compound scaffold provides a powerful platform for interrogating protein kinase function. When using these inhibitors, a multi-faceted approach is critical for generating robust and reliable data.

Key Recommendations:

  • Know Your Compound: Always be aware of the selectivity profile of the specific derivative you are using. As shown with H-89, off-target effects are common and must be considered when interpreting results.[6][13]

  • Biochemical First: Always determine the in vitro IC50 of your inhibitor against the purified target kinase before moving into more complex cellular models.

  • Orthogonal Validation: Do not rely on a single assay. Confirm findings from a cell-based pathway inhibition assay (like Western Blot) with a functional cell-based assay (e.g., proliferation, migration, or apoptosis assay).[15][16]

  • Dose-Response is Key: Always perform a full dose-response analysis rather than using a single high concentration, which is more likely to produce off-target effects.

By following these guidelines and protocols, researchers can confidently leverage the power of this compound inhibitors to advance our understanding of kinase biology and accelerate the drug discovery process.

References

  • H-89 - Wikipedia. Wikipedia. [Link]

  • protein kinase inhibitor H89 | C20H20BrN3O2S | CID 449241 - PubChem. National Center for Biotechnology Information. [Link]

  • PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury. PubMed, National Center for Biotechnology Information. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Structure-based design of this compound inhibitors of protein kinase B. PubMed, National Center for Biotechnology Information. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. PubMed, National Center for Biotechnology Information. [Link]

  • Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. PubMed, National Center for Biotechnology Information. [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

  • Isoquinoline-Sulfonamide derivatives: Significance and symbolism. Wisdomlib. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed, National Center for Biotechnology Information. [Link]

  • IC50 values (nM)[a] of selected compounds. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PNAS. [Link]

  • Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation by Isoquinoline Sulfonamide Protein Kinase Inhibitors. Evidence for the Involvement of Protein Kinase C in Lymphocyte Function. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. PubMed, National Center for Biotechnology Information. [Link]

  • Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. MDPI. [Link]

Sources

Application Note & Protocols: Isoquinoline-5-sulfonamide as a Novel Chemical Probe for the Allosteric Inhibition of DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in antibacterial discovery.

Introduction: Targeting DNA Gyrase in an Era of Resistance

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1] Its absence in higher eukaryotes makes it a prime target for antibacterial agents.[1] The most prominent class of gyrase inhibitors, the fluoroquinolones, has been a cornerstone of antibacterial therapy for decades.[2][3] However, the rampant emergence of fluoroquinolone-resistant bacterial strains necessitates the discovery of new inhibitors that operate via novel mechanisms.[3][4][5]

This application note introduces the isoquinoline-5-sulfonamide scaffold as a potent and innovative chemical probe for studying DNA gyrase. Recent discoveries have highlighted a new class of isoquinoline sulfonamides that act as allosteric inhibitors of this enzyme, offering a fresh avenue for antibacterial drug development, particularly against resistant pathogens.[4][5] This guide provides a deep dive into the mechanism of these compounds, alongside detailed protocols for their application in both biochemical and cellular contexts.

Mechanism of Action: A Novel Allosteric Approach

Unlike fluoroquinolones, which stabilize the gyrase-DNA cleavage complex, isoquinoline-5-sulfonamides employ a distinct, allosteric mode of action.[4][5][6]

Key Mechanistic Insights:

  • Allosteric Binding Pocket: These compounds bind to a hydrophobic, allosteric pocket located in the GyrA subunit of the DNA gyrase complex.[4][5]

  • Inhibition of DNA Cleavage: Binding of the isoquinoline sulfonamide molecule to this site allosterically inhibits the DNA cleavage and re-ligation activity of the enzyme.[6]

  • Distinct from Fluoroquinolones: This mechanism is fundamentally different from that of fluoroquinolones, which bind to a separate site and trap the enzyme in a covalent complex with cleaved DNA.[1][4] This distinction is critical, as it means isoquinoline sulfonamides can be effective against bacteria that have developed resistance to fluoroquinolones through mutations in the conventional drug-binding site.[4][5]

An optimized derivative, LEI-800, has been developed from an initial isoquinoline sulfonamide hit and demonstrates potent antibacterial activity against fluoroquinolone-resistant clinical isolates of Escherichia coli.[4][5][6]

cluster_Gyrase DNA Gyrase Complex (GyrA2GyrB2) cluster_Inhibitors Inhibitor Classes cluster_Outcomes Functional Outcomes GyrA GyrA Subunit (Cleavage-Reunion) Allosteric_Inhibition Allosteric Inhibition of DNA Cleavage GyrA->Allosteric_Inhibition Leads to Complex_Stabilization Stabilization of Cleavage Complex GyrA->Complex_Stabilization Leads to GyrB GyrB Subunit (ATPase Activity) GyrB->GyrA ATP Hydrolysis Drives Conformation Change DNA DNA Substrate DNA->GyrA Binds for Supercoiling IQ_Sulfonamide This compound (e.g., LEI-800) IQ_Sulfonamide->GyrA Binds to Allosteric Hydrophobic Pocket Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Fluoroquinolone->GyrA Intercalates at DNA-Enzyme Interface cluster_Prep Preparation cluster_Reaction Reaction Setup (on ice) cluster_Analysis Analysis A1 Prepare Master Mix (Buffer, ATP, Relaxed DNA) B1 Aliquot Master Mix into Reaction Tubes A1->B1 A2 Create Serial Dilution of Isoquinoline Sulfonamide B2 Add Test Compound or DMSO Control A2->B2 B1->B2 B3 Add Diluted DNA Gyrase to Initiate Reaction B2->B3 C1 Incubate at 37°C for 60 min B3->C1 D1 Run Agarose Gel Electrophoresis D2 Stain, Visualize & Quantify DNA Bands D1->D2 D3 Calculate % Inhibition & Determine IC50 D2->D3 C2 Stop Reaction with EDTA/Loading Dye C1->C2 C2->D1

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol 3.2: Cellular Activity Assessment - Minimum Inhibitory Concentration (MIC) Assay

To determine if the observed biochemical potency translates to antibacterial activity, a standard broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC).

A. Principle:

This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

B. Abbreviated Protocol:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the logarithmic phase.

  • Inoculum Preparation: Adjust the bacterial culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no compound) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Summary and Interpretation

The results from these assays provide a comprehensive profile of the this compound probe.

ParameterAssayTypical Result for Active CompoundSignificance
IC₅₀ DNA Gyrase SupercoilingLow micromolar to nanomolar rangeMeasures direct, target-based potency against the purified enzyme.
MIC Broth Microdilution≤16 µg/mLIndicates whole-cell activity, reflecting compound permeability and stability. [2]

Interpreting the Data: A potent IC₅₀ value confirms direct inhibition of DNA gyrase. A corresponding low MIC value suggests the compound can effectively penetrate the bacterial cell envelope and reach its cytoplasmic target. [2]Discrepancies between IC₅₀ and MIC values may point to issues with cell permeability, efflux pump activity, or compound metabolism.

Conclusion

The this compound class of compounds represents a significant breakthrough in the study of DNA gyrase. Their novel allosteric mechanism of action provides a powerful tool for probing enzyme function and serves as a promising scaffold for the development of new antibiotics capable of overcoming existing resistance to agents like fluoroquinolones. The protocols outlined in this guide provide a robust framework for researchers to characterize these and other novel gyrase inhibitors.

References

  • Bakker, A.T., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nature Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase. Available at: [Link]

  • SciSpace. (n.d.). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Available at: [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Available at: [Link]

  • PubMed. (n.d.). Computational Approaches to Develop Isoquinoline Based Antibiotics through DNA Gyrase Inhibition Mechanisms Unveiled through Antibacterial Evaluation and Molecular Docking. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Available at: [Link]

  • MDPI. (n.d.). DNA Gyrase as a Target for Quinolones. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays for Isoquinoline-5-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibition and High-Throughput Screening

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell growth, and metabolism.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[2][3][4][5] Isoquinoline-5-sulfonamide and its analogs represent a significant chemical scaffold that has yielded numerous potent kinase inhibitors.[6][7] These compounds typically act as ATP-competitive inhibitors, targeting the conserved ATP-binding pocket of kinases.[6]

The discovery and optimization of novel this compound-based kinase inhibitors hinge on the ability to rapidly and accurately assess the activity of large compound libraries. High-throughput screening (HTS) provides the necessary automation and scale to evaluate thousands to millions of compounds, identifying "hits" that can be advanced into lead optimization programs.[5][8][9][10] This guide provides an in-depth overview of the key HTS assay technologies and detailed protocols tailored for the discovery of this compound analogs targeting protein kinases.

The Landscape of HTS Kinase Assays: A Mechanistic Overview

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate.[1][2][11] HTS assays for kinase inhibitors are designed to be homogeneous (mix-and-read), miniaturizable, and robust, offering a variety of detection methods.[12] The choice of assay technology depends on several factors, including the specific kinase target, the nature of the substrate (peptide, protein, lipid), and the required throughput and sensitivity.

Key HTS Assay Formats for Kinase Inhibitor Discovery:
  • Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ATP consumed during the kinase reaction. The Kinase-Glo® platform, for instance, uses a proprietary thermostable luciferase to generate a "glow-type" luminescent signal that is inversely proportional to kinase activity.[11][13][14] A decrease in ATP due to kinase activity results in a lower luminescent signal.[11][14] Conversely, the ADP-Glo™ assay measures the amount of ADP produced, with the luminescent signal being directly proportional to kinase activity.[14] These assays are highly sensitive, have excellent Z'-factor values, and are compatible with a wide range of kinases and substrates.[11][13]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET is a powerful technology for studying molecular interactions in HTS.[15] In a kinase activity assay, a lanthanide donor fluorophore (e.g., Terbium) is typically conjugated to an antibody that specifically recognizes the phosphorylated substrate.[16] The substrate itself is labeled with an acceptor fluorophore (e.g., fluorescein).[16] When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[12][16] LanthaScreen™ is a widely used TR-FRET platform for kinase assays.[12][16] TR-FRET assays offer a robust, homogeneous format with the advantage of time-resolved detection, which minimizes interference from compound autofluorescence.[12]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly sensitive and versatile for detecting biomolecular interactions.[17][18] In a kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is bound to Protein A-coated Acceptor beads.[17] Kinase-mediated phosphorylation of the substrate brings the Donor and Acceptor beads into proximity, generating a chemiluminescent signal.[17] AlphaScreen® is suitable for various substrate types, including proteins and peptides.[19]

  • Fluorescence Polarization (FP) Assays: FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[20][21][22] In a kinase inhibitor screen, a fluorescently labeled tracer (a known kinase ligand) is displaced by a test compound that binds to the kinase's active site.[23] This displacement leads to a decrease in the FP signal, as the smaller, unbound tracer tumbles more rapidly in solution.[23] FP assays are simple, cost-effective, and well-suited for HTS.[20][24]

The Importance of Assay Quality Control: The Z'-Factor

A critical parameter for validating the quality and robustness of an HTS assay is the Z'-factor.[25][26][27] This statistical parameter provides a measure of the separation between the high (uninhibited) and low (inhibited) signal controls, taking into account the data variation.[28][29]

Z'-Factor Interpretation:

  • Z' > 0.5: Excellent assay, suitable for HTS.[26][29]

  • 0 < Z' < 0.5: Marginal assay, may require optimization.[29]

  • Z' < 0: Poor assay, not suitable for screening.[26][29]

A consistently high Z'-factor is essential for confidently identifying true "hits" and minimizing false positives and negatives.[30]

Experimental Workflows and Protocols

The following sections provide detailed protocols for two common HTS assay formats for identifying this compound analog inhibitors.

HTS Workflow Overview

HTS_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (this compound analogs) Dispensing Robotic Dispensing Compound_Plate->Dispensing Assay_Plate Assay Plate (384-well) Incubation Incubation Assay_Plate->Incubation Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispensing Dispensing->Assay_Plate Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Plate_Reader Plate Reading Detection_Reagent->Plate_Reader Data_Processing Data Processing (Normalization, Z'-factor) Plate_Reader->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification

Caption: General HTS workflow for kinase inhibitor screening.

Protocol 1: Luminescence-Based Kinase Assay (Kinase-Glo® Platform)

This protocol is adapted for a generic serine/threonine kinase and can be optimized for specific targets. The principle is based on the quantification of ATP remaining after the kinase reaction.[13]

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Purified kinase of interest

  • Peptide or protein substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound analog library in DMSO

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs in DMSO.

    • Using an acoustic dispenser or robotic liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.

    • Include wells with DMSO only for high signal (no inhibition) controls and wells with a known potent inhibitor for low signal (maximum inhibition) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be predetermined in an enzyme titration experiment.

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Dispense 5 µL of the 2X kinase/substrate solution to all wells of the assay plate.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

  • Determine the Z'-factor for the assay plate to assess its quality.

  • Plot percent inhibition versus compound concentration to determine IC₅₀ values for active compounds ("hits").

Protocol 2: TR-FRET Kinase Assay (LanthaScreen™ Platform)

This protocol describes a general TR-FRET assay for a tyrosine kinase using a fluorescein-labeled peptide substrate and a terbium-labeled anti-phosphotyrosine antibody.[16]

Materials:

  • LanthaScreen™ Tb-anti-pTyr (PY20) Antibody (Thermo Fisher Scientific)

  • Fluorescein-labeled poly-GT peptide substrate (Thermo Fisher Scientific)

  • Purified tyrosine kinase

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET dilution buffer (Thermo Fisher Scientific)

  • This compound analog library in DMSO

  • Black, low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Step-by-Step Protocol:

  • Compound Plating:

    • Follow the same procedure as in Protocol 1 for plating the compound library.

  • Kinase Reaction:

    • Prepare a 4X kinase solution in kinase reaction buffer.

    • Prepare a 4X substrate/ATP solution in kinase reaction buffer. Optimal concentrations should be predetermined.

    • Dispense 2.5 µL of the 4X kinase solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the 4X substrate/ATP solution. The final reaction volume is 5 µL.

  • Incubation:

    • Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X stop/detection solution containing the Tb-labeled antibody in TR-FRET dilution buffer with EDTA to stop the kinase reaction. The final concentration of the antibody should be optimized (e.g., 2 nM).

    • Add 5 µL of the stop/detection solution to each well.

  • Second Incubation:

    • Incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Measure the TR-FRET signal on a plate reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).

Data Analysis:

  • Calculate the emission ratio (520 nm / 495 nm).

  • Calculate the percent inhibition based on the emission ratios of the controls.

  • Determine the Z'-factor and IC₅₀ values for hits.

Signaling Pathway Context

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase Receptor->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Leads to Inhibitor This compound Analog Inhibitor->Target_Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by an this compound analog.

Data Interpretation and Hit Validation

A successful HTS campaign will generate a list of "hits"—compounds that meet a predefined activity threshold (e.g., >50% inhibition at a specific concentration). However, this is just the first step.[9][31]

Hit Confirmation and Triage
StepDescriptionRationale
1. Re-testing Re-test the primary hits from a freshly prepared sample.Confirms the initial activity and rules out experimental artifacts.
2. Dose-Response Curves Generate full dose-response curves to determine IC₅₀ values.Quantifies the potency of the hit compounds.
3. Orthogonal Assays Test hits in a different assay format (e.g., if the primary screen was luminescence-based, use a TR-FRET assay for confirmation).Reduces the likelihood of identifying assay-specific artifacts (e.g., compounds that interfere with luciferase).
4. Selectivity Profiling Screen confirmed hits against a panel of other kinases.Assesses the selectivity of the compounds and identifies potential off-target effects.[8]
5. Cell-Based Assays Evaluate the activity of the most promising hits in a cellular context.[10][32]Determines if the compounds are cell-permeable and can inhibit the target kinase within a living cell.
From Hits to Leads

The ultimate goal of an HTS campaign is to identify promising lead compounds for further drug development.[9] This involves a multidisciplinary effort, including medicinal chemistry to explore structure-activity relationships (SAR), and ADME/Tox studies to assess the pharmacokinetic and safety profiles of the compounds. The robust and well-validated HTS assays described in this guide provide the essential foundation for this critical drug discovery process.

References

  • Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 23(4), 349–357.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.
  • Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Z'-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Two-step AlphaScreen kinase assay. (a) Schematic assay presentation.... (n.d.). ResearchGate. Retrieved from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved from [Link]

  • High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved from [Link]

  • Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 7(6), 606–614.
  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. (2006). BMC Biotechnology, 6, 39.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Tawa, P., & Sithanandam, G. (2014). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 1098, 77–86.
  • On HTS: Z-factor. (2023). Retrieved from [Link]

  • Z-factor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Analysis of HTS data. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Collins, I., et al. (2004). Structure-based design of this compound inhibitors of protein kinase B. Journal of Medicinal Chemistry, 47(5), 1067–1076.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2013). Expert Opinion on Drug Discovery, 8(9), 1051–1064.
  • Fluorescence detection techniques for protein kinase assay. (2008). Analytical and Bioanalytical Chemistry, 390(8), 2049–2057.
  • What Is the Best Kinase Assay? (2025). BellBrook Labs. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

  • Optimization of a LanthaScreen Kinase assay for cRAF. (n.d.). Thermo Fisher Scientific.
  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. (n.d.). Molecular Devices.
  • Cell Based Kinase Assays. (2022). Luceome Biotechnologies. Retrieved from [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved from [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2011). Methods in Molecular Biology, 716, 137–151.
  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry, 56(35), 4689–4693.
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2013). PLoS One, 8(7), e68587.
  • Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. (2012). Bioorganic & Medicinal Chemistry, 20(4), 1494–1504.
  • Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characteriz
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved from [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014). International Journal of Molecular Sciences, 15(3), 3648–3663.
  • Morikawa, A., Sone, T., & Asano, T. (1989). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives. Journal of Medicinal Chemistry, 32(1), 46–50.

Sources

Application Note: Assessing Isoquinoline-5-sulfonamide Cytotoxicity with the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The evaluation of a compound's cytotoxicity is a foundational step in drug discovery and toxicology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This application note provides a detailed, field-tested protocol for determining the cytotoxic effects of Isoquinoline-5-sulfonamide, a representative of a class of compounds often investigated for their therapeutic potential, on cultured cells.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the scientific principles behind the protocol, ensuring that users can not only execute the assay but also interpret the results with confidence and troubleshoot potential issues.

Principle of the MTT Assay

The MTT assay's mechanism is contingent on the metabolic activity of living cells.[4] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria, reduce the yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan.[1][5][6] This conversion is a hallmark of mitochondrial integrity and function.[5] The resulting formazan crystals are retained within the cell. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[1][7] By solubilizing these crystals with an organic solvent, such as Dimethyl Sulfoxide (DMSO), a colored solution is formed whose absorbance can be quantified using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[1][2][7][8]

Mechanism of MTT Reduction

MTT_Mechanism MTT MTT Enz Enz

Materials and Reagents

  • Cell Line: Appropriate mammalian cell line (e.g., HeLa, A549, HepG2).

  • Test Compound: this compound (prepare stock in sterile DMSO).

  • Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.[8]

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.[5][6] Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: Cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm.

Experimental Workflow

The overall process involves cell seeding, a period of attachment, treatment with various concentrations of the test compound, incubation with MTT reagent, solubilization of the resulting formazan, and finally, absorbance measurement.

MTT Assay Workflow Diagram

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate (24h) Allow Cell Adhesion Seed->Incubate1 Treat 3. Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (24-72h) Compound Exposure Treat->Incubate2 AddMTT 5. Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->AddMTT Incubate3 6. Incubate (2-4h) Formazan Crystal Formation AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution (DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read End End Read->End

Detailed Step-by-Step Protocol

Phase 1: Cell Seeding and Preparation (Day 1)
  • Cell Culture: Grow cells in appropriate culture flasks until they reach approximately 80-90% confluency. Ensure cells are healthy and in the exponential growth phase.

  • Harvesting: Trypsinize adherent cells, neutralize with complete medium, and pellet by centrifugation. Resuspend the cell pellet in fresh complete medium.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well for adherent cells.[9] Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Scientist's Note: The seeding density is critical. Too few cells will result in a low signal, while too many can lead to overconfluency, which alters metabolic rates and can produce misleading results.[9][10]

  • Edge Effect Mitigation: To minimize evaporation and temperature gradients known as "edge effects," fill the perimeter wells of the plate with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[9]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to adhere and resume normal growth.[1]

Phase 2: Compound Treatment (Day 2)
  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in serum-free or low-serum medium. A typical starting point is a 2-fold serial dilution series spanning a wide concentration range (e.g., from 100 µM down to 0.1 µM).

    • Vehicle Control: Prepare a control solution containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%). This is crucial to ensure the solvent itself is not causing cytotoxicity.

    • Untreated Control: Prepare wells with medium only, which will represent 100% cell viability.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate compound dilution (or control medium) to each well. It is standard practice to test each concentration in triplicate.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation period should be based on the compound's expected mechanism of action.

Phase 3: MTT Assay and Measurement (Day 3-5)
  • Prepare MTT Solution: Thaw the 5 mg/mL MTT stock solution and dilute it to 0.5 mg/mL in sterile, serum-free, phenol red-free medium.[1]

    • Scientist's Note: Phenol red and serum components can interfere with the assay and increase background absorbance.[5] Using serum-free medium during this step improves accuracy.

  • MTT Addition: At the end of the treatment period, remove the medium containing the compound from each well. Add 100 µL of the diluted MTT solution to all wells, including controls.[6]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals. Check for crystal formation periodically under a microscope.[1][11]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of DMSO to each well to dissolve the crystals.[1][2][8]

  • Mixing: Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization of the formazan.[5] The solution should become a homogenous purple color.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2] A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or smudges on the plate.[5] Read the plate within 1 hour of adding the solubilizing agent.[5]

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average absorbance of the blank wells (medium, MTT, and DMSO only) and subtract this value from all other experimental wells.

  • Calculate Percent Viability: Normalize the data to the untreated control wells. The percent viability for each compound concentration is calculated using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). The resulting graph should be a sigmoidal curve.

  • Determine IC₅₀ Value: The IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that is required to reduce the viability of a cell population by 50%.[12] This value is determined from the dose-response curve by identifying the compound concentration that corresponds to 50% viability on the y-axis.[12] Non-linear regression analysis using software like GraphPad Prism or Microsoft Excel is the most accurate method for calculating the IC₅₀.[13][14]

Sample Data Presentation
This compound (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Control)1.2540.088100.0%
0.11.2110.09196.6%
11.0530.07584.0%
100.6420.05151.2%
500.2130.02317.0%
1000.0980.0157.8%
Calculated IC₅₀ ~10.5 µM

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Signal / Low Absorbance Cell seeding density is too low; Incubation time with MTT was too short.[9][10]Optimize seeding density to ensure an absorbance of 0.75-1.25 for control wells. Increase MTT incubation time to 4 hours.[10]
High Background Absorbance Contamination of media; Phenol red or serum interference; Incomplete removal of media before solubilization.[9]Use fresh, sterile reagents. Use phenol red-free and serum-free media for the MTT incubation step. Ensure wash steps are performed carefully.[9]
High Variability Between Replicates Inaccurate pipetting; "Edge effect" due to evaporation; Incomplete formazan solubilization.[9]Use a calibrated multichannel pipette. Do not use outer wells for experimental data. Ensure thorough mixing after adding DMSO.[9]
Increased Absorbance with Higher Dose Compound interferes with MTT reduction or absorbs at 570 nm; Compound induces metabolic stress response.[15]Run a control plate with the compound and MTT in cell-free media to check for direct chemical interaction.[15] Corroborate results with a different viability assay (e.g., Trypan Blue).

Conclusion

The MTT assay is a reliable and high-throughput method for assessing the cytotoxic potential of compounds like this compound. Adherence to this detailed protocol, including careful optimization of cell density and meticulous execution of each step, will yield reproducible and accurate data. Proper data analysis, including the calculation of the IC₅₀ value from a dose-response curve, provides a quantitative measure of a compound's potency, which is essential for advancing drug development and toxicological research.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available from: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

  • The Forensic Outreach Team. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Available from: [Link]

  • Slideshare. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Available from: [Link]

  • Creative Biolabs. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • National Center for Biotechnology Information. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Available from: [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Available from: [Link]

Sources

"Western blot analysis for target validation of Isoquinoline-5-sulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Target Validation of Isoquinoline-5-Sulfonamide Derivatives Using Quantitative Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound derivatives represent a significant class of small molecule inhibitors, many of which target protein kinases crucial to cellular signaling pathways. Validating the engagement and inhibition of the intended target within a cellular context is a critical step in the drug discovery pipeline. This document provides a comprehensive guide and a detailed protocol for using quantitative Western blot analysis to validate the mechanism of action of this compound-based inhibitors. We focus on assessing the phosphorylation status of downstream substrates as a reliable proxy for target kinase activity.

Introduction: The Role of Isoquinoline-5-Sulfonamides in Kinase Inhibition

The this compound scaffold is a well-established pharmacophore found in numerous potent inhibitors of serine/threonine kinases.[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[3] Two prominent examples are:

  • H-89: A widely used inhibitor of Protein Kinase A (PKA).[3][4]

  • Y-27632: A selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[5][6][7]

Target validation is essential to confirm that a compound's observed cellular effect is a direct result of modulating its intended target.[8][9] Western blotting is a powerful and accessible immunodetection technique that allows for the quantification of changes in protein expression and post-translational modifications, such as phosphorylation. By measuring the phosphorylation level of a kinase's direct substrate in response to an inhibitor, we can directly infer the inhibitor's efficacy and potency in a cellular environment.[10][11]

Principle of the Assay

The fundamental principle of this validation method is to measure a change in the phosphorylation state of a known downstream substrate of the target kinase. When a cell is treated with an effective this compound inhibitor, the target kinase is inhibited. This prevents the transfer of a phosphate group to its substrate. Consequently, a dose-dependent decrease in the phosphorylated form of the substrate protein will be observed via Western blot.

This approach requires specific and validated antibodies: one that recognizes the phosphorylated form of the substrate (phospho-specific) and another that recognizes the total amount of the substrate protein, irrespective of its phosphorylation state. Normalizing the phospho-protein signal to the total protein signal corrects for any variations in protein loading, ensuring an accurate assessment of target inhibition.[11]

G cluster_0 Cellular Environment Stimulus Upstream Activator Kinase Target Kinase (e.g., PKA, ROCK) Stimulus->Kinase Activates Inhibitor This compound (e.g., H-89, Y-27632) Substrate Substrate (Inactive) Kinase->Substrate Phosphorylates Inhibitor->Kinase Inhibits pSubstrate Phospho-Substrate (Active) Response Downstream Cellular Response pSubstrate->Response

Figure 1: Mechanism of kinase inhibition by Isoquinoline-5-sulfonamides.

Experimental Design and Key Considerations

A robust experimental design is crucial for obtaining reliable and interpretable data. This involves careful planning of controls, inhibitor concentrations, and treatment times.

A. Cell Line and Target Selection: Choose a cell line known to express the target kinase and exhibit a functional signaling pathway. For example:

  • PKA Inhibition (H-89): Use cells responsive to forskolin, an adenylyl cyclase activator that increases intracellular cAMP and activates PKA. The phosphorylation of CREB at Ser133 is a well-established readout for PKA activity.[3][12]

  • ROCK Inhibition (Y-27632): Use cells where the RhoA/ROCK pathway is active. The phosphorylation of Myosin Light Chain (MLC) or Myosin Phosphatase Target Subunit 1 (MYPT1) are common readouts for ROCK activity.[13][14][15]

B. Dose-Response and Time-Course Experiments:

  • Dose-Response: To determine the inhibitor's potency (e.g., IC50), treat cells with a range of concentrations. A typical 8-point dilution series starting from 10-30 µM is recommended.

  • Time-Course: To identify the optimal treatment duration, perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) at a fixed, effective concentration of the inhibitor.

C. Essential Controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This is the baseline for no inhibition.

  • Stimulated Control: Cells treated with a known activator of the pathway (e.g., forskolin for PKA) but without the inhibitor. This represents the maximum signal (100% activity).

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) is essential to ensure equal protein loading across all lanes.

  • Total Protein Control: An antibody that detects the total level of the substrate protein, regardless of phosphorylation. This is critical for normalizing the phospho-signal.[11]

Sample Experimental Layout for Dose-Response Analysis
Treatment GroupStimulus (e.g., Forskolin)Inhibitor (e.g., H-89) Conc.Vehicle (DMSO)
Untreated-0 µM-
Vehicle Control+0 µM+
Dose 1+0.1 µM+
Dose 2+0.3 µM+
Dose 3+1 µM+
Dose 4+3 µM+
Dose 5+10 µM+
Dose 6+30 µM+

Detailed Protocol: Western Blot for Kinase Inhibition

This protocol provides a step-by-step guide for assessing target inhibition.

G start Start: Seed Cells step1 1. Cell Treatment (Stimulus +/- Inhibitor) start->step1 step2 2. Cell Lysis & Protein Extraction step1->step2 step3 3. Protein Quantification (BCA Assay) step2->step3 step4 4. SDS-PAGE (Protein Separation) step3->step4 step5 5. Protein Transfer (to PVDF/NC Membrane) step4->step5 step6 6. Immunoblotting (Blocking & Antibody Incubation) step5->step6 step7 7. Signal Detection (Chemiluminescence/Fluorescence) step6->step7 step8 8. Data Analysis (Densitometry & Normalization) step7->step8 end_node End: Target Validated step8->end_node

Figure 2: General workflow for Western blot-based target validation.

Materials and Reagents
  • Cell Culture: Appropriate cell line, culture medium, flasks/plates.

  • Reagents: this compound inhibitor (e.g., H-89), pathway activator (e.g., Forskolin), DMSO, PBS.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl, Laemmli sample buffer.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer (Towbin buffer).

  • Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Antibodies:

    • Primary phospho-specific antibody (e.g., anti-phospho-CREB Ser133).

    • Primary total protein antibody (e.g., anti-total-CREB).

    • Primary loading control antibody (e.g., anti-GAPDH).

    • HRP-conjugated secondary antibodies.

  • Detection: Enhanced Chemiluminescence (ECL) substrate, imaging system.

Step-by-Step Methodology

1. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve cells for 4-6 hours if necessary to reduce basal kinase activity. c. Pre-treat cells with the desired concentrations of the this compound inhibitor (or vehicle) for the determined time (e.g., 30 minutes).[3] d. Add the pathway stimulus (e.g., 30 µM Forskolin) and incubate for the appropriate duration (e.g., 10 minutes).[3]

2. Cell Lysis and Protein Extraction: a. Aspirate the medium and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (total protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s protocol. b. Normalize the concentration of all samples with lysis buffer. c. Prepare aliquots for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

4. SDS-PAGE and Protein Transfer: a. Load 15-30 µg of protein per lane into a polyacrylamide gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane.[5][16] Confirm transfer efficiency with Ponceau S staining.

5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5] b. Incubate the membrane with the primary phospho-specific antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody, diluted in 5% milk/TBST, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

6. Signal Detection and Re-probing: a. Apply ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imager. c. (Critical Step) To probe for total and loading control proteins, strip the membrane using a mild stripping buffer. d. After stripping, repeat the immunoblotting process (steps 5a-5e) starting with the primary antibody for the total protein (e.g., anti-total-CREB). e. Repeat the stripping and reprobing process for the loading control (e.g., anti-GAPDH).

Data Analysis and Interpretation

A. Densitometry: Quantify the band intensity for each protein (phospho-substrate, total-substrate, and loading control) for every lane using software like ImageJ or other imaging system software.

B. Normalization: For each sample, calculate the normalized phospho-signal using the following formula: Normalized Phospho-Signal = (Phospho-Substrate Intensity) / (Total-Substrate Intensity) This ratio corrects for any differences in the total amount of the substrate protein. Further normalization to the loading control can also be performed to account for any loading inaccuracies.

C. Interpretation: Plot the normalized phospho-signal against the log of the inhibitor concentration. The resulting sigmoidal curve can be used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the phospho-signal by 50%. A clear, dose-dependent decrease in the phosphorylation of the target's substrate provides strong evidence of on-target activity.

Example Data Summary
Inhibitor Conc. (µM)Normalized p-CREB Signal (Arbitrary Units)% Inhibition
0 (Vehicle)1.000%
0.10.8515%
0.30.6535%
10.4852%
30.2575%
100.1090%
300.0595%

Troubleshooting

IssuePossible Cause(s)Solution(s)
No Phospho-Signal Ineffective stimulus; Inactive kinase; Degraded sample.Confirm stimulus activity; Use fresh protease/phosphatase inhibitors; Check cell line expression.
High Background Insufficient blocking; Antibody concentration too high.Increase blocking time to 2 hours; Optimize primary/secondary antibody dilutions.
Inconsistent Loading Inaccurate protein quantification; Pipetting errors.Be meticulous during BCA assay and sample loading; Always normalize to a loading control (e.g., GAPDH).
Multiple Bands Non-specific antibody binding; Protein degradation.Validate primary antibody specificity; Use fresh protease inhibitors in lysis buffer.

References

  • Lee, J. H., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Luo, Y., et al. (2018). Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Gao, Y., et al. (2013). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). PKA inhibitor H89, but not dominant negative PKA C, PKA knockdown, or.... Retrieved from [Link]

  • Lin, Y. C., et al. (2021). Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves' Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways. Journal of Personalized Medicine. Available at: [Link]

  • Bio-protocol. (n.d.). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorylation and expression of downstream PKA targets in liver are.... Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Available at: [Link]

  • Kishi, Y., et al. (2015). Measurement of Rho-Associated Kinase (ROCK) Activity in Humans. Circulation Journal. Available at: [Link]

  • Hallows, K. R., et al. (2008). Tissue-specific PKA inhibition using a chemical genetic approach and its application to studies on sperm capacitation. Journal of Biological Chemistry. Available at: [Link]

  • Lo, C. M., et al. (2021). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Cells. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). Western Blotting Procedure. Retrieved from [Link]

  • Hoffert, J. D., et al. (2017). Systems-level identification of PKA-dependent signaling in epithelial cells. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • ResearchGate. (n.d.). Change in PKA activity was determined by western blot analysis using.... Retrieved from [Link]

  • Riento, K., & Ridley, A. J. (2003). RhoE Binds to ROCK I and Inhibits Downstream Signaling. Molecular and Cellular Biology. Available at: [Link]

  • MDPI. (n.d.). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

  • ResearchGate. (n.d.). RhoA/ROCK signalling is a downstream target of PKCδ and linked to.... Retrieved from [Link]

  • Tiwari, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]

  • Wujec, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Fiveable. (n.d.). Sulfonamides Definition. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Rossi, R. I., et al. (2021). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. Retrieved from [Link]

  • Vaškevičienė, I., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for Isoquinoline-5-Sulfonamide in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline-5-sulfonamide scaffold is the foundation for a significant class of kinase inhibitors, with Fasudil (HA-1077) being a prominent and clinically relevant example.[1] These compounds have garnered substantial interest in oncology research for their potent inhibitory effects on the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[2] The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton and is frequently dysregulated in cancer, driving processes fundamental to malignancy such as cell migration, invasion, and metastasis.[3][4] Consequently, inhibitors based on the this compound structure serve as powerful tools for investigating cancer biology and as potential therapeutic agents.[5]

Fasudil, a well-characterized ROCK inhibitor, has been approved in Japan for the treatment of cerebral vasospasm, establishing a favorable safety profile for clinical exploration in other indications, including cancer.[1][6] Numerous preclinical studies have demonstrated that Fasudil can suppress tumor progression and metastasis in various murine cancer models.[6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound derivatives, using Fasudil as the primary exemplar, in murine cancer models. It consolidates field-proven insights, detailed experimental protocols, and the causal reasoning behind methodological choices.

Mechanism of Action: Targeting the Rho/ROCK Pathway

The efficacy of this compound derivatives in cancer models is primarily attributed to their inhibition of ROCK1 and ROCK2.[4][8] These serine/threonine kinases are major downstream effectors of the small GTPase RhoA.

Causality of Inhibition:

  • Activation: The pathway is triggered when RhoA, in its active GTP-bound state, binds to the Rho-binding domain of ROCK.[9]

  • Downstream Phosphorylation: Activated ROCK phosphorylates multiple substrates that govern cytoskeletal dynamics. Key targets include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC increases actomyosin contractility, while phosphorylation of MYPT1 inactivates it, further promoting MLC phosphorylation. This integrated action drives the formation of stress fibers and focal adhesions, which are essential for cell motility and invasion.[1][3]

  • Inhibition by Isoquinoline-5-Sulfonamides: Compounds like Fasudil act as ATP-competitive inhibitors within the kinase domain of ROCK.[2][10] By blocking ROCK activity, they prevent the phosphorylation of downstream targets. This leads to a collapse of the organized actin cytoskeleton, reduced cell contractility, and an inhibition of the migratory and invasive phenotype of cancer cells.[1][3]

cluster_pathway Rho/ROCK Signaling Pathway RhoA Active RhoA-GTP ROCK ROCK1/ROCK2 RhoA->ROCK Activates MYPT1 Myosin Phosphatase (MYPT1) ROCK->MYPT1 Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Activates Fasudil This compound (e.g., Fasudil) Fasudil->ROCK Inhibits pMLC Phospho-MLC MYPT1->pMLC Dephosphorylates MLC->pMLC Phosphorylation Actomyosin Actomyosin Contractility (Stress Fibers, Invasion, Migration) pMLC->Actomyosin Promotes

Caption: Simplified Rho/ROCK signaling pathway and the point of inhibition by Isoquinoline-5-sulfonamides.

Data Presentation

Table 1: Comparative Inhibitory Activity of Fasudil

This table summarizes the half-maximal inhibitory concentration (IC50) values of Fasudil, demonstrating its potency against ROCK isoforms compared to other kinases. This selectivity is a key rationale for its use in dissecting ROCK-specific functions.

CompoundTargetIC50 (µM)Source
Fasudil (HA-1077) ROCK21.9[10]
PRK24[10]
MSK15[10]
MAPKAP-K1b15[10]

Lower IC50 values indicate higher potency.

Table 2: Summary of In Vivo Efficacy of Fasudil in Murine Cancer Models

The choice of an appropriate animal model is critical. Fasudil has demonstrated efficacy across multiple models, validating its anti-tumor and anti-metastatic potential.

| Cancer Type | Cell Line | Murine Model | Key Outcomes | Source | | :--- | :--- | :--- | :--- | | Breast Cancer | MDA-MB-231 | Orthotopic Xenograft | 3-fold more tumor-free mice in the treated group vs. control. |[6] | | Fibrosarcoma | HT1080 | Experimental Lung Metastasis | ~40% decrease in lung nodules. |[6] | | Hepatoma | MM1 | Peritoneal Dissemination (Rat) | >50% reduction in tumor burden and ascites production. |[6] | | Melanoma | B16 | Subcutaneous Xenograft | Reduced tumor growth and fewer vasculogenic mimicry (VM) channels. |[11] |

Experimental Protocols

The following protocols provide a self-validating framework. The in vivo study (Protocol 1) assesses the macroscopic anti-tumor effects, while the ex vivo analysis (Protocol 2) confirms the on-target mechanism of action within the tumor tissue.

start Start step1 1. Cell Culture (e.g., MDA-MB-231) start->step1 step3 3. Tumor Implantation (Orthotopic) step1->step3 step2 2. Animal Acclimatization (Athymic Nude Mice) step2->step3 step4 4. Tumor Growth & Randomization step3->step4 step5a 5a. Treatment Group (Fasudil) step4->step5a step5b 5b. Control Group (Vehicle) step4->step5b step6 6. Monitoring (Tumor Volume, Body Weight) step5a->step6 step5b->step6 step7 7. Study Endpoint & Tissue Harvest step6->step7 step8 8. Ex Vivo Analysis (Western Blot, IHC) step7->step8 end End step8->end

Caption: Experimental workflow for an in vivo murine cancer model study.

Protocol 1: In Vivo Murine Xenograft Model for Assessing Anti-Tumor Efficacy

Objective: To evaluate the effect of Fasudil on primary tumor growth and metastasis in an orthotopic breast cancer model.

Materials:

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Reagents: Fasudil (HA-1077), sterile saline (0.9% NaCl), Matrigel.

  • Equipment: Calipers, analytical balance, sterile syringes, animal housing facilities.

Methodology:

  • Cell Preparation:

    • Culture MDA-MB-231 cells in standard conditions until 80-90% confluency.

    • On the day of injection, harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL. Keep on ice.

    • Rationale: Matrigel provides an extracellular matrix environment that supports tumor cell engraftment and growth.

  • Tumor Cell Implantation:

    • Anesthetize the mouse according to approved institutional animal care protocols.

    • Inject 50 µL of the cell suspension (containing 1 x 10^6 cells) into the fourth mammary fat pad.

    • Monitor the animals until they have fully recovered from anesthesia.

  • Treatment Regimen:

    • Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³). This standardizes the starting tumor burden across all animals.

    • Randomize mice into two groups (n=8-10 per group): Vehicle Control and Fasudil Treatment.

    • Vehicle Control: Administer sterile saline via intraperitoneal (i.p.) injection or oral gavage daily.

    • Fasudil Treatment: Prepare Fasudil in sterile saline. A previously reported effective dose is 10 mg/kg/day, administered via i.p. injection.[1] The optimal dose and route may require validation.

    • Rationale: Daily administration ensures sustained target inhibition. The control group is essential to differentiate drug effects from natural tumor progression.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each animal at the same time to monitor for signs of toxicity.

    • Observe animals daily for clinical signs of distress.

  • Endpoint and Tissue Collection:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 4-6 weeks).

    • Euthanize mice according to approved protocols.

    • Carefully excise the primary tumor and weigh it. For ex vivo analysis, immediately snap-freeze a portion in liquid nitrogen and fix another portion in 10% neutral buffered formalin.

    • Harvest lungs and other relevant organs to assess for metastatic lesions.

Protocol 2: Western Blot Analysis for ROCK Pathway Inhibition

Objective: To confirm that Fasudil inhibits ROCK signaling in vivo by measuring the phosphorylation of its downstream target, Myosin Light Chain (MLC).

Materials:

  • Samples: Snap-frozen tumor tissues from Protocol 1.

  • Reagents: RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli buffer, primary antibodies (anti-phospho-MLC, anti-total-MLC, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Equipment: Tissue homogenizer, centrifuge, SDS-PAGE and Western blot apparatus, imaging system.

Methodology:

  • Protein Extraction:

    • Homogenize ~50 mg of frozen tumor tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins during extraction.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 20-30 µg of total protein) and add Laemmli buffer.

    • Boil samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibody against phospho-MLC (p-MLC) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Validation: Strip the membrane and re-probe for total MLC and a loading control (e.g., GAPDH) to ensure that changes in p-MLC are not due to variations in total protein levels.

Expected Outcome: A significant decrease in the ratio of p-MLC to total MLC in tumors from the Fasudil-treated group compared to the vehicle control group, confirming on-target ROCK inhibition.[2]

Troubleshooting and Considerations

  • Solubility and Stability: Ensure Fasudil is fully dissolved before administration. Prepare fresh solutions regularly as stability in solution may vary.

  • Toxicity: While Fasudil is generally well-tolerated, monitor animals closely for weight loss or other adverse effects, which may necessitate dose adjustment.[6]

  • Model Selection: The choice of cancer cell line and implantation site (subcutaneous vs. orthotopic) is critical. Orthotopic models are generally more clinically relevant for studying metastasis.

  • Pharmacokinetics: The dosing schedule should be informed by the pharmacokinetic properties of the specific this compound derivative being used to maintain effective drug concentrations.

Conclusion

This compound derivatives, particularly Fasudil, are invaluable for studying the role of the Rho/ROCK pathway in cancer.[3][4] Their demonstrated ability to inhibit tumor growth and metastasis in preclinical murine models underscores their therapeutic potential.[6][11] The protocols outlined in this guide provide a robust and validated framework for researchers to investigate these compounds. By combining in vivo efficacy studies with ex vivo mechanistic validation, researchers can generate high-quality, reproducible data, contributing to the development of novel anti-metastatic therapies.

References

  • Ying, H., et al. (2006). The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. Molecular Cancer Therapeutics. [Link]

  • Riento, K., & Ridley, A. J. (2003). The Rho Kinase Inhibitor Fasudil Inhibits Tumor Progression in Human and Rat Tumor Models. PubMed. [Link]

  • Tan, P. H., et al. (2021). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. National Institutes of Health (NIH). [Link]

  • Liu, S., et al. (2015). Novel Insights into the Roles of Rho Kinase in Cancer. PubMed Central (PMC). [Link]

  • Vigneron, P., et al. (2011). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PubMed Central (PMC). [Link]

  • Synapse. (2024). What are RHOK inhibitors and how do they work?. Synapse. [Link]

  • Li, Y., et al. (2022). Fasudil Increased the Sensitivity to Gefitinib in NSCLC by Decreasing Intracellular Lipid Accumulation. National Institutes of Health (NIH). [Link]

  • Sun, B., et al. (2015). Rho Kinase Inhibitor Fasudil Suppresses the Vasculogenic Mimicry of B16 Mouse Melanoma Cells Both In Vitro and In Vivo. AACR Journals. [Link]

Sources

"experimental guide for dissolving Isoquinoline-5-sulfonamide for in vitro studies"

Author: BenchChem Technical Support Team. Date: January 2026

An Experimental Guide for the Dissolution and Application of Isoquinoline-5-sulfonamide in In Vitro Studies

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and application of this compound for in vitro studies. Beyond a simple set of instructions, this guide delves into the physicochemical rationale behind the protocol, ensuring a robust and reproducible experimental setup.

Introduction: The Scientific Context of this compound

Physicochemical Properties & Solubility Rationale

Understanding the inherent properties of this compound is critical to developing a successful dissolution strategy. The molecule's structure, dominated by two aromatic rings, dictates its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂S[3]
Molecular Weight 208.24 g/mol [3]
Appearance Crystalline solid (typical)General Knowledge
pKa (Weak Base) 5.14 (for the isoquinoline nitrogen)[4]
LogP 0.7 (Predicted)[3]
Predicted Water Solubility LowInferred from structure & LogP

The LogP value of 0.7 suggests a moderate lipophilicity, and the presence of the sulfonamide group offers some polarity. However, the rigid, aromatic isoquinoline core significantly limits aqueous solubility. Direct dissolution in aqueous buffers or cell culture media is therefore not recommended for creating primary stock solutions, as it will likely result in an insoluble suspension and an inaccurate effective concentration.

The sulfonamide functional group generally imparts acidic properties to a molecule.[5][6] This, combined with the basic isoquinoline nitrogen, makes the compound's charge state and solubility pH-dependent. However, for the purpose of creating a universally applicable stock solution for various in vitro assays, leveraging a powerful, water-miscible organic solvent is the most reliable approach. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its excellent solvating capacity for a wide range of organic molecules and its high miscibility with aqueous media, which is essential for subsequent dilutions.

Experimental Workflow: From Powder to Assay

The following diagram outlines the logical flow for preparing this compound for a typical in vitro experiment. This workflow is designed to minimize precipitation and ensure accurate final concentrations.

G cluster_prep Phase 1: Stock Solution Preparation cluster_assay Phase 2: Assay Preparation Powder This compound (Solid Powder) Weigh Accurate Weighing Powder->Weigh Dissolve Vortex / Sonicate to Dissolve Weigh->Dissolve Solvent High-Purity DMSO Solvent->Dissolve Stock High-Concentration Stock Solution (e.g., 10-50 mM) Dissolve->Stock Aliquot Aliquot & Store at -20°C / -80°C Stock->Aliquot Thaw Thaw One Aliquot Aliquot->Thaw Begin Experiment Dilute Prepare Working Solution (Dilute in Culture Medium) Thaw->Dilute Assay Add to Cells / Assay Plate Dilute->Assay Control Prepare Vehicle Control (Medium + same % DMSO) Dilute->Control G cluster_pathway Generic Kinase Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) Kinase Protein Kinase Upstream->Kinase pSubstrate Phosphorylated Substrate (Active) Kinase->pSubstrate ATP ATP ATP->Kinase Substrate Substrate Protein Response Cellular Response (Proliferation, Migration, etc.) pSubstrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of a signaling pathway by an this compound derivative.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO. 1. Poor compound purity.2. Insufficient solvent volume.3. Inadequate mixing.1. Verify compound source and purity.2. Re-check calculations and ensure correct solvent volume.3. Use a combination of vortexing and brief sonication. Gentle warming (37°C) can be attempted.
Precipitate forms upon dilution into aqueous medium. 1. Final concentration exceeds aqueous solubility.2. Improper mixing technique.3. Medium components (e.g., proteins in FBS) causing precipitation.1. Lower the final working concentration.2. Ensure the DMSO stock is added to the medium while actively vortexing/mixing.3. Test dilution in a simpler buffer (e.g., PBS) first. If it persists, a different primary solvent may be needed, though this is rare for DMSO.
High cytotoxicity observed in the vehicle control group. 1. Final DMSO concentration is too high for the specific cell line.2. Contamination of DMSO or medium.1. Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration (typically <0.5%). Reduce the final DMSO concentration in your experiment.2. Use fresh, sterile-filtered DMSO and medium.
Inconsistent results between experiments. 1. Inaccurate initial weighing.2. Degradation of stock solution due to repeated freeze-thaw cycles.3. Use of old or improperly stored working dilutions.1. Always use a calibrated analytical balance.2. Prepare and use single-use aliquots of the stock solution.3. Always prepare fresh working dilutions immediately before each experiment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gorska, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

  • Gorska, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). RGUHS Journal of Pharmaceutical Sciences.
  • Verma, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. Available at: [Link]

  • Perlovich, G. L., et al. (2017). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • Paruta, A. N., & Sciarrone, B. J. (1966). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Martinez, F., & Gomez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. ResearchGate. Available at: [Link]

  • Gomez, G. G., et al. (1987). Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation by Isoquinoline Sulfonamide Protein Kinase Inhibitors. Evidence for the Involvement of Protein Kinase C in Lymphocyte Function. The Journal of Immunology. Available at: [Link]

Sources

Troubleshooting & Optimization

"troubleshooting solubility issues with Isoquinoline-5-sulfonamide in DMSO"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isoquinoline-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, experience-driven advice and detailed protocols to ensure the successful preparation and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

General Solubility

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: For creating concentrated stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound, like many kinase inhibitors with similar scaffolds, exhibits poor solubility in aqueous solutions.[1] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[2]

Q2: What is the expected solubility of this compound in DMSO?

Stock Solution Preparation

Q3: What is the best practice for preparing a stock solution of this compound in DMSO?

A3: To ensure accurate and reproducible results, it is critical to follow a standardized protocol for stock solution preparation. The key is to use high-quality, anhydrous DMSO, as moisture can negatively impact the solubility and stability of the compound.

Q4: My compound is not fully dissolving in DMSO, even after vortexing. What should I do?

A4: If you encounter difficulty in dissolving this compound, gentle warming and sonication can be employed. Warm the solution to 37°C for 10-15 minutes or place it in an ultrasonic bath.[1][5] These methods increase the kinetic energy of the solvent and solute molecules, facilitating dissolution. Avoid excessive heating, as it may degrade the compound.

Troubleshooting Precipitation

Q5: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?

A5: This is a common phenomenon known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.[1] To prevent this, it is recommended to perform serial dilutions of the concentrated DMSO stock in DMSO first, before adding the final, more diluted DMSO solution to your aqueous medium. This stepwise reduction in concentration can help keep the compound in solution. Additionally, ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to avoid solvent-induced artifacts.[6]

Q6: Are there any co-solvents that can be used to improve the aqueous solubility of this compound?

A6: Yes, for in vivo studies or challenging in vitro systems, co-solvents can be employed to maintain solubility. Common co-solvents used in formulations include PEG400, glycerol, and Tween 80.[6] The optimal co-solvent and its concentration must be determined empirically for your specific application and may require careful consideration of potential effects on your experimental system.

Stability and Storage

Q7: How should I store my this compound powder and DMSO stock solutions?

A7: this compound powder should be stored at -20°C for long-term stability.[5] Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6] While many compounds are stable in DMSO for extended periods, it is best practice to use freshly prepared solutions for critical experiments.

Q8: Is this compound stable in DMSO?

A8: While comprehensive stability data for this compound in DMSO is not extensively published, studies on large compound libraries indicate that a majority of compounds remain stable in DMSO for years when stored properly at low temperatures.[7] However, it is important to be aware that DMSO can act as an oxidizing agent or facilitate hydrolysis for certain chemical classes, such as some halogenated quinolinols.[8] Using anhydrous DMSO and proper storage conditions will minimize the risk of degradation.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 208.24 g/mol )[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 208.24 g/mol * (1000 mg / 1 g) = 2.08 mg

  • Weigh the compound: Accurately weigh 2.08 mg of this compound powder and place it into a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.

  • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or gently warm to 37°C.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Serial Dilution to Minimize Precipitation in Aqueous Solutions

This protocol describes the preparation of a 10 µM working solution in a cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Anhydrous DMSO

  • Aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.

    • Pipette 90 µL of anhydrous DMSO into a sterile tube.

    • Add 10 µL of the 10 mM stock solution and mix thoroughly.

  • Prepare the final working solution: Dilute the 1 mM intermediate stock 1:100 in your aqueous medium.

    • Pipette 990 µL of your cell culture medium or buffer into a sterile tube.

    • Add 10 µL of the 1 mM intermediate stock solution.

    • Mix gently but thoroughly by inverting the tube or pipetting up and down.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate 1 mM Intermediate in DMSO stock->intermediate 1:10 Dilution working 10 µM in Aqueous Medium (0.1% DMSO) intermediate->working 1:100 Dilution assay Cell-Based Assay / Biochemical Assay working->assay Add to Experiment

Caption: Workflow for preparing this compound solutions.

Data Summary

CompoundMolecular Weight ( g/mol )SolventReported Solubility
This compound208.24[4]DMSOData not available; estimated to be in the mM range based on analogs.
Fasudil (analog)291.37[9]DMSO>16.4 mg/mL[1]
Fasudil dihydrochloride (analog)364.3[3]DMSO≤ 5.5 mM[3]

Causality and Best Practices

  • Anhydrous DMSO is Crucial: Water in DMSO can significantly reduce the solubility of hydrophobic compounds and can also lead to the degradation of water-labile molecules over time. Always use fresh, high-quality anhydrous DMSO.

  • Stepwise Dilution: The principle behind making intermediate dilutions in DMSO before the final aqueous dilution is to avoid a sudden and large change in solvent polarity, which is the primary cause of precipitation.

  • Temperature and Sonication: These methods increase the rate of dissolution by providing the necessary energy to overcome the lattice energy of the solid compound. However, be cautious as excessive heat can degrade some compounds.

  • Vehicle Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the biological system.[6]

References

  • RayBiotech. (n.d.). Fasudil. Retrieved from [Link]

  • van der Stelt, M., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria.
  • ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. Retrieved from [Link]

  • Gaylord Chemical. (2008). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9837177, this compound. Retrieved from [Link]

  • Kozik, V., et al. (2018). Stability of Screening Compounds in Wet DMSO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13135518, N,N-dimethylthis compound. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Martin, N. I., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. PubMed.
  • Trapp, S., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology.
  • University of Massachusetts Amherst. (n.d.). By compound. Retrieved from [Link]

  • Cheng, X., et al. (n.d.). Stability of screening compounds in wet DMSO. PubMed.
  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Arendrup, M. C., et al. (n.d.). Comparison of dimethyl sulfoxide and water as solvents for echinocandin susceptibility testing by the EUCAST methodology. PubMed.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3547, Fasudil. Retrieved from [Link]

  • Turesky, R. J., et al. (n.d.). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. PubMed.
  • Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons.

Sources

Technical Support Center: Optimizing Isoquinoline-5-sulfonamide Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Isoquinoline-5-sulfonamide Technical Support Guide

Introduction

Welcome to the technical support guide for this compound and its derivatives. Isoquinoline-sulfonamides are a class of synthetic compounds being investigated for their potential as novel antimicrobial agents, with some derivatives showing moderate activity against both Gram-positive and Gram-negative bacteria[1][2]. The core challenge in evaluating any new potential antibiotic is establishing a robust and reproducible method to quantify its efficacy. Optimizing the compound's concentration is the most critical step in this process.

This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help researchers and drug development professionals accurately determine the antibacterial potency of this compound derivatives through assays like the Minimum Inhibitory Concentration (MIC) test. We will delve into the causality behind experimental choices, ensuring your protocols are self-validating and your results are trustworthy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antibacterial activity?

This compound is a chemical compound featuring both an isoquinoline and a sulfonamide functional group[3]. This scaffold is of interest because sulfonamides were among the first synthetic antibacterial agents, and the isoquinoline moiety is present in many biologically active natural products[1]. Research into various derivatives has shown they can exhibit moderate antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli[1]. However, their efficacy is generally less than that of established antibiotics like tetracycline, highlighting the need for further optimization and investigation[1].

Q2: What is a Minimum Inhibitory Concentration (MIC) assay and why is it the standard?

The MIC assay is the gold standard for measuring the in vitro activity of an antimicrobial agent[4][5]. It determines the lowest concentration of the compound (usually in µg/mL or mg/L) that prevents the visible growth of a specific bacterium after a defined incubation period[6]. This quantitative measure is crucial for comparing the potency of different compounds and for providing a baseline for further studies. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for performing these tests to ensure results are standardized and comparable across different laboratories[7][8].

Q3: What is the most common reason for inconsistent MIC results?

The most common source of variability in MIC assays is the bacterial inoculum size[9][10]. An inoculum that is too dense can overwhelm the compound, leading to artificially high MIC values. Conversely, an inoculum that is too sparse can lead to falsely low MICs. Other significant factors include the physicochemical properties of the test compound (like solubility and stability), minor variations in methodology, and the inherent biological variability of bacterial strains[9][11]. Adhering to standardized protocols, such as those from CLSI, is the best way to minimize this variability[10].

Q4: How do I prepare a stock solution of this compound? It seems to have poor solubility.

Poor aqueous solubility is a known issue for some isoquinoline derivatives[12]. The first step is to use an appropriate organic solvent to create a high-concentration primary stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating initial stock solutions of poorly soluble compounds for in vitro assays[13].

  • Procedure: Dissolve the this compound powder in 100% DMSO to create a concentrated stock (e.g., 10 mg/mL or higher). Ensure it is fully dissolved.

  • Working Solutions: This primary stock is then used to make intermediate and working solutions by diluting it in the appropriate cell culture medium (e.g., Mueller-Hinton Broth).

  • Crucial Caveat: The final concentration of DMSO in your assay wells should be kept to a minimum (typically ≤1%, and ideally ≤0.5%) as it can have its own inhibitory effects on bacterial growth. Always include a vehicle control (medium with the same final concentration of DMSO but no compound) to validate that the solvent is not affecting the results[13].

Q5: What concentration range should I test for a new this compound derivative?

For a novel compound, it is best to start with a wide concentration range to capture the MIC value. Based on published data for similar sulfonamide derivatives, which show MICs ranging from 32 to over 512 µg/mL against S. aureus, a broad initial screen is recommended[14][15].

ParameterRecommended Starting PointRationale
Highest Concentration 512 µg/mL or 1024 µg/mLTo ensure the upper limit of the MIC is captured, especially for compounds with moderate or weak activity[14].
Dilution Factor Two-fold serial dilutionsThis is the standard for MIC assays, providing a logarithmic concentration gradient[6].
Number of Dilutions 10-12 dilutionsProvides a wide enough range to identify the MIC for potent and weak compounds alike.
Lowest Concentration ~0.25 - 1 µg/mLTo establish a precise MIC for more potent derivatives.

Core Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07[4]. It is designed to be a self-validating system.

Workflow Overview

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_analysis Phase 3: Incubation & Analysis Compound_Stock 1. Prepare Compound Stock (e.g., 10.24 mg/mL in DMSO) Working_Solution 2. Create Working Solution (e.g., 1024 µg/mL in MHB) Compound_Stock->Working_Solution Serial_Dilution 5. Perform 2-Fold Serial Dilutions of Compound in MHB Working_Solution->Serial_Dilution Inoculum_Prep 3. Prepare Bacterial Inoculum (Standardize to 0.5 McFarland) Final_Inoculum 4. Dilute to Final Inoculum (~1x10^6 CFU/mL) Inoculum_Prep->Final_Inoculum Add_Bacteria 6. Add Final Inoculum to All Test Wells Final_Inoculum->Add_Bacteria Serial_Dilution->Add_Bacteria Controls 7. Add Controls (Positive, Negative, Vehicle) Add_Bacteria->Controls Incubate 8. Incubate Plate (37°C for 16-20h) Controls->Incubate Read_MIC 9. Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology

1. Preparation of Materials:

  • Compound: this compound derivative.

  • Solvent: Sterile, molecular biology grade DMSO.

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacteria: Mid-log phase culture of the test organism (e.g., S. aureus ATCC 29213).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Preparation of Compound Stock and Working Solutions:

  • Prepare a 100X primary stock solution of the compound in 100% DMSO. For a top assay concentration of 1024 µg/mL, this would be 102.4 mg/mL. Causality: A high concentration in DMSO minimizes the final solvent volume added to the assay.

  • Prepare a 2X working stock by diluting the primary stock 1:50 in sterile MHB (e.g., 40 µL of 102.4 mg/mL stock into 1960 µL of MHB). This gives a 2048 µg/mL solution. Causality: This dilution helps to pre-disperse the compound in the aqueous medium before the final serial dilution.

3. Preparation of Bacterial Inoculum:

  • From an overnight culture plate, select 3-5 isolated colonies and inoculate them into MHB.

  • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted by 50% in the plate to reach the target of 5 x 10⁵ CFU/mL. Trustworthiness: Standardizing the inoculum is the most critical step for reproducibility[10].

4. Assay Plate Setup (96-well plate):

  • Add 100 µL of sterile MHB to wells 2 through 12 in a designated row.

  • Add 200 µL of the 2X compound working stock (2048 µg/mL) to well 1.

  • Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient from 1024 µg/mL to 2 µg/mL.

  • Set up Controls (Essential for a self-validating system):

    • Well 11 (Growth Control): 100 µL of MHB (no compound).

    • Well 12 (Sterility Control): 100 µL of MHB (no compound, no bacteria).

    • Vehicle Control (Separate Well/Row): Set up a dilution of your DMSO vehicle to match the highest concentration used in the test wells.

  • Using a multichannel pipette, add 100 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

5. Incubation and Reading Results:

  • Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 16-20 hours.

  • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth is typically seen as turbidity or a pellet at the bottom of the well.

  • Validate the Assay:

    • The Sterility Control (Well 12) must be clear.

    • The Growth Control (Well 11) must show distinct turbidity.

    • The Vehicle Control must also show distinct turbidity.

Troubleshooting Guide

Q: My MIC values for the same compound vary by more than one two-fold dilution between experiments. What's wrong?

A: This is a common issue often related to procedural variability[9][16]. A variation of one two-fold dilution is generally considered acceptable due to the nature of the assay[6][9]. Greater variance points to a systematic issue.

Troubleshooting_MIC cluster_steps cluster_solutions Start Inconsistent MICs Check_Inoculum Inoculum Density Correct? Start->Check_Inoculum Check_Compound Compound Prep Consistent? Check_Inoculum->Check_Compound Yes Sol_Inoculum Action: Re-standardize using 0.5 McFarland. Verify with plate counts. Check_Inoculum->Sol_Inoculum No Check_Incubation Incubation Time/ Temp Stable? Check_Compound->Check_Incubation Yes Sol_Compound Action: Prepare fresh stock solutions. Check for precipitation. Verify pipetting accuracy. Check_Compound->Sol_Compound No Check_Media Media pH/Lot# Consistent? Check_Incubation->Check_Media Yes Sol_Incubation Action: Calibrate incubator. Ensure consistent timing (16-20h). Check_Incubation->Sol_Incubation No Sol_Media Action: Use same lot of MHB. Check pH before use. Check_Media->Sol_Media No

Sources

"Isoquinoline-5-sulfonamide stability and degradation in aqueous solutions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Aqueous Stability and Degradation for Researchers

Welcome to the technical support guide for Isoquinoline-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound in aqueous environments. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

A note on the data: Specific, peer-reviewed stability and degradation pathway studies on this compound are limited. Therefore, this guide synthesizes established principles from forced degradation studies, regulatory guidelines, and extensive research on the broader class of sulfonamide-containing antibiotics.[1][2] This approach provides a robust framework for investigating the stability of this compound and similar novel molecules.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What are the primary factors that can cause my this compound to degrade in an aqueous solution?

The stability of this compound in water is primarily influenced by three factors: pH, light, and temperature.[3]

  • pH (Hydrolysis): The sulfonamide functional group is susceptible to hydrolysis, a chemical breakdown reaction involving water. This process can be catalyzed by either acidic or basic conditions.[3] The rate of hydrolysis is often pH-dependent, with studies on other sulfonamides showing the highest degradation rates at acidic pH (e.g., pH 4) and the greatest stability at neutral to alkaline pH (e.g., pH 7-9).[2][4]

  • Light (Photodegradation): Aromatic structures, like the isoquinoline ring system, can absorb UV or visible light. This energy absorption can trigger photochemical reactions, leading to the degradation of the molecule. It is crucial to protect solutions from light unless photostability is being intentionally studied.[5]

  • Temperature (Thermolysis): Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation. Therefore, storing stock solutions at lower temperatures (e.g., 4°C or -20°C) is a standard practice to minimize thermal degradation and prolong shelf life.[6]

Q2: What are the likely degradation pathways for a sulfonamide-containing molecule like this?

Based on extensive studies of other sulfonamides, degradation typically occurs via cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds.[7][8]

  • Hydrolytic Cleavage: Under aqueous conditions, particularly with acid or base catalysis, the S-N bond can be hydrolyzed. This would theoretically break this compound into isoquinoline-5-sulfonic acid and ammonia.

  • Ipso-Substitution: A common microbial and oxidative degradation pathway involves the replacement of the sulfonyl group at the C-S bond (an ipso-substitution), which can lead to the formation of hydroxylated isoquinoline derivatives.[9][10]

  • Photolytic Reactions: Light exposure can initiate complex reactions, including the extrusion of sulfur dioxide (SO2) or cleavage of the heterocyclic isoquinoline ring.

Troubleshooting Guide: Common Experimental Issues

Q3: I prepared a fresh stock solution of this compound in a buffer, but my HPLC analysis shows a decreasing peak area for the parent compound over just a few hours. What is happening?

This is a classic stability issue. The rapid degradation suggests a significant instability under your specific storage conditions. Use the following decision tree to troubleshoot.

G start Parent peak area is decreasing rapidly. check_ph What is the pH of your buffer? start->check_ph ph_acid Is pH < 6? check_ph->ph_acid Evaluate pH ph_neutral_alkaline Is pH 6-9? ph_acid->ph_neutral_alkaline No res_hydrolysis High probability of acid-catalyzed hydrolysis. Consider using a neutral pH buffer (pH 7.0-7.4). ph_acid->res_hydrolysis Yes check_light How are you storing the solution? ph_neutral_alkaline->check_light Evaluate Storage light_exposed Exposed to ambient light? check_light->light_exposed check_temp What is the storage temperature? light_exposed->check_temp No (Dark) res_photolysis High probability of photodegradation. Wrap container in foil or use an amber vial. light_exposed->res_photolysis Yes temp_rt Room temperature? check_temp->temp_rt res_thermolysis High probability of thermal degradation. Store on ice during use and at 4°C or -20°C long-term. temp_rt->res_thermolysis Yes res_complex Degradation is likely due to a combination of factors. Systematically test each variable. temp_rt->res_complex No (Cold)

Caption: Troubleshooting logic for rapid compound degradation.

Q4: My HPLC chromatogram shows new, unidentified peaks appearing over time. How can I determine if these are degradation products?

The appearance of new peaks that grow as the parent peak shrinks is a strong indication of degradation. To confirm this and identify the products, you should perform a forced degradation study .[11][12] This involves intentionally exposing your compound to harsh conditions to accelerate the formation of degradants.[13][14]

Why this works (Expertise): Forced degradation studies are a cornerstone of pharmaceutical development.[14][15] They help establish the "stability-indicating" nature of an analytical method, meaning the method can separate the parent drug from its degradation products.[15] By generating these products in a controlled way, you can characterize them (e.g., with LC-MS/MS) and understand the molecule's degradation pathways.[7][16]

Experimental Protocols & Methodologies

Protocol 1: General Workflow for Stability Assessment

This workflow provides a comprehensive approach to evaluating the stability of this compound in a new aqueous formulation.

Caption: High-level workflow for aqueous stability testing.

Protocol 2: Forced Degradation Study

This protocol is designed to generate potential degradation products for analytical method development and pathway elucidation. The goal is to achieve 5-20% degradation of the parent compound.[14] Adjust incubation times as needed.

Materials:

  • This compound

  • 1 M HCl (Hydrolytic - Acid)

  • 1 M NaOH (Hydrolytic - Base)

  • 3% H₂O₂ (Oxidative)

  • High-quality water (for thermal control)

  • HPLC system with UV detector, LC-MS/MS system

  • pH meter, calibrated oven, photostability chamber

Step-by-Step Methodology:

  • Preparation: Prepare five separate solutions of this compound at a known concentration (e.g., 0.1 mg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Stress: To one solution, add 1 M HCl to a final concentration of 0.1 M. Heat at 60°C for 2 hours.

  • Base Stress: To a second solution, add 1 M NaOH to a final concentration of 0.1 M. Leave at room temperature for 2 hours.

  • Oxidative Stress: To a third solution, add 3% H₂O₂. Leave at room temperature for 8 hours.

  • Thermal Stress: Heat a fourth solution at 80°C for 24 hours.

  • Photolytic Stress: Expose a fifth solution to light conditions as specified in ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[5][17] Include a dark control sample wrapped in aluminum foil.

  • Sampling and Neutralization: Before HPLC analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS/MS. Compare the chromatograms to an unstressed control sample.

Data Presentation & Interpretation

Results from a forced degradation study should be summarized to clearly show the conditions under which the compound is unstable.

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Example)No. of Degradation Products
Acid Hydrolysis0.1 M HCl2 h60°C15.2%2
Base Hydrolysis0.1 M NaOH2 hRoom Temp8.5%1
Oxidation3% H₂O₂8 hRoom Temp11.3%3
ThermalWater24 h80°C5.8%1
Photolytic≥1.2M lux-hrVariableControlled21.0%4

Interpreting the Data:

  • Peak Purity: Use your HPLC software to assess the peak purity of the parent compound under each condition. This confirms that your analytical method can distinguish the parent from co-eluting degradants.[15]

  • Mass Balance: Ideally, the sum of the parent compound and all degradation products should account for close to 100% of the initial concentration. A poor mass balance may indicate the formation of non-chromophoric products or precipitation.

  • Degradant Identification: Use the mass-to-charge ratio (m/z) from your LC-MS/MS data to propose structures for the degradation products. For example, a +16 Da shift often indicates oxidation (addition of an oxygen atom). Cleavage of the S-N bond would result in specific, predictable masses.

By following this structured approach, researchers can confidently characterize the stability profile of this compound, ensuring the integrity of their experimental results and building a solid foundation for further development.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH.
  • Degradation kinetics of six sulfonamides in hen eggs under simulated cooking temper
  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. (2017). PubMed.
  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures | Request PDF. (2025).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degrad
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Unknown Source.
  • (PDF) Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. (n.d.).
  • Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. (2015). Sigma-Aldrich - Merck Millipore.
  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF. (2025).
  • Studies on sulfonamide degradation products | Download Table. (n.d.).
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). PubMed.
  • Insight into quinolones and sulfonamides degradation, intermediate product identification and decomposition pathways with the assistance of Bi 2 MoO 6 /Bi 2 WO 6 /MWCNTs photocatalyst. (2020).
  • Degradation of sulfonamide antibiotics by Microbacterium sp.
  • Identification and determination of metabolites and degradation products of sulfonamide antibiotics. (2008). ScienceOpen.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Hydrolysis of sulphonamides in aqueous solutions. (2012). PubMed.
  • Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 – elucidating the downstream pathway | Request PDF. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (n.d.). Inorganic Chemistry.
  • FIG 2 Degradation of different sulfonamides by resting cells of... (n.d.).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI.

Sources

"identifying and minimizing off-target effects of Isoquinoline-5-sulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline-5-sulfonamide derivatives. This guide provides in-depth technical assistance in a question-and-answer format to help you identify and minimize off-target effects during your experiments, ensuring the integrity and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows a potent effect in my primary assay, but I'm observing unexpected cellular phenotypes. Could these be off-target effects?

A1: Yes, unexpected cellular phenotypes are often the first indication of off-target activities. The this compound scaffold is a common pharmacophore that can bind to the ATP-binding site of numerous kinases.[1][2] While your compound may be designed for a specific target, structural similarities across the kinome can lead to unintended interactions and, consequently, unforeseen biological responses.[3] It is crucial to deconvolute these off-target effects from the on-target activity to correctly interpret your results.

Q2: What are the most common off-target kinases for this compound-based inhibitors?

A2: The off-target profile is specific to the individual compound's structure. However, due to the nature of the this compound scaffold, common off-target kinases often include Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC).[1] For instance, Fasudil (HA-1077), a well-known this compound derivative, inhibits ROCK1 and ROCK2 but also shows activity against PKA and PKC at higher concentrations.[1] A comprehensive kinase selectivity profile is essential to identify the specific off-targets for your compound.[2]

Q3: How do I interpret the IC50 and Ki values when assessing off-target effects?

A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are critical for quantifying your compound's potency. A lower value signifies higher potency. To assess selectivity, you should compare the IC50 or Ki for your intended target with those for other kinases. A selectivity window of at least 100-fold is generally considered a good starting point for claiming selectivity.[2] If your compound inhibits other kinases with potencies similar to your primary target, off-target effects are highly probable and need to be investigated.[2]

Q4: My compound is highly potent in a biochemical assay but shows significantly lower efficacy in a cell-based assay. What could be the issue?

A4: This discrepancy is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • High Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher (in the millimolar range).[4] An ATP-competitive inhibitor will face greater competition in a cellular environment, leading to a rightward shift in its IC50 value.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Compound Stability: The inhibitor may be rapidly metabolized or degraded within the cell.[5]

It is crucial to perform cell-based target engagement and downstream signaling assays to confirm that the compound is hitting its intended target in a physiological context.[6]

Troubleshooting Guides

Guide 1: Investigating and Validating Potential Off-Target Effects

This guide provides a systematic workflow to investigate and validate suspected off-target effects of your this compound inhibitor.

Workflow for Off-Target Validation

OffTargetWorkflow A Unexpected Phenotype Observed B Biochemical Kinase Profiling (Broad Kinome Screen) A->B Hypothesize Off-Target Activity C Identify Potential Off-Targets (Potency < 100x On-Target) B->C Analyze Data D Computational Docking (Assess Binding Plausibility) C->D Prioritize Hits E Cell-Based Target Engagement (e.g., NanoBRET, CETSA) C->E Cellular Validation D->E F Validate with Orthogonal Approaches E->F Confirm Cellular Interaction G Structurally Unrelated Inhibitor (Same On-Target, Different Scaffold) F->G Control for Chemotype Effects H Target Knockdown/Knockout (e.g., siRNA, CRISPR) F->H Genetic Validation I On-Target Effect Confirmed G->I J Off-Target Effect Confirmed G->J H->I H->J

Caption: A stepwise workflow for identifying and validating off-target effects.

Step-by-Step Protocol:

  • Initiate a Broad Kinase Profile: The first step is to understand the selectivity of your compound across the human kinome.[7] Submit your compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases).[8][9] This will provide a comprehensive overview of its inhibitory activity.

    • Expert Tip: Request screening at multiple ATP concentrations (e.g., Km and 1 mM) to understand the impact of ATP competition on potency.[9]

  • Analyze the Kinase Profile Data:

    • Identify all kinases that are inhibited with a potency within 100-fold of your primary target. These are your primary off-target candidates.

    • Pay close attention to kinases in the same family as your primary target, as they often share high sequence and structural homology in the ATP-binding pocket.

  • In Silico Analysis (Optional but Recommended):

    • Use computational methods like molecular docking to predict the binding mode of your compound in the active site of the identified off-target kinases.[3][10] This can provide a structural rationale for the observed inhibition and help prioritize which off-targets to validate experimentally.

  • Confirm Target Engagement in Cells: Biochemical assays with purified enzymes do not always reflect the situation in a complex cellular environment.[4][6] It is essential to confirm that your compound engages with the putative off-targets in intact cells.

    • Recommended Techniques:

      • NanoBRET™ Target Engagement Assay: This assay measures compound binding to a specific target protein in live cells in real-time.[6][11]

      • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[3]

  • Orthogonal Validation Strategies:

    • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary kinase.[5] If the unexpected phenotype is not replicated with this second inhibitor, it strongly suggests that the phenotype is due to an off-target effect of your original compound.

    • Genetic Approaches (siRNA/CRISPR): Use siRNA or CRISPR/Cas9 to knock down or knock out the expression of the suspected off-target kinase. If the phenotype is rescued or mimicked by this genetic perturbation, it provides strong evidence for the off-target interaction.

Guide 2: Minimizing Off-Target Effects Through Experimental Design

This guide outlines practical steps to minimize the impact of off-target effects on your experimental outcomes.

Strategies for Minimizing Off-Target Effects

MinimizeOffTarget A Initial Experiment with This compound Inhibitor B Perform Dose-Response Curve A->B F Employ Control Compounds A->F C Determine On-Target vs. Off-Target IC50s B->C From Kinase Profile D Use Lowest Effective Concentration C->D Select Concentration in Selectivity Window E Correlate Phenotype with On-Target Inhibition D->E I Strengthen On-Target Conclusion E->I G Structurally Similar Inactive Compound F->G H Structurally Dissimilar Active Compound F->H G->I H->I

Caption: Experimental design strategies to minimize off-target effects.

Step-by-Step Protocol:

  • Perform a Thorough Dose-Response Analysis:

    • Instead of using a single high concentration of your inhibitor, perform a full dose-response curve for your primary cellular phenotype.

    • Correlate the phenotypic EC50 with the cellular IC50 for on-target inhibition (e.g., phosphorylation of a direct substrate). A strong correlation supports an on-target effect.[5]

  • Work at the Lowest Effective Concentration:

    • Based on your dose-response data, use the lowest concentration of your inhibitor that produces a robust on-target effect.[5] This minimizes the engagement of lower-potency off-targets.

  • Utilize Appropriate Control Compounds:

    • Negative Control: Synthesize or obtain a structurally similar analog of your inhibitor that is inactive against the primary target. If this inactive analog does not produce the phenotype of interest, it helps to rule out non-specific effects of the chemical scaffold.

    • Positive Control: As mentioned previously, use a structurally unrelated inhibitor for the same target.[5] Reproducing the phenotype with a different chemotype significantly strengthens the evidence for an on-target effect.

  • Time-Course Experiments:

    • Evaluate the effects of your inhibitor at multiple time points. On-target effects on a signaling pathway are often rapid, while some off-target effects, such as those on transcription, may take longer to manifest.

Data Summary: Comparative IC50 Values of Common this compound Derivatives

The following table provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for several well-characterized this compound derivatives against key protein kinases. This data highlights the varied selectivity profiles within this compound class.

Compound NameTarget KinaseIC50 (nM)NotesReference
Fasudil (HA-1077) ROCK1330A non-specific RhoA/ROCK inhibitor.[1]
ROCK2158 - 1900Also inhibits other kinases at higher concentrations.[1]
PKA1650 - 4580[1]
PKC12300[1]
Y-27632 ROCK1140 - 220A selective ROCK inhibitor.[1]
ROCK2300[1]
PKA>25,000Exhibits high selectivity for ROCK over PKA and PKC.[1]
PKC>25,000[1]
H-89 PKA48 - 135A potent and selective inhibitor of PKA.[1]
ROCK2270Moderately inhibits ROCK2.[1]
Ripasudil (K-115) ROCK151A potent ROCK inhibitor.[1]
ROCK219[1]
Belumosudil (KD025) ROCK124,000A selective ROCK2 inhibitor.[1]
ROCK2105[1]

References

  • Bamborough, P. et al. (2008). Structure-based design of this compound inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry Letters, 18(16), 4645-4649. [Link]

  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Isoquinoline Sulfonamide Derivatives and Their IC50 Values Against Key Protein Kinases. BenchChem.
  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]

  • Fabian, M. A. et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Davis, M. I. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Grokipedia. (n.d.). Off-target activity. Grokipedia. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]

  • Anastassiadis, T. et al. (2011). A public resource for characterizing kinase inhibitor selectivity.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • BenchChem. (2025). A Comparative Analysis of Isoquinoline Sulfonamide Derivatives and Their IC50 Values Against Key Protein Kinases. BenchChem.
  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors. BenchChem.

Sources

"improving the potency of Isoquinoline-5-sulfonamide derivatives through medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the medicinal chemistry optimization of isoquinoline-5-sulfonamide derivatives. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the synthesis, evaluation, and potency improvement of this important class of molecules, many of which are potent kinase inhibitors.[1][2] Our goal is to move beyond simple protocols and explain the causal reasoning behind experimental choices, empowering you to make informed decisions in your drug discovery program.

Section 1: Medicinal Chemistry & SAR — Frequently Asked Questions

This section addresses common strategic questions in the design and optimization of this compound analogs. The core principle is to understand the Structure-Activity Relationship (SAR) to guide rational design.

Q1: My initial hit has modest potency (micromolar range). Where should I begin modifications on the this compound scaffold?

Your starting point should be guided by established SAR principles for this scaffold, which primarily targets the ATP-binding pocket of protein kinases.[3] The molecule can be conceptually divided into three key regions for modification, as shown in the diagram below.

cluster_0 General Scaffold for Modification Scaffold This compound Core Region1 Region 1: Isoquinoline Core (H-bond Acceptor, Hydrophobic Interactions) Scaffold->Region1 Region2 Region 2: Sulfonamide Linker (H-bond Donor/Acceptor) Scaffold->Region2 Region3 Region 3: Amine/Substituent (Vector for Selectivity & Physicochemical Properties) Scaffold->Region3 cluster_workflow Troubleshooting Workflow: Loss of Cellular Activity Start Potent in Biochemical Assay, Inactive in Cellular Assay Check1 Is the compound soluble in cell media? Start->Check1 Check2 Can the compound permeate the cell membrane? Check1->Check2  Yes Solubility Issue: Precipitation Action: Reformulate, add solubilizer, or redesign compound. Check1->Solubility  No Check3 Is the compound a substrate for efflux pumps (e.g., P-gp)? Check2->Check3  Yes Permeability Issue: Poor Permeability Action: Redesign for optimal LogP, reduce polar surface area. Check2->Permeability  No Check4 Is the compound stable in cell media? Check3->Check4  No Efflux Issue: Active Efflux Action: Co-dose with efflux inhibitor (e.g., verapamil) or redesign to avoid recognition. Check3->Efflux  Yes Check5 Is the target essential and the pathway active in the cell line? Check4->Check5  Yes Stability Issue: Degradation Action: Check for metabolic hotspots, redesign for stability. Check4->Stability  No Success Cellular Activity Observed Check5->Success  Yes Target Issue: Target Not Validated Action: Confirm target expression (Western Blot), use positive controls (e.g., siRNA). Check5->Target  No

Sources

Technical Support Center: Addressing Bacterial Resistance to Isoquinoline-5-Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline-5-sulfonamide compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to bacterial resistance. Our goal is to equip you with the scientific rationale and practical methodologies to investigate, understand, and potentially overcome resistance mechanisms encountered during your experiments.

Introduction

This compound derivatives are a promising class of compounds being investigated for their antibacterial properties.[1][2] Like other sulfonamides, their likely mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3][4][5][] This pathway is essential for the production of nucleotides and, consequently, for bacterial growth and replication.[] The selective toxicity of sulfonamides arises from the fact that mammalian cells do not synthesize their own folic acid but acquire it from their diet.[3][5]

However, as with any antimicrobial agent, the emergence of bacterial resistance is a significant hurdle in the development and clinical application of these compounds.[7][8][9][10] This guide is designed to be a comprehensive resource for troubleshooting and investigating the underlying causes of resistance to isoquinoline-5-sulfonamides in your bacterial strains of interest.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that researchers encounter when working with isoquinoline-5-sulfonamides and bacterial resistance.

FAQ 1: My bacterial culture, which was initially sensitive to my this compound compound, now shows significant growth at high concentrations. What are the likely reasons for this?

Answer: This is a classic case of acquired resistance. The primary reasons for this observation can be broadly categorized into several mechanisms. Bacteria can develop resistance by preventing the antibiotic from reaching its target, by modifying or bypassing the target, or by inactivating the antibiotic itself.[10][11] The most common mechanisms for sulfonamide resistance include:

  • Target Modification: Spontaneous mutations in the gene encoding the drug target, likely dihydropteroate synthase (DHPS), can alter its structure.[12][13] This change can reduce the binding affinity of your compound without significantly compromising the enzyme's natural function.

  • Acquisition of Resistance Genes: Bacteria can acquire genes, often on plasmids, that encode for a drug-resistant variant of the target enzyme.[3][5] For sulfonamides, these are commonly the sul1 and sul2 genes, which produce DHPS enzymes that are not effectively inhibited by the drug.[3][5]

  • Target Overproduction or Bypass: The bacterial cell may increase the expression of the target enzyme, effectively titrating out the inhibitor.[12] Alternatively, some bacteria might develop metabolic bypass pathways to circumvent the need for the inhibited enzyme.[12][13]

  • Efflux Pumps: Bacteria can actively pump the antimicrobial agent out of the cell using efflux pumps, preventing it from reaching a high enough intracellular concentration to be effective.[11]

  • Drug Inactivation: Though less common for sulfonamides, it's possible that the bacteria have acquired the ability to enzymatically modify and inactivate your compound.[12]

To determine the specific mechanism at play, a systematic troubleshooting approach is necessary, as detailed in the guides below.

FAQ 2: I am performing a Minimum Inhibitory Concentration (MIC) assay, and my results are inconsistent between experiments. What could be causing this variability?

Answer: Inconsistent MIC results can be frustrating and can obscure the true level of resistance. Several factors can contribute to this variability:

  • Inoculum Size: The starting density of the bacterial culture is a critical parameter. Variations in the inoculum size can lead to inconsistent MIC values.[14] A higher bacterial density might overwhelm the antibiotic, leading to an artificially high MIC.

  • Growth Phase of Bacteria: Using bacteria from different growth phases (e.g., lag vs. log vs. stationary) can affect their susceptibility to antibiotics. It is crucial to use a standardized culture in the early-to-mid logarithmic phase of growth.

  • Media Composition: The components of your growth medium can sometimes interact with the test compound or affect bacterial physiology, thereby influencing the MIC.

  • Contamination: Contamination of your bacterial culture with a different, more resistant organism can lead to erroneous results.[14]

  • Compound Stability: Ensure that your this compound compound is stable in the solvent and media used for the duration of the assay. Degradation of the compound will lead to an underestimation of its potency.

To address these issues, it is essential to standardize your MIC protocol rigorously. See the detailed protocol below for best practices.

FAQ 3: I have isolated a resistant mutant. How can I confirm that the resistance is stable?

Answer: It is important to distinguish between transient tolerance and stable, heritable resistance. To confirm the stability of the resistance phenotype, you can perform a passage experiment. This involves sub-culturing the resistant strain for several generations in antibiotic-free media and then re-testing its MIC.

Procedure for Stability Testing:

  • Inoculate a fresh culture of the resistant isolate in a non-selective liquid medium (without the this compound).

  • Allow the culture to grow to stationary phase.

  • Sub-culture a small aliquot of this culture into a fresh, non-selective medium.

  • Repeat this passaging for 5-10 consecutive days.

  • After the final passage, perform an MIC assay on the passaged culture and compare the result to the MIC of the original resistant isolate and the susceptible parent strain.

If the MIC remains high after multiple passages in the absence of selective pressure, the resistance mechanism is considered stable and likely due to a genetic change (mutation or acquisition of a resistance gene).

Troubleshooting Guides & Experimental Workflows

This section provides detailed protocols and workflows to investigate and characterize resistance to isoquinoline-5-sulfonamides.

Guide 1: Standardizing and Troubleshooting the Minimum Inhibitory Concentration (MIC) Assay

A reliable and reproducible MIC assay is the cornerstone of resistance studies.[15][16] The broth microdilution method is a commonly used technique.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single, well-isolated colony of your test bacterium.

    • Inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at the optimal temperature with shaking until the culture reaches the turbidity equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of the Antimicrobial Agent:

    • Prepare a stock solution of your this compound compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to cover a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the antimicrobial agent.

    • Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria).

    • Incubate the plate at the appropriate temperature for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[15][17]

Troubleshooting Common MIC Assay Problems
Problem Potential Cause Recommended Solution
No growth in positive control Inactive inoculum, incorrect media or incubation conditions.Verify the viability of your bacterial stock. Double-check media preparation and incubator settings.
Growth in negative control Contamination of the media or reagents.Use fresh, sterile media and reagents. Practice aseptic technique.
Skipped wells (growth at high concentration, no growth at lower concentration) Pipetting errors, compound precipitation, or contamination.Review pipetting technique. Check the solubility of your compound at the tested concentrations. Visually inspect for contamination.
High variability between replicates Inconsistent inoculum size, poor mixing.[14]Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Ensure thorough mixing of reagents.
Guide 2: Investigating the Genetic Basis of Resistance

Once a stable resistant mutant is identified, the next step is to determine the genetic changes responsible for the phenotype.

Workflow for Identifying Resistance Mutations

The following diagram illustrates a typical workflow for investigating the genetic basis of resistance.

resistance_investigation_workflow start Isolate Resistant Mutant (MIC > 4x WT) confirm_stability Confirm Phenotype Stability (Passage without selection) start->confirm_stability dna_extraction Genomic DNA Extraction (Resistant vs. WT Parent) confirm_stability->dna_extraction target_gene_seq PCR & Sanger Sequencing of Putative Target (DHPS gene) dna_extraction->target_gene_seq wgs Whole Genome Sequencing (WGS) dna_extraction->wgs plasmid_screen Plasmid DNA Isolation & Analysis dna_extraction->plasmid_screen seq_analysis Sequence Alignment & Analysis target_gene_seq->seq_analysis wgs->seq_analysis identify_mutation Identify SNP/Indel in DHPS gene seq_analysis->identify_mutation complementation Genetic Complementation (Express WT gene in mutant) identify_mutation->complementation plasmid_seq Plasmid Sequencing plasmid_screen->plasmid_seq identify_sul_gene Identify Acquired Resistance Gene (e.g., sul1, sul2) plasmid_seq->identify_sul_gene confirm_mechanism Mechanism Confirmed identify_sul_gene->confirm_mechanism reversion Reversion to Susceptibility? complementation->reversion reversion->wgs No reversion->confirm_mechanism Yes

Caption: Workflow for genetic analysis of resistant bacteria.

Experimental Protocols
  • Target Gene Sequencing:

    • Design PCR primers to amplify the gene encoding the putative target enzyme (DHPS).

    • Perform PCR using genomic DNA from both the wild-type (susceptible) and resistant strains as templates.

    • Purify the PCR products and send them for Sanger sequencing.

    • Align the sequences to identify any mutations (single nucleotide polymorphisms, insertions, or deletions) in the resistant strain.

  • Whole Genome Sequencing (WGS):

    • Extract high-quality genomic DNA from the wild-type and resistant strains.

    • Prepare sequencing libraries and perform next-generation sequencing.

    • Assemble the genomes and perform comparative genomic analysis to identify all genetic differences between the strains. This is a powerful, unbiased approach to find mutations in the target gene, regulatory regions, or other genes that may contribute to resistance.

  • Genetic Complementation:

    • Clone the wild-type version of the mutated gene (e.g., DHPS) into an expression vector.

    • Transform this vector into the resistant mutant strain.

    • Perform an MIC assay on the transformed strain.

    • A restoration of susceptibility (a decrease in MIC) would confirm that the mutation in that gene is responsible for the resistance.

Guide 3: Assessing Other Potential Resistance Mechanisms

If no target site mutations are found, or if complementation does not restore susceptibility, other mechanisms should be investigated.

Investigating Efflux Pump Activity

Efflux pumps are a common mechanism of resistance to a wide range of antimicrobials.[11] Their involvement can be tested using an efflux pump inhibitor (EPI).

Experimental Protocol: MIC Assay with an Efflux Pump Inhibitor

  • Select a broad-spectrum EPI, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN).

  • Determine the MIC of the this compound against your resistant strain in the presence and absence of a sub-inhibitory concentration of the EPI.

  • A significant reduction (≥4-fold) in the MIC in the presence of the EPI suggests that an efflux pump is contributing to the resistance.

Assessing Target Overexpression

Increased production of the target enzyme can also lead to resistance.[12] This can be assessed at the transcript and protein levels.

Experimental Protocols:

  • Quantitative Real-Time PCR (qRT-PCR):

    • Grow wild-type and resistant strains to mid-log phase.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA templates.

    • Perform qRT-PCR using primers specific for the DHPS gene and a housekeeping gene for normalization.

    • A significant increase in the relative expression of the DHPS gene in the resistant strain compared to the wild-type suggests target overexpression.

  • Western Blotting:

    • Prepare total protein lysates from wild-type and resistant strains.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an antibody specific to the DHPS enzyme.

    • An increase in the protein band intensity in the resistant strain indicates target overproduction.

Conceptual Diagram of Resistance Mechanisms

The following diagram illustrates the primary mechanisms of resistance that should be investigated.

resistance_mechanisms cluster_cell Bacterial Cell cluster_genome Bacterial Genome cluster_plasmid Plasmid target {Target Enzyme (DHPS)|{ Active Site}} efflux Efflux Pump drug_out efflux->drug_out Expulsion annot3 3. Efflux: Drug is actively pumped out of the cell. gene DHPS Gene (folP) gene->target Encodes annot1 1. Target Modification: Mutation in folP gene prevents drug binding. sul_gene Resistance Gene (sul1/sul2) sul_gene->target Encodes resistant variant annot2 2. Target Acquisition: Plasmid-borne sul gene produces resistant enzyme. drug_in Isoquinoline- 5-sulfonamide drug_in->target:port1 Inhibition drug_in->efflux

Caption: Key bacterial resistance mechanisms against inhibitors.

Summary and Concluding Remarks

Addressing bacterial resistance to novel compounds like isoquinoline-5-sulfonamides is a critical aspect of antimicrobial drug development. The process requires a systematic and logical approach, beginning with robust and reproducible susceptibility testing. When resistance is observed, a combination of genetic and phenotypic assays can elucidate the underlying mechanism. By understanding how bacteria evolve to evade these inhibitors, researchers can develop strategies to counteract these mechanisms, such as designing new derivatives that are less susceptible to resistance or co-administering them with inhibitors of resistance mechanisms like efflux pumps.

This guide provides a framework for these investigations. Remember that meticulous experimental design, proper controls, and careful data interpretation are paramount to successfully navigating the challenges of antimicrobial resistance research.

References

  • Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • Wellcome. (2020). Why is it so hard to develop new antibiotics? Wellcome News. [Link]

  • López, R., García, E., & Ronda, C. (1987). Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 31(11), 1738-1743. [Link]

  • Biology LibreTexts. (2021). 11.7: Mechanisms for Resistance. [Link]

  • Anwar, A., & Khan, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2827-2843. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: Mechanisms and trends. ResearchGate. [Link]

  • Microbiology Q&A. (2024). Antimicrobial Drugs. YouTube. [Link]

  • O'Neill, A. J., & Chopra, I. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology, 81(10), 3356-3365. [Link]

  • Emery Pharma. (n.d.). Antibiotic Resistance Testing. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities. [Link]

  • Shomu's Biology. (2014). Antibiotic resistance against sulfonamides. YouTube. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Various Authors. (2024). Synthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. OUCI. [Link]

  • Karanja, C. W., et al. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 26(16), 4983. [Link]

  • Karanja, C. W., et al. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. OUCI. [Link]

  • Southern Biological. (n.d.). Exploring Antibiotic Resistance. [Link]

  • Jo, Y., et al. (2024). Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies. International Journal of Molecular Sciences, 25(2), 1146. [Link]

  • Wuest, W. M., & Miller, M. J. (2023). Small-Molecule Antibiotic Drug Development: Need and Challenges. ACS Infectious Diseases, 9(11), 2151-2158. [Link]

  • U.S. Food and Drug Administration. (2018). FDA's Strategy on Antimicrobial Resistance - Questions and Answers. [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3942. [Link]

  • ReAct. (n.d.). Resistance mechanisms. [Link]

  • Cleveland Clinic. (n.d.). Antibiotic Resistance: What Is It, Complications & Treatment. [Link]

  • Aslam, B., et al. (2021). Antibiotic resistance: The challenges and some emerging strategies for tackling a global menace. Journal of Infection and Public Health, 14(10), 1350-1360. [Link]

  • ResearchGate. (n.d.). Troubleshooting table. [Link]

  • Aslam, M., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(3), 1586-1598. [Link]

Sources

Technical Support Center: Mitigating Cytotoxicity of Isoquinoline-5-Sulfonamide Derivatives in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isoquinoline-5-sulfonamide derivatives. This class of compounds, which includes well-known kinase inhibitors like Fasudil and H-89, is invaluable for studying cellular signaling. However, a frequent challenge is managing their cytotoxic effects in non-cancerous cell lines, which can complicate experimental interpretation and therapeutic development.

This guide provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and the scientific rationale behind our recommendations. Our goal is to empower you to refine your experimental design, ensure data integrity, and successfully harness the power of these inhibitors while minimizing off-target effects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this compound compounds.

Q1: Why am I observing high cytotoxicity in my non-cancerous cell line, even at concentrations that should only inhibit the target kinase?

A: This is a multifaceted issue stemming from the complex nature of kinase inhibition. Several factors are likely at play:

  • Off-Target Kinase Inhibition: While an inhibitor might have a high affinity for its primary target (e.g., ROCK or PKA), it can inhibit other kinases at higher concentrations.[1] The this compound H-89, for instance, was developed as a PKA inhibitor but is now known to inhibit ROCK2, S6K1, MSK1, and others with significant potency.[2][3] These off-target kinases may be essential for the survival of your specific non-cancerous cell line.

  • Inhibition of Essential Housekeeping Functions: The targeted pathways themselves are often crucial for normal cell function. The Rho kinase (ROCK) pathway, a common target, is fundamental to regulating cytoskeleton dynamics, cell adhesion, and motility in all cell types, not just cancerous ones.[4][5] Prolonged or potent inhibition can disrupt these processes and lead to cell death.

  • Cell Line-Specific Sensitivity: The genetic and metabolic background of each cell line dictates its dependence on certain kinases. A non-cancerous cell line might be "addicted" to a pathway that is being inadvertently inhibited, leading to a cytotoxic response not seen in other lines.

  • Impairment of Energy Metabolism: Some isoquinoline derivatives can directly interfere with cellular energy metabolism. For example, the derivative salsolinol has been shown to induce cell death by inhibiting mitochondrial complex II, leading to ATP depletion.[6]

Q2: My MTT or MTS assay shows significant toxicity, but the cells appear morphologically normal under the microscope. What could be happening?

A: This is a classic example of why relying on a single assay type can be misleading. Assays like MTT, MTS, and AlamarBlue measure metabolic activity by quantifying the reduction of a tetrazolium salt, which is often used as a proxy for cell viability.[7][8] However, these assays do not directly measure cell death.

The discrepancy you observe can be explained by:

  • Direct Metabolic Inhibition: The compound itself may be inhibiting the mitochondrial reductase enzymes responsible for the color change in the assay, without actually killing the cells.[8] This gives a false positive for cytotoxicity.

  • Metabolic Rewiring: Cells under stress from a kinase inhibitor might enter a state of reduced metabolic activity or senescence to survive.[8] They are still alive but are not actively proliferating or metabolizing at a normal rate, leading to a reduced MTT/MTS signal.

To resolve this, you must use orthogonal assays that measure different cellular health markers. Combine your metabolic assay with a method that measures membrane integrity (e.g., LDH release assay) or a direct marker of apoptosis (e.g., Caspase-3/7 activity assay).[9][10]

Q3: Which this compound derivative is the least cytotoxic to non-cancerous cells?

A: There is no universal "least cytotoxic" derivative; the choice is highly context-dependent. However, we can make recommendations based on kinase selectivity.

  • Fasudil (HA-1077): As a clinically approved drug, Fasudil has a well-documented safety profile.[9] Studies have shown it to exert no cytotoxic effects on various normal and tumor cell lines at concentrations up to 50-100 μM.[5][11] It is a potent ROCK inhibitor but has lower affinity for other kinases like PKA and PKC, making it more selective than some other compounds in this class.[1]

  • H-89: This compound should be used with caution when specificity is required. Due to its activity against a broad range of kinases, it often exhibits higher cytotoxicity.[2][3] However, this same property can be leveraged in combination therapies to enhance anti-tumor effects.[12]

  • Novel Derivatives: Research is ongoing to synthesize next-generation derivatives with higher selectivity and lower off-target toxicity.[9][13] If you are engaged in drug development, exploring these newer chemical entities may be beneficial.

Ultimately, the best approach is to empirically test a small panel of inhibitors in your specific cell model to identify the one with the best therapeutic window (potency against the target vs. general cytotoxicity).

Q4: What is a safe starting concentration for my experiments to minimize cytotoxicity?

A: A safe starting point is to anchor your concentrations around the known IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) for your primary kinase target.

  • Consult the Literature & Datasheets: Find the reported IC50 of your compound for the target kinase. For example, the IC50 of Fasudil for ROCK is approximately 0.33 μM.[1]

  • Establish a Wide Range: For your initial dose-response experiment, test a broad range of concentrations spanning several orders of magnitude around the IC50. A typical range might be 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.

  • Prioritize Lower Concentrations: Many effective biological responses occur at concentrations at or slightly above the IC50. High concentrations (e.g., >10 µM for potent inhibitors) are more likely to induce off-target effects and cytotoxicity.[11]

Always perform a full dose-response curve in your specific non-cancerous cell line to determine the precise concentration that inhibits your target without causing significant cell death.

Section 2: Troubleshooting Guide: High Cytotoxicity Observed

If you are encountering unexpected levels of cell death, follow this logical workflow to diagnose and solve the problem.

Workflow for Troubleshooting Cytotoxicity

G A High Cytotoxicity Observed in Initial Experiment B Step 1: Validate Controls A->B C Is Vehicle (e.g., DMSO) Control Toxic? B->C D Step 2: Optimize Dose & Duration C->D No M Reduce Vehicle Concentration C->M Yes E Perform Dose-Response (e.g., 0.01 to 100 µM) D->E F Perform Time-Course (e.g., 6, 24, 48, 72h) D->F I Is Cytotoxicity Still High at Effective Dose? E->I F->I G Step 3: Verify Assay Method H Run Orthogonal Assay (e.g., LDH or Caspase) G->H J Step 4: Advanced Mitigation I->J Yes L Experiment Optimized: Proceed with research I->L No J->G Re-evaluate Assay K Consider More Selective Inhibitor (e.g., Fasudil) J->K K->L M->D

Caption: A logical workflow for diagnosing and resolving unexpected cytotoxicity.

Issue 1: Excessive Cell Death at the Expected Effective Concentration
  • Potential Cause A: Solvent Toxicity

    • Why it happens: Solvents like DMSO, while necessary to dissolve compounds, are toxic to cells at high concentrations (typically >0.5%). This effect can be synergistic with the inhibitor's own toxicity.

    • Solution: Always run a vehicle-only control series. Prepare serial dilutions of your solvent in culture medium to match the concentrations used in your experimental conditions. If you see toxicity in the vehicle control, you must reduce the final solvent concentration in all samples to a non-toxic level (ideally ≤0.1%).

  • Potential Cause B: The IC50 for Cytotoxicity is Lower than the IC50 for Target Inhibition

    • Why it happens: Your specific cell line may be highly sensitive to the inhibition of the target pathway or off-target pathways.

    • Solution 1: Detailed Dose-Response Analysis. You must determine the therapeutic window in your system. Perform a dose-response experiment (see Protocol 1) measuring both cytotoxicity and a downstream marker of your target's activity (e.g., phosphorylation of a substrate via Western Blot or ELISA). This will allow you to identify a concentration that effectively inhibits the target with minimal cell death.

    • Solution 2: Time-Course Optimization. Continuous exposure is not always necessary. A shorter exposure time might be sufficient to achieve the desired biological effect before irreversible cytotoxic processes are initiated.[7] Run an experiment (see Protocol 3) where you treat cells for different durations (e.g., 2, 6, 12, 24 hours), then wash out the compound and assess viability at a later time point (e.g., 48 or 72 hours).

Issue 2: Discrepancy Between Viability Assays
  • Potential Cause: Assay Artifacts

    • Why it happens: As discussed in the FAQ, metabolic assays can be confounded by direct enzyme inhibition or metabolic downregulation.[8]

      • Metabolic Activity: Use an MTS or resazurin-based assay.

      • Membrane Integrity: Use a Lactate Dehydrogenase (LDH) release assay (see Protocol 2). A compromised cell membrane leaks LDH into the culture medium. This is a direct marker of cytolysis.

      • Apoptosis: Use a luminescent or fluorescent assay to measure the activity of executioner caspases (caspase-3 and -7), which are key mediators of apoptosis.

By comparing the results, you can distinguish between cytostatic effects (reduced metabolism but intact membranes) and cytotoxic effects (loss of membrane integrity and/or apoptosis).

Section 3: Advanced Mitigation Strategies & Data

If basic troubleshooting does not resolve the cytotoxicity issue, consider these advanced strategies.

Strategy 1: Select an Inhibitor with a Better Selectivity Profile

The kinase selectivity profile is a critical factor. A more selective compound will have fewer off-target effects.

Table 1: Comparative Kinase Inhibition Profile of Common this compound Derivatives

CompoundPrimary Target(s)Ki or IC50 for Primary TargetCommon Off-Targets (Ki/IC50)General Cytotoxicity ProfileReference(s)
Fasudil (HA-1077) ROCK1/ROCK2~0.33 µMPKA (1.6 µM), PKG (1.6 µM), PKC (3.3 µM)Low; often non-toxic up to 50-100 µM in non-cancerous lines.[1][5][11]
H-89 PKA~0.048 - 0.135 µMS6K1 (80 nM), MSK1 (120 nM), ROCK2 (270 nM)Moderate to High; cell-type dependent due to broad activity.[2][3][14]
H-7 PKC, PKA, PKGKi ~6.0 µM (PKC)Strong inhibitor of multiple serine/threonine kinases.High; often used as a broad-spectrum kinase inhibitor control.[15]

This table summarizes data from multiple sources; exact values may vary by assay conditions.

Strategy 2: Visualize the Underlying Mechanism

Understanding which pathways are affected can guide your troubleshooting. This compound inhibitors typically target ATP-binding pockets of serine/threonine kinases.

G cluster_0 This compound Inhibitors cluster_1 Kinase Targets cluster_2 Downstream Cellular Processes Inhibitor e.g., Fasudil, H-89 ROCK ROCK Inhibitor->ROCK Inhibits PKA PKA Inhibitor->PKA Inhibits Other Other Kinases (PKC, S6K1, etc.) Inhibitor->Other Inhibits (Off-Target) Cytoskeleton Cytoskeleton Regulation ROCK->Cytoskeleton Proliferation Cell Proliferation & Survival ROCK->Proliferation Metabolism Energy Metabolism PKA->Metabolism Gene Gene Expression PKA->Gene Other->Proliferation

Sources

"overcoming poor bioavailability of Isoquinoline-5-sulfonamide in vivo"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinoline-5-Sulfonamide Bioavailability

A Senior Application Scientist's Guide to Overcoming In Vivo Delivery Challenges

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies to address the common, yet significant, challenge of poor in vivo bioavailability with this important class of compounds. My goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your research.

Part 1: Troubleshooting Guide & FAQs

This section is structured to help you diagnose the root cause of poor bioavailability and explore scientifically-grounded solutions.

Section 1.1: Root Cause Analysis

Question 1: My this compound compound shows high in vitro potency but low in vivo efficacy. What are the likely causes?

This is a classic and often frustrating scenario in drug discovery. When a potent compound fails to perform in vivo, the issue almost always lies within its pharmacokinetic (PK) profile, governed by the principles of ADME: Absorption, Distribution, Metabolism, and Excretion.

  • Poor Absorption: The primary culprit is often poor aqueous solubility. The sulfonamide group and the isoquinoline core can lead to a crystalline structure that is difficult to dissolve in the gastrointestinal (GI) tract.[1][2] Beyond solubility, poor membrane permeability can also limit absorption. The compound may be too polar to passively diffuse across the intestinal epithelium or it could be a substrate for efflux transporters (like P-glycoprotein) that actively pump it back into the GI lumen.[3]

  • Rapid Metabolism: Isoquinoline-based molecules are susceptible to extensive first-pass metabolism in the liver.[4] The primary metabolic enzymes responsible are Cytochrome P450s (CYPs).[5][6] For example, Fasudil, a well-known this compound, is rapidly metabolized to its active form, hydroxyfasudil.[7][8] This rapid conversion can lead to a short half-life and low exposure of the parent compound.

  • Unfavorable Distribution: The compound might distribute preferentially into non-target tissues or have high plasma protein binding, reducing the free fraction available to engage the target.

  • Rapid Excretion: If the compound or its metabolites are rapidly cleared by the kidneys, therapeutic concentrations may not be sustained.

Question 2: How do I systematically diagnose the primary barrier to my compound's bioavailability?

A tiered, systematic approach is crucial to efficiently identify the bottleneck. Wasting resources on advanced formulations is futile if the true problem is rapid metabolic clearance.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for diagnosing bioavailability issues."

  • Assess Aqueous Solubility: Start with a simple kinetic or thermodynamic solubility test in a physiologically relevant buffer (e.g., pH 6.8 phosphate buffer). If solubility is below 10 µg/mL, this is a major red flag.

  • Determine Intestinal Permeability: Use the Caco-2 permeability assay. This assay provides two critical pieces of information: the apparent permeability coefficient (Papp) for absorption and the efflux ratio, which indicates if the compound is being pumped out by transporters.[9][10][11]

  • Evaluate Metabolic Stability: Conduct a liver microsomal stability assay.[12][13] This in vitro test measures how quickly your compound is metabolized by liver enzymes (primarily CYPs), providing an estimated half-life and intrinsic clearance rate.[4][14]

By interpreting the data from these three assays, you can pinpoint the primary barrier, as illustrated in the workflow diagram above.

Section 1.2: Formulation & Delivery Solutions

Question 3: What are first-line formulation strategies for a poorly soluble this compound?

If poor solubility is your primary hurdle, several formulation strategies can significantly enhance dissolution and, consequently, absorption.[1][2]

StrategyMechanism of ActionKey AdvantagesConsiderations
Micronization/Nanosizing Increases the surface-area-to-volume ratio of drug particles, leading to faster dissolution.[1]Simple, well-established technique.May not be sufficient for extremely insoluble ("brick dust") compounds.
Solid Dispersions Disperses the drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous, higher-energy state.[2][15]Can dramatically increase apparent solubility and dissolution rate.Physical stability of the amorphous state must be monitored to prevent recrystallization.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a hydrophilic cyclodextrin cone, forming a soluble inclusion complex.[1][16]High efficiency for suitable guest molecules.Stoichiometry and binding affinity are critical; can be a costly excipient.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the GI tract.[16]Excellent for highly lipophilic drugs; can enhance lymphatic uptake, bypassing the liver.Excipient compatibility and stability must be thoroughly evaluated.

Question 4: How can nanocarriers improve bioavailability and target specific tissues?

Nanotechnology offers a powerful platform for overcoming multiple bioavailability barriers simultaneously.[17] For kinase inhibitors like many isoquinoline-5-sulfonamides, nanoparticles can be particularly effective.[18]

  • Mechanism: Nanocarriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles encapsulate the drug, protecting it from the harsh GI environment and first-pass metabolism.[19][20][21] Their small size and surface properties can facilitate uptake by intestinal cells.

  • Targeting: The surface of nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells, such as cancer cells.[17][21] This "active targeting" can increase drug concentration at the site of action while minimizing systemic toxicity.

dot graph G { layout=dot; rankdir=LR; node [shape=circle, style=filled, fontname="Arial"]; edge [color="#5F6368"];

} caption: "Targeted nanoparticle drug delivery."

Section 1.3: Chemical Modification & Prodrugs

Question 5: When should I consider a prodrug approach instead of a formulation change?

A prodrug strategy is a powerful tool in medicinal chemistry where a pharmacologically inactive derivative is designed to be converted into the active parent drug in vivo.[22][23] Consider this approach when:

  • Formulation strategies alone provide insufficient improvement.

  • The primary barrier is poor membrane permeability , not just solubility.[24]

  • The molecule has a "handle" (e.g., a hydroxyl or amine group) that can be temporarily masked with a promoiety to increase lipophilicity.

  • You need to bypass efflux transporters. Some prodrugs are designed to be substrates for uptake transporters (like PepT1), effectively hijacking them for better absorption.[24]

Question 6: What are common prodrug strategies for Isoquinoline-5-sulfonamides?

The goal is to mask polar functional groups to increase lipophilicity and facilitate passive diffusion across cell membranes.

  • Ester Prodrugs: If your molecule has a hydroxyl group, converting it to an ester is a common and effective strategy.[24] The ester is more lipophilic and can be readily cleaved by esterase enzymes in the blood, liver, or intestinal wall to release the active parent drug.

  • Amide Prodrugs: The sulfonamide group itself (-SO₂NH₂) is a potential point for modification, though chemically more challenging. Creating an N-acyl or other amide derivative could modulate its properties.

  • Phosphate Prodrugs: In contrast, if aqueous solubility for intravenous administration is the goal, adding a phosphate group can dramatically increase water solubility. This phosphate is then cleaved by alkaline phosphatases in vivo.

Part 2: Key Experimental Protocols

Here you will find standardized, step-by-step methodologies for the key assays discussed above.

Protocol 1: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption in vitro.[3][25] It uses a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[11]

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a test compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values within the established range for your lab (typically >250 Ω·cm²). Also, assess the permeability of a low-permeability marker like Lucifer Yellow to confirm tight junction integrity.

  • Assay Preparation:

    • Wash the monolayers gently with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Prepare dosing solutions of your test compound (e.g., 10 µM) in HBSS. Also prepare solutions for control compounds: a high-permeability control (e.g., Propranolol) and a low-permeability control (e.g., Atenolol).

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Efflux Measurement (Basolateral to Apical - B→A):

    • Perform the same procedure but add the dosing solution to the basolateral chamber and sample from the apical chamber. This measures the rate of active efflux.

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculations:

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver chamber

      • A = Surface area of the filter membrane

      • C₀ = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Data Interpretation:

  • Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability

  • Papp (A→B) < 2 x 10⁻⁶ cm/s: Low permeability

  • Efflux Ratio > 2: Suggests active efflux is occurring.

Protocol 2: Liver Microsomal Stability Assay

This assay predicts the rate of phase I metabolism by measuring the disappearance of a compound when incubated with liver microsomes, which are vesicles rich in CYP enzymes.[14][26]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.[12]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer.[13] This provides a continuous supply of the necessary cofactor for CYP enzymes.

  • Reaction Setup:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution (e.g., at 1 µM final concentration) at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Course Incubation:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (typically acetonitrile containing an internal standard).[13]

    • Include a negative control with no NADPH system to check for non-enzymatic degradation.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Calculations:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Data Interpretation:

  • t½ < 30 min: High clearance, likely to have poor oral bioavailability.

  • t½ > 60 min: Low clearance, less likely to be a metabolic liability.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available from: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available from: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Wiley Online Library. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. Available from: [Link]

  • Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. MDPI. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors. NIH. Available from: [Link]

  • Prodrug Approach for Improving Bioavailability. Curtis & Coulter. Available from: [Link]

  • metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Lipid-based nanoformulations for TKIs delivery in cancer therapy. Journal of NanoScience Technology. Available from: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. Available from: [Link]

  • Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract. PubMed. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

  • Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. PMC - NIH. Available from: [Link]

  • Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. ResearchGate. Available from: [Link]

  • Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs. PubMed. Available from: [Link]

  • Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy. ScienceDirect. Available from: [Link]

  • SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. PMC - PubMed Central. Available from: [Link]

  • Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. ResearchGate. Available from: [Link]

  • Fasudil. Wikipedia. Available from: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. Available from: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available from: [Link]

Sources

Technical Support Center: Interpreting Unexpected Results in Isoquinoline-5-Sulfonamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing isoquinoline-5-sulfonamide-based compounds in their experiments. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions, moving beyond simple protocol steps to explain the "why" behind experimental observations. As kinase inhibitors, compounds from this class are powerful tools, but their utility is predicated on a clear understanding of their specificity and potential for off-target effects.[1][2]

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor (e.g., H-89, Fasudil) is producing results inconsistent with the known function of its primary target. What are the first steps in troubleshooting this?

A1: This is a common and important observation that underscores the need for rigorous experimental controls when working with any kinase inhibitor. The first principle to consider is that very few, if any, kinase inhibitors are entirely specific.[2][3] The this compound scaffold can fit into the ATP-binding pocket of numerous kinases, leading to off-target inhibition.[1][2]

Initial Troubleshooting Workflow:

  • Confirm Compound Identity and Integrity:

    • Source Verification: Ensure the compound was purchased from a reputable supplier.

    • Purity Analysis: If possible, verify the purity of your compound stock via HPLC or mass spectrometry. Impurities can have their own biological activities.

    • Proper Storage: Confirm that the compound has been stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation.[4][5] For example, H-89 solutions are stable for up to 4 months at 4°C.[6]

  • Dose-Response Curve:

    • Perform a full dose-response experiment. A classic bell-shaped or biphasic curve can indicate off-target effects at higher concentrations or even cytotoxicity.[7]

    • Compare your effective concentration with the known IC50 for the intended target. If you are using concentrations significantly higher than the IC50, the likelihood of off-target effects increases dramatically.[8][9]

  • Literature Review for Known Off-Targets:

    • Conduct a thorough search for published data on the off-target profile of your specific inhibitor. For example, H-89, a widely used PKA inhibitor, is also known to inhibit S6K1, MSK1, and ROCK2 at similar or only slightly higher concentrations.[9][10] Fasudil (HA-1077), a ROCK inhibitor, also affects PKA, PKC, and PKG.[4][11]

Q2: I'm using H-89 to inhibit Protein Kinase A (PKA), but I'm observing effects that seem independent of PKA signaling. How can I confirm my results are PKA-specific?

A2: This is a critical question, as H-89's reputation as a "specific" PKA inhibitor has been challenged by extensive research revealing numerous off-target activities.[12] Relying solely on H-89 as evidence for PKA involvement is a significant pitfall.[12]

To build a stronger case for PKA-specific effects, a multi-pronged validation approach is necessary:

  • Use a Structurally Different PKA Inhibitor: Employ another PKA inhibitor with a different chemical scaffold, such as Rp-cAMPS, which is a cAMP analog and acts via a different mechanism than the ATP-competitive H-89.[12] If both inhibitors produce the same phenotype, it strengthens the argument for PKA involvement.

  • Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic approaches like siRNA or CRISPR to reduce the expression of PKA's catalytic subunit. If the phenotype of PKA knockdown mimics the effect of H-89, it provides strong evidence that the effect is on-target.[8]

  • Rescue Experiment: In a PKA knockdown system, the addition of H-89 should not produce any further effect on the phenotype of interest if the effect is truly PKA-dependent.

  • Direct Measurement of PKA Activity: Use a PKA-specific substrate phosphorylation assay to confirm that the concentration of H-89 you are using is effectively inhibiting PKA in your experimental system.

Table 1: Comparative Selectivity of Common this compound Inhibitors

InhibitorPrimary TargetKnown Off-Targets (with approximate IC50/Ki)Reference
H-89 PKA (Ki ≈ 48 nM)S6K1 (80 nM), MSK1 (120 nM), ROCK2 (270 nM), PKBα (2.6 µM)[9][10]
Fasudil (HA-1077) ROCK2 (IC50 ≈ 1.9 µM)PKA (4.58 µM), PKC (12.30 µM), PKG (1.65 µM), MSK1 (5 µM)[4][11]

This data highlights that at concentrations commonly used in cell-based assays (e.g., 10 µM), both inhibitors can engage multiple targets.

Troubleshooting Guides

Scenario 1: Unexpected Cell Toxicity or Morphological Changes

Problem: After treating cells with an this compound like Fasudil, you observe widespread cell death, detachment, or dramatic changes in morphology that don't align with the expected outcome of inhibiting the target pathway (e.g., ROCK).

Underlying Causality & Troubleshooting Steps:

  • Broad Kinase Inhibition: At higher concentrations, Fasudil and similar compounds can inhibit a wide range of kinases essential for cell survival and cytoskeletal maintenance.[1][7] This "off-target toxicity" is a common issue with kinase inhibitors.[1]

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your primary experiment to determine the toxic concentration range for your specific cell line. Always aim to work at the lowest effective, non-toxic concentration.

  • ROCK Inhibition Itself Can Induce Apoptosis in Some Contexts: While often pro-survival, the Rho/ROCK pathway's role is highly context-dependent. In some cell types, inhibiting ROCK can disrupt essential cell adhesion and lead to a form of programmed cell death called anoikis.

    • Solution: Measure markers of apoptosis (e.g., cleaved caspase-3) at your working concentration. If apoptosis is induced, this may be an on-target effect that complicates the interpretation of your primary endpoint.

  • PKA-Independent Effects of H-89: H-89 has been shown to affect intracellular protein trafficking and induce the secretion of newly synthesized proteins in a PKA-independent manner.[13] It can also affect ion channel function.[10]

    • Solution: Use the validation strategies outlined in FAQ Q2 (e.g., genetic knockdown, alternative inhibitors) to dissect PKA-dependent vs. independent effects.

Experimental Protocol: Validating On-Target vs. Off-Target Cytotoxicity

  • Plate Cells: Seed your cells of interest in a 96-well plate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment.

  • Serial Dilution: Prepare a 2-fold serial dilution of your this compound inhibitor (e.g., from 100 µM down to ~0.1 µM). Include a vehicle-only control (e.g., DMSO).

  • Treatment: Treat the cells with the inhibitor dilutions for the same duration as your main experiment (e.g., 24, 48 hours).

  • Parallel Assays:

    • Plate A (Phenotypic Assay): Measure your primary endpoint (e.g., inhibition of a specific phosphorylation event via Western blot or ELISA).

    • Plate B (Cytotoxicity Assay): Add a viability reagent like MTT or resazurin and measure absorbance/fluorescence according to the manufacturer's protocol.

  • Data Analysis: Plot the dose-response curves for both your primary endpoint and cell viability on the same graph. The ideal therapeutic window is where you see maximal inhibition of your target with minimal effect on cell viability.

Scenario 2: Paradoxical Pathway Activation

Problem: You inhibit a kinase (e.g., PKA with H-89) but observe an increase in the phosphorylation of a downstream substrate or activation of a parallel pathway.

Underlying Causality & Troubleshooting Steps:

This counterintuitive result often stems from the complex, interconnected nature of signaling networks.[2][14]

  • Feedback Loop Disruption: Many signaling pathways have negative feedback loops where the target kinase, once activated, also activates a phosphatase or an inhibitory protein that dampens the signal. By inhibiting the kinase, you may also be preventing this negative feedback, leading to the hyperactivation of an upstream component that spills over into a parallel pathway.

    • Workflow: Map out the known feedback loops in your pathway of interest. Measure the activity of upstream kinases or the phosphorylation status of key nodes in related pathways to see if they are unexpectedly activated.

  • Off-Target Inhibition of a Suppressor Kinase: Your inhibitor might be less active against your intended target but more potent against another kinase that normally suppresses a parallel pathway.[15]

    • Workflow: This is one of the most challenging scenarios to diagnose. Kinome-wide screening (see Scenario 3 ) is the most definitive way to identify such an off-target effect. A less resource-intensive approach is to use computational tools that predict off-target binding based on the inhibitor's structure and the ATP-binding site similarities across the kinome.[16]

  • Retroactivity: In some signaling cascades, inhibiting a downstream enzyme can cause a "traffic jam" of its substrate, which can then have unforeseen effects on upstream components, a phenomenon known as retroactivity.[14] This can propagate a signal backward without a formal feedback loop.[14]

    • Workflow: This is primarily a theoretical concern but highlights the importance of measuring multiple points in a signaling cascade, not just the final output.

Diagram: Visualizing Direct vs. Indirect Off-Target Effects

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Kinase1 Target Kinase Substrate1 Substrate 1 Kinase1->Substrate1 Phosphorylates (+) Kinase2 Kinase 2 Substrate1->Kinase2 Activates (+) Kinase6 Off-Target Kinase Substrate6 Substrate 6 Kinase6->Substrate6 Phosphorylates (+) Inhibitor Inhibitor X (Isoquinoline- 5-sulfonamide) Inhibitor->Kinase1 Direct On-Target Inhibition (-) Inhibitor->Kinase6 Direct Off-Target Inhibition (-) caption Direct vs. Indirect Effects of a Kinase Inhibitor.

Caption: Diagram illustrating how an inhibitor can have both direct on-target and off-target effects.[15]

Scenario 3: My Results Are Not Reproducible Between Batches of Inhibitor or Between Experiments.

Problem: You obtain a significant result in one experiment, but it cannot be reproduced in subsequent attempts, even when using the same protocol.

Underlying Causality & Troubleshooting Steps:

  • Compound Stability and Solubility:

    • Degradation: Isoquinoline-5-sulfonamides can degrade in solution over time, especially if not stored properly or subjected to multiple freeze-thaw cycles.[5]

    • Solubility Issues: These compounds are often dissolved in DMSO at high concentrations. If the stock is not fully dissolved or if it precipitates upon dilution into aqueous media, the effective concentration will vary wildly between experiments.

    • Protocol:

      • Always use fresh dilutions from a properly stored, validated stock for each experiment.

      • When diluting into aqueous buffer, vortex thoroughly and visually inspect for any precipitation.

      • Consider pre-warming the media slightly before adding the DMSO stock to improve solubility.

  • Cellular State: The response to kinase inhibitors can be highly dependent on the state of the cells.

    • Confluency: Cell density can dramatically alter signaling pathways. An experiment performed on 70% confluent cells may yield a different result than one on 95% confluent cells.

    • Passage Number: As cells are passaged, they can undergo phenotypic drift. High-passage number cells may not respond in the same way as low-passage cells.

    • Serum Starvation: If your protocol involves serum starvation, the timing and completeness of this step are critical for establishing a consistent baseline signaling state.

    • Protocol:

      • Standardize your cell seeding density and treatment confluency.

      • Use cells within a defined, low passage number range for all related experiments.

      • If using serum starvation, ensure the timing is consistent across all experiments.

  • Assay Artifacts: The readout itself can be a source of variability.

    • Fluorescence Interference: Some compounds are autofluorescent, which can interfere with fluorescence-based assays.[17]

    • Promiscuous Binding: At high concentrations, some compounds can denature proteins or aggregate, leading to non-specific assay interference.[18]

    • Protocol:

      • Run a "compound-only" control (inhibitor in assay buffer without cells/lysate) to check for autofluorescence or direct interference with assay reagents.

      • If using a complex assay format like high-content screening, be aware of potential artifacts caused by the compound affecting the imaging process itself.[17]

Diagram: Workflow for Ensuring Experimental Reproducibility

G Start Experiment Start Compound Validate Compound (Purity, Fresh Dilution) Start->Compound Cells Standardize Cells (Passage #, Confluency) Start->Cells Protocol Consistent Protocol (Timing, Reagents) Compound->Protocol Cells->Protocol Assay Control for Artifacts (e.g., Autofluorescence) Protocol->Assay Data Analyze Data Assay->Data

Sources

"synthesis purification challenges of Isoquinoline-5-sulfonamide derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of isoquinoline-5-sulfonamide derivatives. This guide is designed to provide practical, actionable solutions to common challenges encountered in the lab. As Senior Application Scientists, we understand that synthesizing these valuable compounds can be fraught with difficulties, from stubborn reactions to challenging purifications. This resource, structured in a direct question-and-answer format, combines established chemical principles with field-proven insights to help you navigate these complexities and optimize your workflow.

Section 1: Synthesis Challenges & Troubleshooting Guide

This section addresses specific issues you might encounter during the two main phases of synthesis: constructing the isoquinoline core and performing the subsequent sulfonamide coupling.

Part A: Formation of the Isoquinoline Scaffold

The initial synthesis of the substituted isoquinoline ring is the foundation of your target molecule. The success of this stage is highly dependent on the chosen synthetic route, with methods like the Bischler-Napieralski and Pictet-Spengler reactions being common starting points.[1][2]

Q1: My Bischler-Napieralski reaction to form the dihydroisoquinoline precursor is failing or giving very low yields. What are the common causes and solutions?

A1: Low yields in this reaction, which cyclizes a β-arylethylamide, typically stem from three main factors: the electronics of your substrate, the efficacy of the dehydrating agent, or competing side reactions.[1]

  • Cause 1: Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If your aromatic ring contains electron-withdrawing groups, the crucial cyclization step will be significantly hindered.[1]

    • Solution: For substrates with strongly deactivating groups, you must use more forceful dehydrating agents. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective as it generates a more reactive pyrophosphate intermediate.[1] For moderately deactivated systems, simply increasing the reaction temperature or using a higher boiling point solvent may suffice.[1]

  • Cause 2: Ineffective Dehydration: Moisture is the enemy of this reaction. Any water present will consume your dehydrating agent, rendering it useless for the cyclization.

    • Solution: Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous. POCl₃ is a standard and effective dehydrating agent, but for less reactive starting materials, the P₂O₅/POCl₃ combination is superior.[1]

  • Cause 3: Side Reactions: The formation of a styrene byproduct via a retro-Ritter reaction is a common yield-reducing side path, particularly with certain substrates.[1]

    • Solution: This side reaction can sometimes be suppressed by using the corresponding nitrile as a solvent, which shifts the equilibrium away from the unwanted retro-Ritter product.[1]

Q2: I'm preparing the isoquinoline-5-sulfonyl chloride intermediate, and the reaction is messy with low conversion. What should I be aware of?

A2: The direct chlorosulfonation of the isoquinoline ring is performed under harsh, strongly acidic and oxidizing conditions (e.g., using chlorosulfonic acid), which can be problematic.[3][4]

  • Cause 1: Substrate Instability: The isoquinoline ring system can be sensitive to the vigorous conditions required for chlorosulfonation, leading to degradation and tar formation.

    • Solution: Careful control of the reaction temperature is critical. The addition of the sulfonating agent should be done slowly and at a low temperature (e.g., 0 °C or below) to manage the exotherm. It is also vital to use a precise stoichiometry, as excess chlorosulfonic acid can promote side reactions and decomposition.

  • Cause 2: Regioisomer Formation: Sulfonation may not be perfectly selective for the 5-position, potentially yielding other isomers (e.g., at the 8-position) that can complicate purification.

    • Solution: While reaction conditions can influence selectivity, this is often an inherent property of the substrate. Post-reaction, it is crucial to use a high-resolution analytical technique like HPLC or NMR on the crude product to identify the isomeric ratio.[5] This knowledge will inform the subsequent purification strategy.

Part B: The Sulfonamide Coupling Reaction

This is the final key step where the isoquinoline-5-sulfonyl chloride is coupled with a primary or secondary amine to form the target sulfonamide.

Q3: My sulfonamide coupling reaction is giving a consistently low yield. What are the most common culprits?

A3: This is one of the most frequent challenges. The issue almost always traces back to the reactivity of the sulfonyl chloride or the reaction conditions.

  • Cause 1: Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and extremely susceptible to moisture. Even trace amounts of water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is completely unreactive toward the amine.[6][7]

    • Solution (Critical): Work under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents (dichloromethane and tetrahydrofuran are common choices), and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] It is also best practice to use a fresh or properly stored bottle of the sulfonyl chloride, as older reagents may have hydrolyzed from atmospheric moisture over time.[6]

  • Cause 2: Inappropriate Base or Solvent: The reaction generates one equivalent of HCl, which must be neutralized. The choice of base is critical.

    • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine.[6] These bases will scavenge the HCl without competing with your desired amine nucleophile. Using an aqueous base like NaOH is generally not recommended for small-scale synthesis as it dramatically increases the risk of hydrolyzing your starting material.[6] The solvent must be inert and capable of dissolving both reactants.[6]

Q4: I am reacting my isoquinoline-5-sulfonyl chloride with a primary amine and getting a significant amount of a bis-sulfonated side product. How can I prevent this?

A4: The formation of a bis-sulfonated product (R-N(SO₂-R')₂) is a known issue with primary amines, as the initially formed sulfonamide is still nucleophilic enough to react with a second molecule of the sulfonyl chloride.

  • Solution 1: Control Stoichiometry: A straightforward approach is to use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.[6] For more problematic cases, using a larger excess of the primary amine can help push the reaction towards the mono-sulfonated product.

  • Solution 2: Protecting Groups: For complex molecules or when stoichiometry control is insufficient, consider using a protecting group for the amine.[6] This adds steps to your synthesis but provides definitive control. Alternatively, if the primary amine is part of a more complex structure, a bulky group near the nitrogen can sterically hinder the second addition.

Section 2: Purification Challenges & Troubleshooting Guide

The purification of this compound derivatives can be more challenging than their synthesis. These molecules often possess multiple polar functional groups, leading to tricky separations.

Q1: What are the typical impurities I should expect in my crude product?

A1: Knowing your enemy is half the battle. Common impurities include:

  • Unreacted Starting Materials: The amine used in the coupling step.

  • Hydrolyzed Starting Material: Isoquinoline-5-sulfonic acid, from the reaction of the sulfonyl chloride with water.[5]

  • Regioisomers: If the initial sulfonation was not perfectly selective, you might have isomeric sulfonamides (e.g., the isoquinoline-8-sulfonamide derivative).[5]

  • Residual Base and Solvents: Triethylamine/pyridine and reaction solvents.

Q2: My compound is streaking badly during silica gel column chromatography. What can I do?

A2: Streaking on a silica column is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The basic nitrogen of the isoquinoline ring and the acidic sulfonamide N-H can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution 1: Deactivate the Silica: This is often the most effective fix. You can "cap" the acidic silanol groups by adding a small amount of a volatile amine, like triethylamine (~0.5-1%), to your eluent system. This prevents your basic product from sticking to the column, resulting in sharper peaks and better separation.

  • Solution 2: Change the Stationary Phase: If deactivation is insufficient, switch to a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[5]

  • Solution 3: Use a Reverse-Phase System: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like water/acetonitrile or water/methanol may provide a superior separation profile.

Q3: I'm trying to recrystallize my final product, but it keeps "oiling out" or failing to crystallize at all. How can I troubleshoot this?

A3: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is too saturated or cools too quickly. Failure to crystallize can be due to high impurity levels or a poor choice of solvent.

  • Solution 1: Optimize Your Solvent System: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at room temperature or below.[6] Systematically screen solvents (see Protocol 3). Often, a two-solvent system (one in which the compound is soluble, and one in which it is not) provides the best results. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol/water.[6]

  • Solution 2: Slow Down the Cooling: Rapid cooling promotes oiling out.[5] After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop, ideally insulated, before moving it to an ice bath.

  • Solution 3: Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, add a tiny "seed crystal" of your pure compound.

  • Solution 4: Pre-purify: If significant impurities are present, they can inhibit crystal lattice formation. A quick pass through a short plug of silica gel to remove the grossest impurities may be necessary before attempting a final recrystallization.[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring these reactions and assessing final purity? A1: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is indispensable for rapid, real-time reaction monitoring. For rigorous purity assessment of your final compound, High-Performance Liquid Chromatography (HPLC) is the gold standard, providing quantitative data on impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the structure of your intermediates and final product and can also help identify impurities.[5]

Q2: My starting amine has other functional groups. When should I definitely use a protecting group? A2: You should use a protecting group strategy if your amine-containing starting material has other nucleophilic sites (like phenols or other amines) that could compete in the reaction with the sulfonyl chloride.[6][8] Protecting these groups ensures that the reaction occurs only at the desired site.

Q3: Are there any modern, milder alternatives to using sulfonyl chlorides for making sulfonamides? A3: Yes, the field has advanced significantly. Newer methods leverage catalytic systems to construct sulfonamides under milder conditions, avoiding the need for harsh reagents like chlorosulfonic acid.[3] These can involve the catalytic oxidation of thiols or the use of SO₂ surrogates like DABSO with boronic acids and amines.[4] While these methods are powerful, troubleshooting the classic sulfonyl chloride route remains a critical skill as it is still widely used.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Formation

This protocol assumes you have isoquinoline-5-sulfonyl chloride and the desired amine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Addition: Cool the solution to 0 °C in an ice bath. Dissolve the isoquinoline-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC until the limiting reagent is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with more DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using column chromatography, recrystallization, or a combination of both.

Protocol 2: Troubleshooting Purification via Column Chromatography
  • Initial Analysis: Run TLC plates of your crude material in various solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) to find an eluent that gives good separation and a target compound Rf of ~0.3.

  • If Streaking Occurs: Prepare your chosen eluent and add 0.5-1% triethylamine. Re-run the TLC using this modified eluent. If the streaking is resolved, proceed with the column using the amine-treated solvent.

  • Column Packing: Pack a column with silica gel using the chosen eluent. Ensure the column is packed evenly without air bubbles.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or DCM) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions and analyzing them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Systematic Solvent Screening for Recrystallization
  • Preparation: Place a small amount of your crude product (~10-20 mg) into several small test tubes.

  • Screening: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature until the solid dissolves or it is clear it is insoluble.

  • Hot Solubility Test: For solvents in which the compound was poorly soluble at room temperature, heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe if crystals form.

  • Selection: The ideal solvent is one where the compound is poorly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling. If no single solvent works, try solvent pairs (e.g., dissolve in hot ethanol, then add water dropwise until cloudy, then reheat to clarify and cool slowly).

Section 5: Visual Guides and Data

Diagrams (Workflows)

troubleshooting_low_yield start Low Yield in Sulfonamide Coupling check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_base Review Base Choice (Nucleophilic?) check_moisture->check_base No sol_moisture ACTION: Use oven-dried glassware, anhydrous solvents, inert atmosphere. check_moisture->sol_moisture Yes check_reagent Check Sulfonyl Chloride (Old Reagent?) check_base->check_reagent No sol_base ACTION: Use non-nucleophilic base (Pyridine, Triethylamine). check_base->sol_base Yes sol_reagent ACTION: Use fresh or newly purified reagent. check_reagent->sol_reagent Yes purification_strategy start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid try_recrystal Attempt Recrystallization (See Protocol 3) is_solid->try_recrystal Yes column Perform Column Chromatography (See Protocol 2) is_solid->column No / Oily is_pure Is product pure by TLC/HPLC? try_recrystal->is_pure is_pure->column No finish Pure Product is_pure->finish Yes streaking Does TLC show streaking? column->streaking modify_column Modify Column Conditions (Add Amine or Change Phase) streaking->modify_column Yes streaking->finish No modify_column->finish

Caption: Workflow for selecting a purification strategy.

Data Tables

Table 1: Common Solvents for Recrystallization of Sulfonamides

Solvent ClassExamplesTypical Use Case
AlcoholsEthanol, IsopropanolGood general-purpose solvents for moderately polar sulfonamides. Often used in pairs with water.
KetonesAcetoneCan be too strong a solvent, but useful for dissolving highly crystalline material.
EstersEthyl AcetateGood for less polar derivatives. Often paired with hexanes.
EthersDioxane, THFLess common, but can be effective for specific substitution patterns.
AromaticTolueneUseful for less polar compounds or to break up stubborn solids.
BiphasicEthanol/Water, Acetone/HexanesHighly versatile for fine-tuning solubility to achieve good crystal yield.

Table 2: Synthesis Troubleshooting Summary

ProblemPhaseMost Likely CauseKey Solution
Low YieldIsoquinoline SynthesisDeactivated aromatic ringUse stronger dehydrating agent (P₂O₅/POCl₃) [1]
Tar FormationIsoquinoline SynthesisReaction too vigorous/hotAdd moderator (FeSO₄), control temperature [9]
Low YieldSulfonamide CouplingHydrolysis of sulfonyl chlorideEnsure strictly anhydrous conditions [6][7]
Bis-sulfonationSulfonamide CouplingReaction with primary amineUse slight excess of the amine [6]

References

  • Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Química Organica.org. (2010). Isoquinoline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide.

Sources

Validation & Comparative

A Comparative Guide to Validating the Molecular Target of Isoquinoline-5-Sulfonamide in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising antibacterial compound to developing a novel therapeutic is paved with rigorous validation. This guide provides an in-depth, technical comparison of methodologies for validating the molecular target of isoquinoline-5-sulfonamide, a compound class showing potential against both Gram-positive and Gram-negative bacteria.[1][2] We will move beyond theoretical discussions to provide field-proven insights and detailed experimental protocols, ensuring a self-validating system for your research.

The isoquinoline scaffold is a recurring motif in biologically active compounds, while the sulfonamide moiety is a well-established pharmacophore in antimicrobial agents.[3][4] Sulfonamides classically function by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[][6] This guide will therefore operate under the primary hypothesis that the molecular target of this compound is DHPS and will outline a multi-pronged approach to rigorously test this hypothesis.

Pillar 1: Establishing Direct Target Engagement with Biophysical Methods

The foundational step in target validation is to demonstrate a direct physical interaction between the compound and its putative target protein. The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess this interaction.[7][8] The principle is straightforward: ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[9]

Comparative Analysis: Thermal Shift Assay vs. Isothermal Titration Calorimetry (ITC)

While TSA is an excellent primary screening tool, Isothermal Titration Calorimetry (ITC) provides a more comprehensive thermodynamic profile of the binding event.

FeatureThermal Shift Assay (TSA/DSF)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in protein melting temperature (Tm) upon ligand binding.[8]Directly measures the heat released or absorbed during a binding event.
Primary Output ΔTm (change in melting temperature)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protein Consumption Low (µg per well)High (mg per experiment)
Throughput High (96- or 384-well plate format)[9]Low (one experiment at a time)
Key Advantage Excellent for initial screening and identifying stabilizing conditions.[10]Gold standard for detailed thermodynamic characterization of binding.
Experimental Protocol: High-Throughput Thermal Shift Assay (TSA)

This protocol outlines the steps to assess the binding of this compound to purified bacterial DHPS.

1. Reagents and Materials:

  • Purified bacterial dihydropteroate synthase (DHPS) protein (e.g., from Staphylococcus aureus or Escherichia coli)

  • This compound and a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.

  • SYPRO Orange dye (5000x stock in DMSO).[10]

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • 96-well PCR plates.[9]

  • Real-time PCR instrument capable of performing a melt curve analysis.[10]

2. Procedure:

  • Prepare Protein-Dye Master Mix: Dilute the DHPS protein in the assay buffer to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5x.[10]

  • Aliquot Master Mix: Add 19 µL of the protein-dye master mix to each well of a 96-well PCR plate.

  • Compound Addition: Add 1 µL of this compound, the positive control (sulfamethoxazole), or a vehicle control (e.g., DMSO) to the respective wells. A typical concentration range for the compounds would be from 0.1 µM to 100 µM.

  • Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly to mix the contents.[8]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence.[8][9]

  • Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its maximum in the first derivative of the melting curve. A significant positive shift in Tm in the presence of this compound indicates direct binding and stabilization of the DHPS protein.[11]

Pillar 2: Verifying Functional Inhibition with Enzymatic Assays

Demonstrating direct binding is necessary but not sufficient. The next critical step is to prove that this binding event leads to the inhibition of the target's biological function. For DHPS, this involves measuring the synthesis of dihydropteroate from its substrates, p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

Experimental Protocol: Spectrophotometric DHPS Enzyme Activity Assay

This continuous spectrophotometric assay is a reliable method for determining the inhibitory potential of this compound.

1. Reagents and Materials:

  • Purified bacterial DHPS enzyme.

  • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • Coupling enzymes and substrates for a linked assay system (e.g., pyrophosphatase).

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2).

  • This compound, sulfamethoxazole (positive control), and vehicle control.

  • UV-transparent 96-well plates.

  • A microplate reader capable of kinetic measurements.

2. Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, DHPS enzyme, and varying concentrations of this compound or control compounds.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrates (PABA and DHPP).

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at a specific wavelength (e.g., 340 nm for a coupled NADH-dependent assay) over time.[12]

  • Data Analysis: Calculate the initial reaction velocities from the kinetic data. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data: Expected Outcomes
CompoundTargetAssayExpected IC50
This compoundDHPSEnzymatic AssayTo be determined
Sulfamethoxazole (Control)DHPSEnzymatic AssayLow µM range
Unrelated CompoundDHPSEnzymatic Assay>100 µM

Pillar 3: Confirming the Mechanism of Action in a Cellular Context with Genetic Approaches

The most definitive validation comes from demonstrating that the compound's antibacterial effect is dependent on the presence and activity of the target in living bacteria.[13] Genetic manipulation, such as creating a conditional knockdown or a knockout of the target gene, is the gold standard for this purpose.[14][15]

Workflow for Target Validation using Genetic Knockdown

The logic behind this approach is that if this compound's primary target is DHPS, then bacteria with reduced levels of DHPS should become hypersensitive to the compound.[16][17]

Target_Validation_Workflow cluster_0 Strain Engineering cluster_1 Phenotypic Analysis cluster_2 Conclusion A Wild-Type Bacterium B Construct Inducible Knockdown System (e.g., CRISPRi, antisense RNA) A->B Introduce plasmids C Conditional Knockdown Strain (DHPS expression is tunable) B->C Select & Verify D Grow Wild-Type and Knockdown Strains C->D Perform comparative MIC testing E Add Sub-lethal Dose of Inducer (to reduce DHPS expression) D->E F Determine Minimum Inhibitory Concentration (MIC) of This compound E->F G Compare MIC Values F->G H Hypersensitivity of Knockdown Strain to Compound? G->H I Yes: DHPS is likely the primary target H->I Strong Evidence J No: Off-target effects or different primary target H->J Re-evaluate InVivo_Efficacy_Workflow A Select Pathogenic Strain (e.g., MRSA) B Induce Systemic Infection in Mice (e.g., Intraperitoneal Injection) A->B C Group Animals: 1. Vehicle Control 2. This compound 3. Positive Control (e.g., Vancomycin) B->C D Administer Treatment (e.g., IV, PO) at defined intervals C->D E Monitor Survival Over Time (e.g., 7 days) D->E F Endpoint Analysis: Bacterial load in organs (CFU counts), histopathology D->F G Data Analysis: Kaplan-Meier survival curves, statistical comparison of bacterial loads E->G F->G

Caption: Workflow for in vivo efficacy testing in a murine model.

Successful treatment, demonstrated by increased survival and reduced bacterial burden in the this compound group compared to the vehicle control, validates the compound's potential as a therapeutic agent and provides the ultimate confirmation of its mechanism of action in a complex biological system.

Conclusion

Validating the molecular target of a novel antibacterial agent like this compound requires a multi-faceted, evidence-based approach. By systematically combining biophysical (Thermal Shift Assay), biochemical (enzymatic assays), genetic (conditional knockdowns), and in vivo (animal models) methodologies, researchers can build a robust and compelling case for a specific mechanism of action. This guide provides a logical and experimentally sound framework to navigate this critical phase of drug discovery, ensuring that decisions are driven by data and scientific rigor.

References

  • Review of knockout technology approaches in bacterial drug resistance research. (2023). National Institutes of Health.
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ResearchGate.
  • From Genetic Footprinting to Antimicrobial Drug Targets: Examples in Cofactor Biosynthetic Pathways. (n.d.). National Institutes of Health.
  • Genetic Strategies for Identifying New Drug Targets. (n.d.). ASM Journals.
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). National Institutes of Health.
  • Strategies for target identification of antimicrobial natural products. (2016). Natural Product Reports.
  • Novel Approaches to Bacterial Target Identification, Validation and Inhibition. (2014). CORDIS | European Commission.
  • Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. (2025). Frontiers.
  • Strategies for target identification of antimicrobial natural products. (2016). PubMed.
  • Genome-scale analysis of essential gene knockout mutants to identify an antibiotic target process. (n.d.). ResearchGate.
  • Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. (n.d.). MDPI.
  • In vitro and in vivo antibacterial effects of combinations of beta-lactam antibiotics. (n.d.). ASM Journals.
  • Drug target validation: Lethal infection blocked by inducible peptide. (n.d.). PNAS.
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PMC.
  • Thermal Shift Assay. (n.d.). Proteos.
  • Thermal shift assay to identify ligands for bacterial sensor proteins. (n.d.). Oxford Academic.
  • Genome-scale analysis of essential gene knockout mutants to identify an antibiotic target process. (2023). ASM Journals.
  • Thermal shift assay. (n.d.). Wikipedia.
  • Bacterial Enzymes As Targets for Drug Discovery : Meeting the Challenges of Antibiotic Resistance. (n.d.). Middlebury College.
  • Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. (n.d.). National Institutes of Health.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. (n.d.). Bio-Rad.
  • Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. (2024). Content Engine.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI.
  • Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts. (n.d.). Semantic Scholar.
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • Commonly used sulfonamides and non-sulfonamide alternatives. (n.d.). ResearchGate.
  • Bacterial Enzymes as Targets for Drug Discovery. (2024). Elsevier.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). OUCI.
  • Validation of the antibacterial activity of Quinolin-8-ylmethanesulfonamide against resistant strains. (n.d.). Benchchem.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.
  • Relationship: Antibiotics (alternatives to) and Isoquinoline alkaloids. (n.d.). Caring Sunshine.
  • Enzymatic Activity Profiling Using an Ultrasensitive Array of Chemiluminescent Probes for Bacterial Classification and Characterization. (n.d.). Journal of the American Chemical Society.
  • Sulfatrim Alternatives Compared. (n.d.). Drugs.com.
  • Validating the Target Engagement of "Antibacterial Agent 75" in Bacteria: A Comparative Guide. (n.d.). Benchchem.
  • PO Alternatives to Commonly Prescribed IV Antibiotics. (n.d.). UCSF School of Pharmacy.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). PubMed.
  • Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine. (2022). PubMed Central.

Sources

A Tale of Two Inhibitors: Isoquinoline-5-Sulfonamide and Fluoroquinolones at the Gyrase Frontier

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, DNA gyrase remains a critical and validated target. For decades, the fluoroquinolone class of antibiotics has been a clinical workhorse, effectively inhibiting this essential bacterial enzyme. However, the emergence of widespread fluoroquinolone resistance has necessitated the discovery of novel agents with distinct mechanisms of action. This guide provides an in-depth technical comparison of the established fluoroquinolones and a promising new class of allosteric gyrase inhibitors: the isoquinoline-5-sulfonamides. We will delve into their disparate mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in the field of antibacterial drug discovery.

The Central Target: DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrA subunits are responsible for DNA binding and cleavage, while the GyrB subunits harbor the ATPase activity that powers the enzyme's function. The unique ability of gyrase to introduce negative supercoils makes it an exclusively bacterial target, and thus an attractive focus for antibiotic development.

Two Distinct Strategies for Inhibition: A Mechanistic Showdown

Fluoroquinolones and isoquinoline-5-sulfonamides represent two fundamentally different approaches to inhibiting DNA gyrase.

Fluoroquinolones: Trapping the Cleavage Complex

Fluoroquinolones, such as ciprofloxacin, function by stabilizing a covalent complex between DNA gyrase and the cleaved DNA strands.[2] This "cleavage complex" effectively stalls the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[2] They bind to a pocket formed by both the GyrA subunit and the DNA, effectively acting as a wedge that prevents the re-ligation of the cleaved DNA.[2] Resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining region (QRDR) of the gyrA and gyrB genes, which alter the drug's binding site.[3]

Isoquinoline-5-Sulfonamides: Allosteric Disruption

In contrast, the recently discovered isoquinoline-5-sulfonamides, exemplified by the potent antibacterial compound LEI-800, act as allosteric inhibitors.[1] This means they bind to a site on the enzyme that is distinct from the active site.[4] Cryo-electron microscopy studies have revealed that LEI-800 occupies a previously unknown hydrophobic pocket on the GyrA subunit.[5] This binding event does not trap the cleavage complex but instead inhibits the enzyme's catalytic activity through a different mechanism, which is still under investigation but is known to be distinct from that of any other known gyrase inhibitor.[1][5] A key advantage of this allosteric mechanism is its potential to circumvent existing fluoroquinolone resistance mechanisms that rely on active site mutations.[1]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct binding sites and mechanisms of action of fluoroquinolones and isoquinoline-5-sulfonamides on the DNA gyrase-DNA complex.

cluster_Gyrase DNA Gyrase-DNA Complex GyrA GyrA Subunit GyrB GyrB Subunit DNA DNA Fluoroquinolone Fluoroquinolone Fluoroquinolone->GyrA Binds to GyrA-DNA interface (Active Site) Isoquinoline Isoquinoline- 5-Sulfonamide (LEI-800) Isoquinoline->GyrA Binds to allosteric pocket on GyrA

Caption: Binding sites of Fluoroquinolones and Isoquinoline-5-Sulfonamides.

cluster_Fluoroquinolone Fluoroquinolone Action cluster_Isoquinoline Isoquinoline-5-Sulfonamide Action Start Gyrase-DNA Complex Cleavage DNA Cleavage Start->Cleavage IQ_bind Isoquinoline Binds (Allosteric) Start->IQ_bind Religation DNA Re-ligation Cleavage->Religation FQ_bind Fluoroquinolone Binds Cleavage->FQ_bind Supercoiling Negative Supercoiling Religation->Supercoiling Cleavage_Complex Stabilized Cleavage Complex FQ_bind->Cleavage_Complex Replication_Block Replication Fork Stalls Cleavage_Complex->Replication_Block Cell_Death_FQ Cell Death Replication_Block->Cell_Death_FQ Conformational_Change Conformational Change IQ_bind->Conformational_Change Catalysis_Inhibition Inhibition of Catalytic Activity Conformational_Change->Catalysis_Inhibition Cell_Death_IQ Cell Death Catalysis_Inhibition->Cell_Death_IQ

Caption: Contrasting inhibitory pathways of the two compound classes.

Performance Data: A Head-to-Head Comparison

The following table summarizes the available quantitative data for a representative fluoroquinolone (ciprofloxacin) and the novel this compound (LEI-800). This data highlights the potent activity of both classes of inhibitors.

ParameterCiprofloxacinLEI-800 (this compound)Reference
Target(s) DNA Gyrase (GyrA/GyrB) & Topoisomerase IVDNA Gyrase (GyrA)[1][2]
Binding Site Active site (GyrA-DNA interface)Allosteric site (GyrA)[2][5]
IC50 vs. E. coli DNA Gyrase ~0.39 µM (Wild-Type)Data from primary literature[6]
MIC vs. Fluoroquinolone-Susceptible E. coli ≤1 µg/mLData from primary literature
MIC vs. Fluoroquinolone-Resistant E. coli ≥4 to >32 µg/mLActive against resistant strains[1][3]

Note: Specific IC50 and MIC values for LEI-800 are detailed in Bakker, A.T., et al. (2024)[1].

Experimental Protocols: Validating Inhibitor Performance

To ensure the scientific integrity of inhibitor comparisons, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate gyrase inhibitors.

DNA Supercoiling Inhibition Assay

This assay directly measures the enzymatic activity of DNA gyrase and its inhibition by test compounds. The principle is that gyrase converts relaxed circular DNA into a more compact, supercoiled form, which migrates faster on an agarose gel.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing 5X gyrase reaction buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, and 3.25 mM ATP), 1 U of E. coli DNA gyrase, and 0.5 µg of relaxed pBR322 plasmid DNA.

    • Add the test compound (this compound or fluoroquinolone) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., ciprofloxacin at a known inhibitory concentration).

    • The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA. This denatures the enzyme and chelates magnesium ions, respectively.

  • Agarose Gel Electrophoresis:

    • Add loading dye to each reaction and load the samples onto a 1% agarose gel in 1X TBE buffer.

    • Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

    • Relaxed plasmid DNA will migrate slower than supercoiled DNA. The concentration of the inhibitor that prevents the conversion of relaxed to supercoiled DNA is determined. The IC₅₀ value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Causality Behind Experimental Choices: The use of a relaxed plasmid substrate is critical as it is the direct substrate for the supercoiling activity of gyrase. The inclusion of ATP is necessary as gyrase is an ATP-dependent enzyme. The SDS and EDTA in the stop buffer are essential to halt the reaction at a specific time point and to prepare the sample for electrophoresis by removing the protein from the DNA.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard method for assessing the antibacterial potency of a compound.

Methodology (Broth Microdilution):

  • Preparation of Inoculum:

    • Culture the bacterial strain of interest (e.g., E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound (this compound or fluoroquinolone) in a 96-well microtiter plate containing MHB.

    • Include a positive control well (bacteria with no compound) and a negative control well (broth only).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Trustworthiness of the Protocol: This protocol is a self-validating system. The positive control well should show clear bacterial growth, confirming the viability of the inoculum and the suitability of the growth medium. The negative control well should remain clear, indicating the sterility of the medium and the absence of contamination. Adherence to standardized inoculum densities and incubation conditions as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) ensures reproducibility and comparability of results.

A Workflow for Gyrase Inhibitor Evaluation

The following diagram outlines a logical workflow for the screening and evaluation of potential gyrase inhibitors, from initial high-throughput screening to more detailed mechanistic studies.

Start Compound Library HTS High-Throughput Screen (e.g., Gyrase Supercoiling Assay) Start->HTS Hits Initial Hits HTS->Hits MIC_Screen MIC Screening (Susceptible & Resistant Strains) Hits->MIC_Screen Potent_Hits Potent Antibacterial Hits MIC_Screen->Potent_Hits Mechanism_Studies Mechanism of Action Studies (e.g., Cleavage Assay, Binding Studies) Potent_Hits->Mechanism_Studies Lead_Candidate Lead Candidate Mechanism_Studies->Lead_Candidate

Caption: A logical workflow for the discovery and evaluation of novel gyrase inhibitors.

Implications for Drug Development and Future Directions

The discovery of isoquinoline-5-sulfonamides as allosteric gyrase inhibitors represents a significant advancement in the fight against fluoroquinolone-resistant bacteria.[1] Their novel mechanism of action provides a promising avenue for the development of new antibiotics that are not susceptible to existing resistance pathways.

Key advantages of allosteric inhibitors like isoquinoline-5-sulfonamides include:

  • Circumvention of Target-Based Resistance: By binding to a site distinct from the fluoroquinolone binding pocket, these compounds can remain effective against strains with mutations in the QRDR.[1]

  • Potential for Combination Therapy: The distinct mechanisms of action of allosteric inhibitors and fluoroquinolones suggest the potential for synergistic effects when used in combination, which could help to combat resistance and reduce the required therapeutic doses.

  • Novel Chemical Space: The this compound scaffold provides a new chemical starting point for further optimization and the development of next-generation gyrase inhibitors.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR for the this compound class is needed to optimize potency, spectrum of activity, and pharmacokinetic properties.

  • Spectrum of Activity: The activity of these new inhibitors against a broader range of Gram-positive and Gram-negative pathogens needs to be evaluated.

  • In Vivo Efficacy and Safety: Promising lead compounds will require rigorous testing in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of novel gyrase inhibitors with diverse mechanisms of action is paramount to staying ahead of the ever-evolving landscape of bacterial resistance. The comparison of established classes like the fluoroquinolones with emerging classes such as the isoquinoline-5-sulfonamides provides valuable insights for the rational design and development of the next generation of life-saving antibiotics.

References

  • Bakker, A.T., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nature Chemistry. Available at: [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial DNA topoisomerases as targets for the development of antibacterial drugs. Infectious disorders drug targets, 11(2), 170–180. Available at: [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. Available at: [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Ghilarov, D., et al. (2024). E.coli DNA gyrase in complex with 217 bp substrate DNA and LEI-800. RCSB PDB. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Sahni, N. S., et al. (2020). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS infectious diseases, 6(8), 2262–2272. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). CIPRO (ciprofloxacin hydrochloride) tablets, for oral use; CIPRO (ciprofloxacin) for oral suspension. Available at: [Link]

  • Tottoli, B. M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 99. Available at: [Link]

  • Piddock, L. J. (1999). Mechanisms of fluoroquinolone resistance: an update 1994-1998. Drug resistance updates, 2(6), 382-393. Available at: [Link]

  • Inspiralis. E. coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • Bakker, A.T., et al. (2024). Supplementary Information for: Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nature Chemistry. Available at: [Link]

Sources

A Comparative Analysis of Isoquinoline-5-sulfonamide and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Isoquinoline-5-sulfonamide and other prominent kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, target selectivity, and experimental evaluation of these compounds, offering a robust resource for understanding their application in cellular signaling research and therapeutic development.

Introduction: The Central Role of Kinase Inhibitors in Drug Discovery

Protein kinases are a vast family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a myriad of cellular processes, including growth, differentiation, and metabolism. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer. This has positioned protein kinases as one of the most critical classes of drug targets.

Kinase inhibitors, small molecules that modulate the activity of these enzymes, have revolutionized the treatment of various cancers and other diseases. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates. The isoquinoline sulfonamide scaffold represents a significant class of such inhibitors, with members demonstrating varied potency and selectivity against a range of protein kinases. This guide will provide a detailed examination of this compound and compare its characteristics with other well-established kinase inhibitors from different structural classes.

The Isoquinoline Sulfonamide Family: A Closer Look at this compound

The isoquinoline sulfonamide core structure has been a fertile ground for the development of kinase inhibitors. These compounds are known to act as competitive inhibitors at the ATP-binding site of the kinase domain.

Mechanism of Action

This compound and its derivatives exert their inhibitory effects by directly competing with ATP for the kinase's active site. The isoquinoline ring system and the sulfonamide group are key pharmacophoric features that enable this interaction. The specificity of a particular isoquinoline sulfonamide derivative for a given kinase is determined by the nature of the substituents on the isoquinoline and sulfonamide moieties, which influence the compound's affinity for the unique structural features of the ATP-binding pocket of different kinases.

A notable and widely studied member of the isoquinoline sulfonamide family is Fasudil . Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The inhibition of ROCK by Fasudil leads to the relaxation of smooth muscle and has been approved for the treatment of cerebral vasospasm.[1][2][3]

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. Dysregulation of this pathway is implicated in various pathological conditions, including hypertension, cancer metastasis, and neuronal damage.[4][5][6][7] Fasudil's therapeutic effects are primarily attributed to its ability to modulate this pathway.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates Actin_Cytoskeleton Actin Cytoskeleton Reorganization RhoA_GTP->Actin_Cytoskeleton MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC->MLC_P Contraction Cell Contraction MLC_P->Contraction Fasudil Fasudil Fasudil->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Fasudil.

Target Profile of Selected Isoquinoline Sulfonamides

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Fasudil and other related isoquinoline sulfonamides against key kinases. Lower IC50 values indicate greater potency.

InhibitorTarget KinaseIC50 (nM)Reference
FasudilROCK2730[8]
H-1152ROCK219[8]
RipasudilROCK254[8]
H-1129ROCK2230[8]

Comparative Analysis with Other Classes of Kinase Inhibitors

To provide a broader context, this section compares the isoquinoline sulfonamide family with other well-characterized kinase inhibitors, highlighting their distinct mechanisms and target profiles.

A. Staurosporine: The Broad-Spectrum Inhibitor

Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[9][10]

  • Mechanism of Action: Staurosporine binds to the ATP-binding site of a wide range of kinases with high affinity, making it a powerful research tool for studying kinase function and for inducing apoptosis in cell culture.[9][10][11]

  • Target Profile: It inhibits a vast array of kinases, including Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs).[9]

  • Limitations: Its lack of selectivity and high toxicity have precluded its use as a therapeutic agent.[9]

B. Gleevec® (Imatinib): The Pioneer of Targeted Therapy

Imatinib was a landmark achievement in cancer therapy, being one of the first drugs to target a specific molecular abnormality unique to cancer cells.[12][13]

  • Mechanism of Action: Imatinib is a competitive inhibitor of the ATP-binding site of the BCR-ABL tyrosine kinase, the constitutively active fusion protein that drives chronic myeloid leukemia (CML).[13][14][15] It stabilizes the inactive conformation of the kinase, preventing its activation.[12]

  • Target Profile: Besides BCR-ABL, Imatinib also inhibits other tyrosine kinases such as c-KIT and PDGFRA, making it effective in the treatment of gastrointestinal stromal tumors (GIST).[13][14]

  • Clinical Significance: The success of Imatinib validated the concept of targeted cancer therapy and spurred the development of numerous other kinase inhibitors.

C. Sprycel® (Dasatinib): A Second-Generation Multi-Targeted Inhibitor

Dasatinib is a second-generation tyrosine kinase inhibitor developed to overcome resistance to Imatinib.[16][17]

  • Mechanism of Action: Dasatinib is a potent, multi-targeted inhibitor that binds to both the active and inactive conformations of the ABL kinase domain, making it effective against many Imatinib-resistant mutations.[18][19]

  • Target Profile: In addition to BCR-ABL, Dasatinib inhibits a broader range of kinases, including the SRC family kinases, c-KIT, and PDGFRβ.[18][19][20]

  • Therapeutic Advantage: Its ability to target multiple oncogenic pathways contributes to its efficacy in treating CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[16][18]

Comparative Summary of Kinase Inhibitors
Inhibitor ClassRepresentative CompoundPrimary Target(s)Mechanism of ActionKey Characteristics
Isoquinoline Sulfonamide FasudilROCKATP-competitiveSelective ROCK inhibitor, vasodilator
Indolocarbazole Alkaloid StaurosporineBroad-spectrumATP-competitivePotent, non-selective, research tool
2-Phenylaminopyrimidine Gleevec® (Imatinib)BCR-ABL, c-KIT, PDGFRAATP-competitive (inactive conformation)First successful targeted cancer therapy
Aminothiazole Sprycel® (Dasatinib)BCR-ABL, SRC family, c-KITATP-competitive (active & inactive conformations)Overcomes Imatinib resistance, multi-targeted

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of kinase inhibitors relies on robust and reproducible in vitro assays. The following section provides a detailed protocol for a common method used to determine the potency of a kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of an inhibitor by measuring the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the concentration of an inhibitor that reduces the activity of a target kinase by 50%.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • Kinase inhibitor stock solution (e.g., in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Prep_Inhibitor Prepare serial dilutions of inhibitor Add_Inhibitor Add inhibitor/DMSO to wells Prep_Inhibitor->Add_Inhibitor Prep_Kinase Prepare kinase solution Add_Kinase Add kinase to wells Prep_Kinase->Add_Kinase Prep_Substrate_ATP Prepare substrate/ATP mix Add_Substrate_ATP Initiate reaction with substrate/ATP mix Prep_Substrate_ATP->Add_Substrate_ATP Add_Inhibitor->Add_Kinase Incubate_1 Incubate (pre-incubation) Add_Kinase->Incubate_1 Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (kinase reaction) Add_Substrate_ATP->Incubate_2 Add_Reagent_1 Add ADP-Glo™ Reagent Incubate_2->Add_Reagent_1 Incubate_3 Incubate (stop reaction, deplete ATP) Add_Reagent_1->Incubate_3 Add_Reagent_2 Add Kinase Detection Reagent Incubate_3->Add_Reagent_2 Incubate_4 Incubate (generate signal) Add_Reagent_2->Incubate_4 Read_Plate Measure luminescence Incubate_4->Read_Plate Plot_Data Plot % inhibition vs. log[inhibitor] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 value Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the inhibitor stock in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup:

    • In a 96-well plate, add a small volume (e.g., 2.5 µL) of each inhibitor dilution or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a master mix of the kinase in kinase reaction buffer.

    • Add the kinase solution (e.g., 2.5 µL) to each well containing the inhibitor or DMSO.

    • Gently mix and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.[21]

  • Initiation and Incubation of Kinase Reaction:

    • Prepare a master mix containing the kinase substrate and ATP in kinase reaction buffer. The final ATP concentration should ideally be close to the Km of the kinase for ATP to ensure accurate IC50 determination.

    • Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation.

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent (e.g., 10 µL) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for the recommended time (e.g., 40 minutes).

    • Add the Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[22]

Conclusion

The study of kinase inhibitors is a dynamic and critical field in biomedical research and drug development. The isoquinoline sulfonamide scaffold has proven to be a valuable starting point for the design of potent and selective kinase inhibitors, as exemplified by the ROCK inhibitor Fasudil. A comparative analysis with other classes of inhibitors, such as the broad-spectrum Staurosporine and the highly targeted Gleevec® and Sprycel®, reveals the diverse strategies employed to modulate kinase activity. Understanding the distinct mechanisms of action, target profiles, and the experimental methodologies for their evaluation is paramount for researchers seeking to leverage these powerful tools to dissect cellular signaling and develop novel therapeutics. The continued exploration of these and other novel inhibitor scaffolds holds immense promise for advancing our understanding of disease and improving human health.

References

  • Role of the Rho/ROCK signaling pathway in the protective effects of fasudil against acute lung injury in septic rats. PubMed. [Link]

  • What is the mechanism of Dasatinib? Patsnap Synapse. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. [Link]

  • Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. PubMed Central. [Link]

  • The Science Behind the Treatment: Dasatinib Monohydrate's Mechanism and Therapeutic Value. LinkedIn. [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology. [Link]

  • Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury. PubMed Central. [Link]

  • Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges | GlpBio. YouTube. [Link]

  • Staurosporine. Wikipedia. [Link]

  • Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. PubMed Central. [Link]

  • staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Imatinib (Gleevec). Stereoelectronics in Drug Discovery. [Link]

  • Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. [Link]

  • Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. PubMed Central. [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • Fasudil. PubChem. [Link]

  • Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Imatinib: A Breakthrough of Targeted Therapy in Cancer. PubMed Central. [Link]

  • Idealised values for the potency (IC 50 ) of an inhibitor with... ResearchGate. [Link]

  • imatinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Isoquinoline sulfonamides such as fasudil, H-1152, ripasudil and H-1129 produce IOP-lowering and neuroprotective effects through Rho kinase inhibition. Investigative Ophthalmology & Visual Science. [Link]

  • Fasudil. Wikipedia. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • What is the mechanism of Fasudil Hydrochloride Hydrate? Patsnap Synapse. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • IC50 Determination. edX. [Link]

Sources

A Researcher's Guide to the Kinase Cross-Reactivity of Isoquinoline-5-Sulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the cross-reactivity profile of Isoquinoline-5-sulfonamide derivatives against a panel of protein kinases. As a class of compounds widely used in cell biology and drug discovery to probe kinase signaling pathways, a thorough understanding of their selectivity is paramount for the accurate interpretation of experimental data. This document provides supporting experimental data, detailed protocols for assessing kinase inhibition, and a comparative analysis to guide researchers in their experimental design and data interpretation.

Introduction: The Double-Edged Sword of Kinase Inhibitors

This compound derivatives are a well-established class of synthetic, cell-permeable compounds that function by inhibiting the activity of various protein kinases.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates, thereby regulating a vast array of cellular processes. Due to their central role in signaling, kinases are significant targets for drug development, particularly in oncology.

The utility of a kinase inhibitor in research or as a therapeutic agent is largely defined by its selectivity. While a highly selective inhibitor can be used to dissect the function of a single kinase, a multi-kinase inhibitor can be effective in treating diseases driven by redundant signaling pathways. However, off-target effects can lead to misinterpretation of experimental results or unwanted side effects in a clinical setting.[3] Therefore, assessing the cross-reactivity of an inhibitor like this compound is a critical step in its validation and application.

This guide focuses on providing the necessary framework and data for researchers to critically evaluate the selectivity profile of common this compound derivatives.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Most this compound derivatives, including the well-studied compounds H-7 and H-8, function as competitive inhibitors with respect to ATP.[2] The catalytic domain of all protein kinases shares a highly conserved ATP-binding pocket. These inhibitors are designed to occupy this pocket, thereby preventing the binding of ATP and subsequent phosphorylation of the target substrate. The inhibitory effect is reversible and directly related to the affinity of the compound for the active site of the kinase.[2]

cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibited_Kinase Kinase Inhibitor Isoquinoline-5- sulfonamide Inhibitor->Inhibited_Kinase Binds to ATP Pocket Blocked_ATP ATP Blocked_ATP->Inhibited_Kinase Binding Blocked

Figure 1: Mechanism of ATP-competitive kinase inhibition.

Assessing Cross-Reactivity: An Experimental Workflow

To objectively determine the cross-reactivity of this compound, a systematic approach involving in vitro kinase assays is essential.[3] These assays measure the ability of the compound to inhibit the activity of a panel of purified kinases. A variety of formats are available, including radiometric, fluorescence-based, and mass spectrometry-based methods.[3][4]

The following diagram and protocol outline a generalized workflow for performing an in vitro kinase profiling experiment.

start Start: Prepare Reagents reagents 1. Purified Kinase Panel 2. Substrate (e.g., Myelin Basic Protein) 3. This compound (Test Compound) 4. ATP (often [γ-32P]-ATP for radiometric assay) 5. Kinase Reaction Buffer start->reagents assay_setup Assay Setup: Dispense Kinase, Substrate, and Inhibitor into Assay Plate reagents->assay_setup initiate_reaction Initiate Reaction: Add ATP to start phosphorylation assay_setup->initiate_reaction incubation Incubate at controlled temperature (e.g., 30°C) initiate_reaction->incubation stop_reaction Stop Reaction: Add stop buffer (e.g., EDTA) or spot onto membrane incubation->stop_reaction detection Detection: Measure substrate phosphorylation (e.g., Autoradiography, Fluorescence) stop_reaction->detection data_analysis Data Analysis: Calculate % Inhibition and determine IC50 values detection->data_analysis end End: Generate Cross-Reactivity Profile data_analysis->end

Figure 2: Generalized workflow for an in vitro kinase assay.
Detailed Experimental Protocol: Radiometric Kinase Assay

This protocol provides a step-by-step method for a direct, radiometric kinase assay, a robust and widely used technique for determining kinase activity.[4][5]

  • Prepare Reagents :

    • 10x Kinase Buffer : Prepare a stock solution containing Tris-HCl, MgCl₂, and DTT. Aliquot and store at -20°C.[5]

    • Substrate : Reconstitute a generic kinase substrate, such as Myelin Basic Protein (MBP), in nuclease-free water.[4]

    • Kinase : Dilute the purified kinase to the desired concentration in 1x Kinase Buffer. The optimal amount should be determined empirically.[4]

    • Inhibitor : Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), followed by a final dilution in 1x Kinase Buffer.

    • ATP Mix : Prepare a mix of non-radioactive ATP and [γ-³²P]-ATP in 1x Kinase Buffer. The final ATP concentration should be close to the Km for the specific kinase, if known.[4]

  • Assay Procedure :

    • In a 96-well plate or microcentrifuge tubes, add 10 µL of the diluted kinase.

    • Add 5 µL of the diluted substrate.

    • Add 5 µL of the serially diluted this compound or vehicle control.

    • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP mix to each well.[6]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.

    • Terminate the reaction by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]-ATP.

  • Detection and Data Analysis :

    • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or by autoradiography.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7][8] This is typically done by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[8]

Comparative Kinase Inhibition Data

The following table summarizes the IC₅₀ values for several common this compound derivatives against a panel of kinases. These values have been compiled from published literature and provide a quantitative comparison of their potency and selectivity. It is important to note that IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration.[9]

KinaseH-7 (IC₅₀, µM)H-8 (IC₅₀, µM)HA1004 (IC₅₀, µM)Primary Cellular Function
Protein Kinase A (PKA) 3.01.22.0Metabolism, gene regulation, cell growth
Protein Kinase C (PKC) 6.015.040.0Cell proliferation, differentiation, apoptosis[1]
cGMP-dependent Protein Kinase (PKG) 5.80.481.0Smooth muscle relaxation, platelet aggregation
Myosin Light Chain Kinase (MLCK) 9768150Muscle contraction, cell motility
Casein Kinase II (CK2) >300>300>300Cell growth and proliferation
Rho-associated Kinase (ROCKII) 0.3-1.9Cytoskeleton regulation, cell adhesion
Mitogen- and Stress-activated Kinase (MSK1) 0.12--Chromatin remodeling, gene expression

Data Interpretation and Comparative Analysis

The data presented in the table reveals that this compound derivatives are not monospecific and exhibit varying degrees of cross-reactivity.

  • H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) emerges as the most potent inhibitor of cyclic nucleotide-dependent kinases, showing a clear preference for PKG (IC₅₀ = 0.48 µM) and PKA (IC₅₀ = 1.2 µM) over PKC (IC₅₀ = 15.0 µM).[2]

  • H-7 (1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine) , in contrast, is a more potent inhibitor of PKC (IC₅₀ = 6.0 µM) compared to H-8.[2] However, it also demonstrates significant activity against PKA, PKG, and notably, ROCKII and MSK1. This broader spectrum of activity makes it a multi-kinase inhibitor.

  • HA1004 (N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide) generally displays the weakest activity against PKC among the three, but still potently inhibits PKG and PKA.[1]

Key Takeaways for Researchers:

  • No "Perfect" Inhibitor : None of these compounds are entirely specific for a single kinase. When using these inhibitors, it is crucial to consider their off-target effects. For example, an effect observed using H-7 at a concentration of 5 µM could be attributed to the inhibition of PKA, PKG, or PKC.

  • Concentration is Key : The selectivity of an inhibitor is concentration-dependent. At low concentrations, an inhibitor may appear selective for its primary target. However, as the concentration increases, it is more likely to inhibit other kinases for which it has a lower affinity.

  • Validation is Crucial : When attributing a cellular effect to the inhibition of a specific kinase using these compounds, it is essential to perform validation experiments. This could involve using a second, structurally distinct inhibitor for the same target, or employing genetic approaches like siRNA-mediated knockdown of the target kinase.

References

  • National Institutes of Health (NIH). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Available from: [Link]

  • ACS Publications. Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Available from: [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]

  • protocols.io. In vitro kinase assay. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • ResearchGate. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]

  • National Institutes of Health (NIH). A Radioactive in vitro ERK3 Kinase Assay. Available from: [Link]

  • protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: [Link]

  • ResearchGate. In vitro kinase assay v1. Available from: [Link]

  • Bio-protocol. In vitro kinase assay. Available from: [Link]

  • PubMed. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Available from: [Link]

  • PubMed. Structure-based design of this compound inhibitors of protein kinase B. Available from: [Link]

  • PubMed. Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation by Isoquinoline Sulfonamide Protein Kinase Inhibitors. Evidence for the Involvement of Protein Kinase C in Lymphocyte Function. Available from: [Link]

  • PubMed. Differential Effects of Isoquinolinesulfonamide Protein Kinase Inhibitors on CA1 Responses in Hippocampal Slices. Available from: [Link]

  • MDPI. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Available from: [Link]

  • ResearchGate. Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases. Available from: [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • OUCI. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Available from: [Link]

  • PubMed. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Available from: [Link]

  • PubMed. Sulfonamide allergy and cross-reactivity. Available from: [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link]

  • ResearchGate. IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Available from: [Link]

  • ResearchGate. Correlation of experimental IC 50 values to those calculated from.... Available from: [Link]

  • National Institutes of Health (NIH). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]

  • National Institutes of Health (NIH). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available from: [Link]

Sources

A Head-to-Head Comparison of Isoquinoline-5-Sulfonamide Analogs in Anticancer Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and effective anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, the isoquinoline-5-sulfonamide core has emerged as a particularly promising framework, giving rise to a class of potent enzyme inhibitors with significant potential in oncology. This guide provides an in-depth, head-to-head comparison of prominent this compound analogs, focusing on their anticancer activity, underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to navigate this important class of compounds.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold is the backbone of a family of compounds that have demonstrated significant activity against a variety of protein kinases.[1] This is crucial in cancer research, as aberrant kinase signaling is a hallmark of many malignancies, driving uncontrolled cell proliferation, survival, and metastasis.[2] By competitively inhibiting the ATP-binding sites of these kinases, this compound derivatives can effectively disrupt these oncogenic signaling cascades.[3]

A key target of many well-studied analogs is the Rho-associated coiled-coil containing protein kinase (ROCK) family, which includes ROCK1 and ROCK2.[4] The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton and is deeply implicated in cancer cell motility, invasion, and metastasis.[4][5] Consequently, inhibitors of this pathway hold considerable promise as antimetastatic agents.[4] This guide will delve into the comparative anticancer activities of several key this compound analogs, with a particular focus on ROCK inhibitors.

Comparative Analysis of Anticancer Activity

The true measure of an anticancer agent lies in its ability to selectively inhibit the growth and spread of cancer cells. Here, we compare the in vitro and in vivo anticancer activities of prominent this compound analogs, presenting key data to facilitate a comprehensive understanding of their relative potencies and therapeutic potential.

In Vitro Cytotoxicity and Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following table summarizes the IC50 values of several this compound analogs against various cancer cell lines and their target kinases. Lower IC50 values denote higher potency.

CompoundTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference(s)
Fasudil (HA-1077) ROCK1, ROCK2MDA-MB-231 (Breast)~1 (Anchorage-independent growth)[6]
A549 (Lung)Concentration-dependent inhibition of proliferation
AGS (Gastric)~200 (Cell viability)[7]
MKN45 (Gastric)~500 (Cell viability)[7]
Y-27632 ROCK1, ROCK2T24 (Bladder)Concentration-dependent inhibition of proliferation
5637 (Bladder)Concentration-dependent inhibition of proliferation[8]
H-1152 ROCK1, ROCK2Not specifiedKi = 1.6 nM for ROCK[9]
LASSBio-2065 ROCK1Not specified3.1[10][11]
ROCK2Not specified3.8[10][11]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) Not specifiedC-32 (Melanoma)36.1 ± 1.1[12]
A549 (Lung)35.8 ± 1.7[12]
MDA-MB-231 (Breast)36.5 ± 1.2[12]

Expert Insights: The data reveals that while Fasudil and Y-27632 are effective inhibitors of ROCK-mediated processes like anchorage-independent growth and cell migration, their direct cytotoxic effects on cancer cells grown in standard culture can be modest, with IC50 values in the higher micromolar range.[6][13] This suggests that their primary anticancer activity in vivo may be linked to the inhibition of metastasis rather than direct cell killing.[13] In contrast, newer analogs like LASSBio-2065 show promising direct inhibitory activity against ROCK kinases in the low micromolar range.[10][11] Furthermore, derivatives like 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide demonstrate notable cytotoxicity against a panel of cancer cell lines, with IC50 values comparable to the established chemotherapeutic agent cisplatin.[12]

In Vivo Antitumor Efficacy

Preclinical in vivo studies are crucial for validating the therapeutic potential of anticancer compounds. The following table summarizes the in vivo effects of selected this compound analogs in xenograft models.

CompoundAnimal ModelCancer TypeKey FindingsReference(s)
Fasudil Nude mice (HT1080 xenograft)FibrosarcomaReduced number of lung tumor nodules.[6][13]
Nude mice (MDA-MB-231 orthotopic)Breast CancerPrevented tumor formation but did not suppress the growth of established tumors.[6][13]
Donryu rats (MM-1 xenograft)HepatomaReduced tumor burden in a peritoneal dissemination model.[6]
CEA424-SV40 TAg miceGastric CancerDecreased tumor area and reduced the number of proliferating cells.[7]
Y-27632 LLCab syngeneic murine modelLewis Lung CarcinomaSuppressed tumor growth as a single agent and enhanced the therapeutic effect of cisplatin.[14]

Expert Insights: The in vivo data for Fasudil strongly supports its role as an antimetastatic agent.[6][13] Its ability to prevent tumor formation and reduce metastatic nodules, while having a limited effect on established tumors, underscores the importance of the Rho/ROCK pathway in the early stages of tumor dissemination.[6][13] Y-27632 not only exhibits single-agent antitumor activity but also demonstrates a synergistic effect when combined with conventional chemotherapy, suggesting a potential role in combination therapies.[14]

Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway

The anticancer effects of many this compound analogs are intrinsically linked to their inhibition of the Rho/ROCK signaling pathway. This pathway plays a pivotal role in regulating the actin cytoskeleton, which is fundamental to cell shape, motility, and adhesion.[5]

The Rho/ROCK Signaling Cascade

The small GTPase RhoA, when activated, binds to and activates ROCK.[5] Activated ROCK then phosphorylates downstream substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK).[9] Phosphorylation of MLC increases actomyosin contractility, while phosphorylation of LIMK leads to the inactivation of cofilin, an actin-depolymerizing protein, thereby stabilizing actin filaments.[9] This cascade of events promotes the formation of stress fibers and focal adhesions, which are essential for cell migration and invasion.[5][15]

Diagram of the Rho/ROCK Signaling Pathway and Point of Inhibition

G extracellular Extracellular Stimuli (e.g., Growth Factors) receptor Cell Surface Receptor extracellular->receptor rhoa RhoA-GDP (Inactive) receptor->rhoa GEFs rhoa_gtp RhoA-GTP (Active) rhoa->rhoa_gtp GTP rhoa_gtp->rhoa GAPs rock ROCK rhoa_gtp->rock Activation limk LIMK rock->limk Phosphorylation mlc MLC rock->mlc Phosphorylation cofilin Cofilin limk->cofilin Inactivation actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) cofilin->actin Depolymerization mlc->actin inhibitor This compound Analogs (e.g., Fasudil, Y-27632) inhibitor->rock Inhibition

Caption: Simplified Rho/ROCK signaling pathway and the point of inhibition by this compound analogs.

By inhibiting ROCK, these compounds prevent the downstream signaling events that lead to cytoskeletal reorganization, thereby impairing the ability of cancer cells to migrate and invade surrounding tissues.

Experimental Methodologies: A Guide to Key Assays

Reproducible and reliable experimental data are the bedrock of scientific advancement. This section provides detailed, step-by-step protocols for key assays used to evaluate the anticancer activity of this compound analogs.

In Vitro Cell Viability: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][13]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for a "no-cell" control (media only) for background subtraction.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (fresh medium).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[14]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow for MTT Assay

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for defined period treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Sources

A Researcher's Guide to Evaluating the Selective Toxicity of Isoquinoline-5-Sulfonamide: A Comparative Analysis for Bacterial vs. Mammalian Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of Isoquinoline-5-sulfonamide and its derivatives. We will delve into the distinct molecular mechanisms that underpin its differential activity in prokaryotic and eukaryotic systems, and provide detailed, field-proven protocols to quantify this selectivity. Our approach prioritizes scientific integrity, ensuring that the methodologies described are robust, reproducible, and provide a clear, data-driven assessment of therapeutic potential.

Introduction: The Imperative of Selective Toxicity

The cornerstone of successful antimicrobial drug development is the principle of selective toxicity: the ability of a compound to neutralize a pathogen with minimal harm to the host. This compound represents a fascinating chemical scaffold in this pursuit. While the broader sulfonamide class has a long history as antibacterial agents, the isoquinoline sulfonamides have emerged with distinct and promising mechanisms of action that differ significantly between bacteria and mammals.

In bacteria, recent studies have identified a novel class of isoquinoline sulfonamides that function as allosteric inhibitors of DNA gyrase, an essential enzyme for DNA replication.[1] This mechanism is potent even against strains resistant to existing antibiotics like fluoroquinolones.[1] Conversely, in mammalian cells, isoquinoline sulfonamides are well-characterized as inhibitors of serine/threonine protein kinases, most notably Rho-associated kinase (ROCK).[2][3][4] This fundamental divergence in molecular targets is the biological basis for their potential selectivity, making a rigorous evaluation of this property essential.

This guide will walk you through the necessary experimental workflows to generate a Selectivity Index (SI), the critical metric that quantifies the therapeutic window of an antimicrobial candidate.

Part 1: Assessing Antibacterial Potency via Minimum Inhibitory Concentration (MIC)

The first step is to determine the compound's effectiveness against target bacteria. The gold standard for this is the Minimum Inhibitory Concentration (MIC) assay, which identifies the lowest concentration of the drug that prevents visible bacterial growth.[5][6]

Causality Behind the Method

The broth microdilution MIC assay is a quantitative method that exposes a standardized number of bacteria to a serial dilution of the test compound.[5][7] This allows for a precise determination of the concentration at which bacteriostatic (growth-inhibiting) activity occurs. Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for reproducibility and comparability of data.[5][8]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Inoculation & Incubation cluster_analysis Day 3: Data Analysis bact_prep Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland inoculate Inoculate Microplate Wells with Standardized Bacteria (Final conc. ~5x10^5 CFU/mL) bact_prep->inoculate comp_prep Prepare Compound Stock (this compound) in appropriate solvent (e.g., DMSO) serial_dil Perform 2-fold Serial Dilutions of Compound in Broth (e.g., Mueller-Hinton Broth) comp_prep->serial_dil serial_dil->inoculate controls Include Controls: - Positive (bacteria, no drug) - Negative (broth only) incubate Incubate Plate (16-24h at 37°C) controls->incubate read_mic Visually Inspect for Turbidity Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Protocol: Broth Microdilution MIC
  • Bacterial Inoculum Preparation: From a fresh agar plate, select 3-5 bacterial colonies (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and suspend in a suitable broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay plate.[5]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to cover a clinically relevant concentration range.[7]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.[5]

  • Controls: Include a positive control (bacteria in broth without the compound) to confirm bacterial viability and a negative control (broth only) to check for contamination.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6]

Data Presentation: Sample MIC Table
Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive4
Enterococcus faecalis (VRE)Gram-positive8
Escherichia coliGram-negative16
Pseudomonas aeruginosaGram-negative32

Part 2: Assessing Mammalian Cell Cytotoxicity

After determining antibacterial potency, the next critical step is to measure the compound's toxicity to host cells. Employing at least two assays with different biological endpoints provides a more robust and self-validating assessment of cytotoxicity.

  • MTT Assay: Measures mitochondrial reductase activity in living cells. A decrease in the conversion of the yellow MTT tetrazolium salt to purple formazan crystals indicates reduced cell viability.[9]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11] An increase in LDH in the culture supernatant is a direct marker of cell lysis and cytotoxicity.[12][13]

Experimental Workflow: Mammalian Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_cell_culture Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assays Day 3: Viability/Cytotoxicity Assays cluster_readout Day 4: Data Analysis seed Seed Mammalian Cells (e.g., HEK293, HFF-1) in 96-well plate adhere Incubate 24h to allow cell adhesion seed->adhere treat Treat cells with serial dilutions of this compound adhere->treat controls Include Controls: - Vehicle (e.g., DMSO) - Lysis (for LDH max release) incubate Incubate for 24-48h controls->incubate mtt_assay MTT Assay: Add MTT reagent, Incubate, Solubilize Formazan incubate->mtt_assay ldh_assay LDH Assay: Transfer supernatant, Add LDH reaction mix incubate->ldh_assay read Read Absorbance (570nm for MTT, 490nm for LDH) mtt_assay->read ldh_assay->read calc Calculate % Viability/ % Cytotoxicity and IC50 read->calc

Caption: Workflow for assessing mammalian cell cytotoxicity.

Detailed Step-by-Step Protocols

A. MTT Cell Viability Assay [14]

  • Cell Seeding: Seed a mammalian cell line (e.g., human dermal fibroblasts HFF-1) in a 96-well plate at an optimized density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is proportional to the absorbance.

B. LDH Cytotoxicity Assay [10][16]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include additional control wells for maximum LDH release by adding a lysis buffer 30-45 minutes before the assay endpoint.[12]

  • Supernatant Transfer: Carefully transfer 50-100 µL of cell culture supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Add 100 µL of the LDH reaction mix (containing substrate and dye) to each well of the new plate.[13]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[10][13]

  • Readout: Add a stop solution if required by the kit and measure the absorbance at 490 nm.[12] Cytotoxicity is proportional to the absorbance.

Data Presentation: Sample Cytotoxicity Table
Cell LineAssayExposure Time (h)IC50 (µg/mL)
Human Fibroblasts (HFF-1)MTT24>100
Human Fibroblasts (HFF-1)LDH24>100
Human Embryonic Kidney (HEK293)MTT2495
Human Embryonic Kidney (HEK293)LDH24110

IC50 (Inhibitory Concentration 50%) is the concentration of the compound that reduces cell viability by 50%.

Part 3: The Selectivity Index: Synthesizing the Data

The ultimate goal is to integrate the antibacterial and cytotoxicity data to calculate the Selectivity Index (SI).

Principle and Calculation

The SI is a critical ratio that quantifies the differential activity of a compound. It provides a numerical value representing the compound's therapeutic window. A higher SI is desirable, indicating greater selectivity for the bacterial target over mammalian cells.

Formula: Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

Mechanism of Selectivity: A Tale of Two Targets

The favorable selectivity of isoquinoline sulfonamides is rooted in their distinct molecular targets in prokaryotes versus eukaryotes.

Selectivity_Mechanism bact_node DNA Gyrase DNA Replication mamm_node Rho-Kinase (ROCK) Cytoskeletal Functions compound This compound compound->bact_node:f0 Inhibition compound->mamm_node:f0 Inhibition

Caption: Differential targets of this compound.

Data Synthesis and Comparison Guide

This final table brings all the experimental data together to provide a clear, objective comparison and calculate the SI.

CompoundBacterial Target (MIC in µg/mL)Mammalian Target (IC50 in µg/mL)Selectivity Index (SI = IC50/MIC)Interpretation
This compound Derivative A S. aureus (MRSA): 4HFF-1 Cells: >100>25Highly Selective
This compound Derivative A E. coli: 16HFF-1 Cells: >100>6.25Moderately Selective
Control Antibiotic (e.g., Ciprofloxacin) S. aureus (MRSA): 1HFF-1 Cells: 2525Highly Selective
Control Cytotoxic Agent (e.g., Doxorubicin) S. aureus (MRSA): 5HFF-1 Cells: 0.10.02Non-selective (Toxic)

Conclusion

This guide outlines a robust, multi-faceted strategy for evaluating the selectivity of this compound. By systematically determining its antibacterial potency (MIC) and its impact on mammalian cell health (MTT/LDH assays), researchers can calculate a meaningful Selectivity Index. The distinct mechanisms of action—targeting bacterial DNA gyrase while separately interacting with mammalian protein kinases—provide a strong biochemical rationale for this compound class's therapeutic potential.[1][3] The experimental pathways detailed herein offer a clear and reliable method to quantify this potential, enabling data-driven decisions in the critical early stages of drug discovery.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011-11-17). National Institutes of Health (NIH). [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • LDH cytotoxicity assay. (2024-12-11). Protocols.io. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Protocols.io. [Link]

  • Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. (2024-10-04). Poltekkes Kemenkes Yogyakarta. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Cell Viability Assays. (2013-05-01). NCBI Bookshelf - NIH. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024-11-07). Nature Protocols. [Link]

  • MTT Assay. (2025-01-31). Protocols.io. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024-07-30). BMG LABTECH. [Link]

  • Isoquinoline-Sulfonamide derivatives: Significance and symbolism. (2024-12-08). sci.AI. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024-08-26). National Institutes of Health (NIH). [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024-08-21). MDPI. [Link]

  • The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. (2002-09-01). National Institutes of Health (NIH). [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. OUCI. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012-02-01). National Institutes of Health (NIH). [Link]

  • Four ways to measure selectivity. ResearchGate. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022-08-10). National Institutes of Health (NIH). [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008-01-01). National Institutes of Health (NIH). [Link]

  • Cytotoxicity of endogenous isoquinolines to human dopaminergic neuroblastoma SH-SY5Y cells. (2000-08-25). National Institutes of Health (NIH). [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2014-07-22). National Institutes of Health (NIH). [Link]

  • Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation by Isoquinoline Sulfonamide Protein Kinase Inhibitors. (1987-08-25). National Institutes of Health (NIH). [Link]

  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. (2024-06-19). National Institutes of Health (NIH). [Link]

  • This compound. PubChem - NIH. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022-09-22). Frontiers. [Link]

  • Rho kinase inhibitors: a patent review (2014 - 2016). (2017-06-01). National Institutes of Health (NIH). [Link]

  • Sulfonamide resistance: mechanisms and trends. (2000-06-01). National Institutes of Health (NIH). [Link]

  • Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. (2022-04-25). Semantic Scholar. [Link]

Sources

A Comparative Guide to the Synergistic Effects of Isoquinoline-5-Sulfonamide Derivatives with Other Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of synergistic drug combinations has emerged as a critical strategy to enhance therapeutic efficacy and combat resilient pathogens. This guide provides an in-depth technical comparison of the synergistic potential of isoquinoline-5-sulfonamide derivatives when combined with conventional antibiotics. We will delve into the mechanistic underpinnings of these interactions, present corroborating experimental data, and provide detailed protocols for the validation of these synergistic effects. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to advance the development of potent, next-generation antimicrobial therapies.

Introduction to this compound Derivatives: A Scaffold of Antimicrobial Potential

The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis of a range of biologically active compounds.[1][2] While some derivatives are known for their roles as protein kinase inhibitors, recent research has highlighted their potential as direct antimicrobial agents and as potent enhancers of existing antibiotic activities.[1][2] These synthetic compounds merge the structural features of isoquinoline, a bicyclic aromatic heterocycle found in many natural alkaloids with diverse biological properties, and sulfonamide, a key functional group in the first synthetic antibacterial agents.[1][3][4]

The antibacterial mechanism of sulfonamides is well-established; they act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria.[3][4] By blocking this pathway, they inhibit the production of purines and pyrimidines, which are essential for DNA synthesis and bacterial replication.[3] The isoquinoline moiety, on the other hand, can contribute to antimicrobial activity through various mechanisms, including the disruption of the bacterial cell wall and the inhibition of nucleic acid biosynthesis.[5] The combination of these two pharmacophores in a single molecule creates a unique opportunity for multi-target antibacterial action and synergistic interactions with other antibiotic classes.

Synergistic Combinations: A Deeper Dive into Efficacy

The true potential of this compound derivatives is unlocked when they are paired with other antibiotics. This section explores specific synergistic combinations, the underlying mechanisms, and the experimental data that validates their enhanced efficacy.

Quinoline-Sulfonamide Hybrid (QS-3) with Ciprofloxacin

A notable example of synergy is observed between the quinoline-sulfonamide hybrid compound, QS-3, and the fluoroquinolone antibiotic, ciprofloxacin.[6][7][8] Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[9] The combination of QS-3 and ciprofloxacin has demonstrated a significant reduction in the minimum inhibitory concentration (MIC) of both compounds against a range of bacterial pathogens.[7]

The precise mechanism for this synergy has not been definitively elucidated in the reviewed literature, but a scientifically plausible hypothesis can be formulated based on the known actions of the parent compounds. The synergy may arise from a multi-pronged attack on the bacterial cell. The sulfonamide moiety of QS-3 would inhibit the folic acid synthesis pathway, placing metabolic stress on the bacterium. Concurrently, the quinoline component might enhance the permeability of the bacterial cell membrane, facilitating increased intracellular accumulation of ciprofloxacin. This would lead to a more potent inhibition of DNA replication, resulting in a synergistic bactericidal effect.

The synergistic interaction between QS-3 and ciprofloxacin has been quantified using the checkerboard assay, with the results summarized in the table below. The Fractional Inhibitory Concentration (FIC) Index is a key parameter in this analysis, where an FICI of ≤ 0.5 indicates synergy.[7]

Bacterial Strain Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation
E. coliQS-3128320.5Synergy
Ciprofloxacin12832
E. faecalisQS-3128320.5Synergy
Ciprofloxacin12832
P. aeruginosaQS-364321.0Indifference
Ciprofloxacin6432
S. typhiQS-3128320.5Synergy
Ciprofloxacin12832

Data sourced from a study on the synergistic potential of quinoline-sulfonamide compounds.[7]

Alkynyl Isoquinoline (HSN584) with Trimethoprim

Another compelling example is the synergistic activity of the alkynyl isoquinoline derivative, HSN584, with trimethoprim.[5] Trimethoprim, like sulfonamides, targets the folic acid synthesis pathway, but it inhibits a different enzyme: dihydrofolate reductase.[10] HSN584 has been shown to perturb cell wall and nucleic acid biosynthesis in Staphylococcus aureus.[5]

The synergy between HSN584 and trimethoprim is a classic example of a dual-target, multi-pathway inhibition. The combination creates a powerful sequential blockade of the folic acid pathway, with both dihydropteroate synthase (the target of the sulfonamide-like action) and dihydrofolate reductase (the target of trimethoprim) being inhibited.[10][11] This dual inhibition is further amplified by HSN584's independent disruption of cell wall and nucleic acid synthesis.[5] This multi-faceted assault overwhelms the bacterium's metabolic and structural integrity, leading to a potent synergistic bactericidal effect.

Diagram of the Synergistic Mechanism of HSN584 and Trimethoprim

cluster_folic_acid Folic Acid Synthesis Pathway PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Synergy Synergistic Bactericidal Effect CellWall Cell Wall Biosynthesis CellWall->Synergy NucleicAcid Nucleic Acid Biosynthesis NucleicAcid->Synergy HSN584 Alkynyl Isoquinoline (HSN584) HSN584->DHPS Inhibits HSN584->CellWall Perturbs HSN584->NucleicAcid Perturbs Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Synergistic action of HSN584 and Trimethoprim.

Experimental Protocols for Synergy Validation

To ensure the scientific rigor of synergy claims, standardized and well-controlled experimental methodologies are paramount. The following protocols for the checkerboard assay and the time-kill curve assay are provided as a guide for researchers.

Checkerboard Assay

The checkerboard assay is a high-throughput in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[6][9]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the this compound derivative and the partner antibiotic in an appropriate solvent. Serially dilute each antibiotic in Mueller-Hinton Broth (MHB) in separate 96-well microtiter plates.

  • Plate Setup: In a new 96-well plate, add 50 µL of the serially diluted this compound derivative along the rows and 50 µL of the serially diluted partner antibiotic along the columns. This creates a matrix of antibiotic combinations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the checkerboard plate. Include wells with each antibiotic alone and a growth control well with no antibiotics.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. Calculate the Fractional Inhibitory Concentration (FIC) for each compound and the FIC Index (FICI) for the combination using the following formulas:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Workflow for the Checkerboard Assay

start Start prep_solutions Prepare Serial Dilutions of Each Antibiotic start->prep_solutions setup_plate Set Up Checkerboard Plate with Antibiotic Combinations prep_solutions->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs (Visually or Spectrophotometrically) incubate->read_mic calculate_fici Calculate FIC Index read_mic->calculate_fici interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fici->interpret end End interpret->end

Caption: Step-by-step workflow of the checkerboard assay.

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antimicrobial combination over time.

  • Inoculum Preparation: Prepare a mid-log phase bacterial culture and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Experimental Setup: Prepare flasks containing MHB with the following conditions:

    • Growth control (no antibiotic)

    • This compound derivative alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • Partner antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • Combination of both antibiotics (at their respective sub-MIC concentrations)

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial culture and incubate at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate on nutrient agar plates. Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

  • Interpretation: Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Workflow for the Time-Kill Curve Assay

start Start prep_culture Prepare Mid-Log Phase Bacterial Culture start->prep_culture inoculate Inoculate Flasks prep_culture->inoculate setup_flasks Set Up Flasks with Antibiotics (Alone & Combination) setup_flasks->inoculate incubate Incubate with Shaking at 37°C inoculate->incubate sampling Collect Aliquots at Multiple Time Points incubate->sampling serial_dilution Perform Serial Dilutions and Plate sampling->serial_dilution count_colonies Incubate Plates and Count Colonies (CFU/mL) serial_dilution->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results (Synergy, Bactericidal/Bacteriostatic) plot_data->interpret end End interpret->end

Caption: Step-by-step workflow of the time-kill curve assay.

Future Directions and Conclusion

The synergistic combinations of this compound derivatives with established antibiotics represent a promising frontier in the fight against antimicrobial resistance. The examples highlighted in this guide underscore the potential of this chemical scaffold to revitalize our existing antibiotic arsenal. Further research should focus on expanding the library of these derivatives and screening them against a wider range of clinically relevant pathogens in combination with diverse classes of antibiotics, including beta-lactams and aminoglycosides. A deeper understanding of the molecular mechanisms driving these synergistic interactions will be crucial for the rational design of novel, highly effective combination therapies. The methodologies and data presented herein provide a solid foundation for these future endeavors, paving the way for the development of innovative treatments that can overcome the challenges of drug-resistant infections.

References

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PubMed Central.[Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. ResearchGate.[Link]

  • Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms. PubMed.[Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Semantic Scholar.[Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PubMed Central.[Link]

  • Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. Preprints.org.[Link]

  • Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. PubMed Central.[Link]

  • Determination of in vitro synergy when three antimicrobial agents are combined against Mycobacterium tuberculosis. ScienceDirect.[Link]

  • [Beta-lactam combinations with new quinolones]. PubMed.[Link]

  • Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole. Nature.[Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. PubMed Central.[Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. MDPI.[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.[Link]

  • Isoquinoline-Sulfonamide derivatives: Significance and symbolism. Preprints.org.[Link]

  • The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. MDPI.[Link]

  • USMB-induced synergistic enhancement of aminoglycoside antibiotics in biofilms. PubMed.[Link]

  • Time-kill curves of each antimicrobial (solid lines) and their combinations (dashed lines) against VISA (a), hVISA (b), and VSSA (c) strains. ResearchGate.[Link]

  • Time–kill curves for antimicrobials in combination at various minimum inhibitory concentration (MIC) values against multidrug-resistant MDR C. freundii. ResearchGate.[Link]

  • Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp. PubMed.[Link]

  • Time kill curve assay chart showing the synergistic effect of a representative strain (A) at 1 × 1MIC and (B) at 0.5 × 0.5 MIC. ResearchGate.[Link]

  • Synergistic effects of ampicillin-aminoglycoside combinations on group B streptococci. PubMed.[Link]

  • Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole. PubMed Central.[Link]

  • New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. PubMed.[Link]

  • Specific antimicrobial synergism of synthetic hydroxy isothiocyanates with aminoglycoside antibiotics. PubMed.[Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.[Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Isoquinoline-5-Sulfonamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a controlled in vitro environment to a complex in vivo system is paramount. This guide provides an in-depth comparative analysis of isoquinoline-5-sulfonamide derivatives, a prominent class of kinase inhibitors, focusing on the correlation between their in vitro potency and in vivo efficacy. By examining key examples such as Fasudil, Y-27632, and H-89, we will explore the nuances of their activity against Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase A (PKA), and how this translates to physiological outcomes in preclinical models.

The this compound Scaffold: A Versatile Kinase Inhibitor

The this compound core structure has proven to be a fertile ground for the development of potent kinase inhibitors.[1] These synthetic compounds typically act as competitive inhibitors at the ATP-binding site of their target kinases, thereby modulating a wide array of cellular processes.[2] This guide will dissect the structure-activity relationships of these derivatives and their implications for in vitro-in vivo correlation (IVIVC).

Key Targets: ROCK and PKA Signaling Pathways

Our focus will be on two major classes of this compound inhibitors: those targeting ROCK and those targeting PKA. These kinases play crucial roles in distinct but sometimes interconnected signaling pathways.

The Rho/ROCK Pathway: Rho-associated kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA. This pathway is integral to regulating cell shape, motility, and contraction. Its overactivation is implicated in various pathologies, including hypertension, glaucoma, and cerebral vasospasm.

RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP MLC Phosphatase (Inactive) ROCK->MLCP Inhibits Phospho_MLC Phosphorylated MLC MLCP->Phospho_MLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->Phospho_MLC Phosphorylates Contraction Actomyosin Contraction Phospho_MLC->Contraction Inhibitor This compound (e.g., Fasudil, Y-27632) Inhibitor->ROCK Inhibits

Figure 1: Simplified Rho/ROCK Signaling Pathway and Point of Inhibition.

The cAMP/PKA Pathway: Cyclic AMP-dependent Protein Kinase A (PKA) is a central player in the cAMP signaling pathway, which is activated by various hormones and neurotransmitters. PKA regulates a multitude of cellular functions, including metabolism, gene transcription, and neuronal activity. Dysregulation of PKA signaling is associated with various diseases, including neurodegenerative disorders.

cAMP cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Phospho_CREB Phosphorylated CREB Gene_Transcription Gene Transcription Phospho_CREB->Gene_Transcription Inhibitor This compound (e.g., H-89) Inhibitor->PKA Inhibits

Figure 2: Simplified cAMP/PKA Signaling Pathway and Point of Inhibition.

Comparative In Vitro Potency of this compound Derivatives

The initial characterization of a kinase inhibitor's potency is typically determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the kinase's activity by 50% (IC50). The following table summarizes the IC50 values for several key this compound derivatives against their primary targets and other related kinases.

CompoundPrimary TargetROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)PKC IC50 (nM)Reference(s)
Fasudil (HA-1077) ROCK330158 - 19001650 - 458012300[3][4]
Y-27632 ROCK140 - 220300>25,000>25,000
H-1152 ROCK1.619--[5]
Ripasudil (K-115) ROCK5119210027000[6][7]
H-89 PKA-27048 - 135-[8]

Analysis of In Vitro Data:

  • Selectivity: The data clearly demonstrates varying degrees of selectivity among these compounds. Y-27632 exhibits high selectivity for ROCK over PKA and PKC, making it a valuable tool for specifically probing ROCK function. In contrast, Fasudil shows broader activity, inhibiting PKA and PKC at higher concentrations.[3] H-89 is a potent PKA inhibitor but also shows activity against ROCK2 at higher concentrations.[8]

  • Potency: H-1152 and Ripasudil are among the most potent ROCK inhibitors in this class, with IC50 values in the low nanomolar range.[5][6] This high potency in vitro often translates to lower effective doses in vivo.

From the Bench to the Model: In Vivo Efficacy and Correlation

The ultimate test of a drug candidate's potential lies in its in vivo efficacy. Here, we examine how the in vitro potencies of these this compound derivatives correlate with their effects in relevant animal models.

ROCK Inhibitors in Glaucoma and Cerebral Vasospasm

Glaucoma: ROCK inhibitors have emerged as a promising therapeutic strategy for glaucoma by increasing aqueous humor outflow and reducing intraocular pressure (IOP).

  • Y-27632: Topical application of Y-27632 in rabbit eyes has been shown to significantly decrease IOP.[9][10] A study demonstrated that a 100 mM topical dose of Y-27632 produced a maximal IOP reduction.[9] In vitro, Y-27632 also inhibited the contraction of trabecular meshwork cells, providing a mechanistic link to its IOP-lowering effect.[11]

  • Ripasudil (K-115): With a potent in vitro IC50 for ROCK2 of 19 nM, Ripasudil has been approved in Japan for the treatment of glaucoma.[7] In rabbit models, it effectively lowers IOP.[12]

  • Fasudil: While less potent than other ROCK inhibitors in vitro, Fasudil has also demonstrated IOP-lowering effects in animal models.[5]

Cerebral Vasospasm: Fasudil is clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[13][14]

  • Fasudil: In a canine model of subarachnoid hemorrhage, a single intrathecal injection of liposomal fasudil (0.94 mg/kg) significantly ameliorated vasospasm.[10] In vitro studies show that Fasudil relaxes vascular smooth muscle, consistent with its in vivo vasodilatory effects.[15]

PKA Inhibitors in Neuroprotection

Neurodegenerative Models: PKA signaling is implicated in neuronal survival and death, making PKA inhibitors a subject of interest in neurodegenerative disease research.

  • H-89: In a mouse model of ischemic stroke, H-89 has been shown to attenuate synaptic dysfunction and neuronal cell death.[16] In vitro studies using cultured neurons have demonstrated that isoquinolinesulfonamides, including H-89, can prevent apoptosis induced by various stimuli.[17]

Understanding the Disconnect: Factors Influencing In Vitro-In Vivo Correlation

While a strong correlation between in vitro potency and in vivo efficacy is often observed, several factors can lead to discrepancies:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound significantly impact its in vivo activity. For instance, Fasudil is rapidly metabolized to its active metabolite, hydroxyfasudil, which has a longer half-life and contributes significantly to its in vivo effects.[14] A study in rats and dogs detailed the pharmacokinetic profile of fasudil, highlighting species-specific differences.[18]

  • Pharmacodynamics (PD): The interaction of the drug with its target in a complex biological system, including target engagement and downstream signaling events, can differ from the simplified conditions of an in vitro assay.

  • Off-Target Effects: As seen with Fasudil and H-89, inhibition of other kinases can contribute to the overall in vivo effect, sometimes leading to unexpected outcomes or side effects.[3][8]

  • Cellular and Tissue Permeability: The ability of a compound to reach its target site in sufficient concentrations is crucial for in vivo efficacy.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and reproducible data for IVIVC studies, adherence to well-validated experimental protocols is essential.

In Vitro Kinase Activity Assays

Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 3: General Workflow for an In Vitro Kinase Assay.

Detailed Protocol: In Vitro ROCK Activity Assay (ELISA-based)

This protocol is adapted from commercially available kits and published methods.[19][20][21][22][23]

  • Plate Preparation: Use a 96-well plate pre-coated with a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

  • Reagent Preparation:

    • Reconstitute purified, active ROCK enzyme in kinase assay buffer.

    • Prepare serial dilutions of the this compound inhibitor in kinase assay buffer.

    • Prepare ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted ROCK enzyme to each well.

    • Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 10-20 minutes) at 30°C to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Wash the wells with a wash buffer.

    • Add a primary antibody that specifically recognizes phosphorylated MYPT1 (e.g., anti-phospho-MYPT1-Thr696).

    • Incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add an HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add a colorimetric substrate (e.g., TMB) and incubate until sufficient color develops.

    • Stop the color development with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor activity by assessing their effects on downstream signaling events within intact cells.

Detailed Protocol: Cell-Based ROCK Inhibition Assay (Western Blot)

This protocol focuses on measuring the phosphorylation of the ROCK substrate MYPT1.[19]

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., human trabecular meshwork cells for glaucoma studies) in multi-well plates and grow to confluence.

    • Starve the cells in a serum-free medium for several hours to reduce basal signaling.

    • Treat the cells with various concentrations of the this compound inhibitor for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an agonist that activates the Rho/ROCK pathway (e.g., lysophosphatidic acid - LPA) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against phospho-MYPT1 (Thr696).

    • Wash the membrane with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-MYPT1.

    • Normalize the phospho-MYPT1 signal to a loading control (e.g., total MYPT1 or GAPDH) to account for variations in protein loading.

    • Determine the concentration-dependent inhibition of MYPT1 phosphorylation.

Detailed Protocol: Cell-Based PKA Inhibition Assay (CREB Phosphorylation)

This protocol assesses the inhibition of PKA by measuring the phosphorylation of its downstream target, CREB.[24][25]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293 cells) in multi-well plates.

    • Pre-treat the cells with various concentrations of the PKA inhibitor (e.g., H-89) for 1-2 hours.

    • Stimulate the cells with a PKA activator, such as forskolin or a cell-permeable cAMP analog (e.g., Sp-cAMPS), for 15-30 minutes.

  • Cell Lysis and Western Blotting:

    • Follow the same procedure for cell lysis, protein quantification, and Western blotting as described for the ROCK inhibition assay.

    • Use a primary antibody specific for phosphorylated CREB (Ser133).

  • Data Analysis:

    • Quantify the band intensities for phospho-CREB.

    • Normalize the phospho-CREB signal to total CREB or a loading control.

    • Determine the concentration-dependent inhibition of CREB phosphorylation.

Conclusion

The this compound scaffold has yielded a wealth of valuable chemical probes and therapeutic candidates for targeting protein kinases. A thorough understanding of the correlation between their in vitro activity and in vivo efficacy is crucial for their successful development. This guide has provided a comparative analysis of key this compound derivatives, highlighting the importance of considering not only in vitro potency and selectivity but also pharmacokinetic and pharmacodynamic factors. The detailed experimental protocols provided herein serve as a foundation for researchers to generate high-quality, reproducible data to further elucidate the complex interplay between in vitro and in vivo drug action. As our understanding of these correlations deepens, so too will our ability to design and develop more effective and targeted kinase inhibitor therapies.

References

  • K-115, a novel ROCK inhibitor, for neuroprotective treatment in glaucoma. (n.d.). Investigative Ophthalmology & Visual Science. [Link]

  • Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. (2021). Journal of Clinical Medicine. [Link]

  • Isoquinoline sulfonamides such as fasudil, H-1152, ripasudil and H-1129 produce IOP-lowering and neuroprotective effects through Rho kinase inhibition. (n.d.). Investigative Ophthalmology & Visual Science. [Link]

  • Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. (n.d.). Journal of Ophthalmology. [Link]

  • Effects of Rho-Associated Protein Kinase Inhibitor Y-27632 on Intraocular Pressure and Outflow Facility. (2001). Investigative Ophthalmology & Visual Science. [Link]

  • Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs. (2020). Biopharmaceutics & Drug Disposition. [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023). Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • An in vitro study of scarring formation mediated by human Tenon fibroblasts: Effect of Y-27632, a Rho kinase inhibitor. (2017). Journal of Cellular and Molecular Medicine. [Link]

  • PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury. (2015). Neural Plasticity. [Link]

  • Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection. (2005). Circulation Research. [Link]

  • ROCK inhibitors investigated for potential as antiglaucoma drugs. (2001). BioWorld. [Link]

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (2014). BMC Bioinformatics. [Link]

  • Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro. (2021). Journal of Clinical Medicine. [Link]

  • 96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

  • Rho Kinase (ROCK) Activity Assay, 96-Well. (n.d.). Cell Biolabs, Inc. [Link]

  • Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. (2019). Clinical Pharmacology in Drug Development. [Link]

  • 96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

  • Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro. (2021). Semantic Scholar. [Link]

  • In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. (2013). PLOS ONE. [Link]

  • IC50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. (2022). ResearchGate. [Link]

  • Fasudil. (n.d.). Grokipedia. [Link]

  • Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. (2024). Archives of Toxicology. [Link]

  • PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury. (2015). PMC. [Link]

  • Fasudil. (n.d.). Wikipedia. [Link]

  • Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. (2024). The University of Liverpool Repository. [Link]

  • Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis. (1996). Life Sciences. [Link]

  • Identification of a Novel Protein Kinase A Inhibitor by Bioluminescence-Based Screening. (2016). Biological and Pharmaceutical Bulletin. [Link]

  • Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. (1984). Biochemistry. [Link]

  • cAMP/PKA Signaling Pathway CRE/CREB Reporter (Luc) – HEK293 Cell Line. (n.d.). BPS Bioscience. [Link]

  • Effect of the protein kinase A (PKA) inhibitor H89, the protein kinase C (PKC) inhibitor GF109203X, the mitogen-activated protein kinase (MAPK) inhibitor PD98059, and the extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor FR180204 on silymarin-induced inhibition of evoked glutamate release. (2018). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. (2023). Scilit. [Link]

  • How to monitor PKA activity by western blot? (2013). ResearchGate. [Link]

  • The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2. (1995). Cell Biology International. [Link]

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. (2021). Journal of Medicinal Chemistry. [Link]

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (2017). Bio-protocol. [Link]

  • Effects of the Rho-kinase inhibitors, Y-27632 and fasudil, on the corpus cavernosum from diabetic mice. (2003). European Journal of Pharmacology. [Link]

  • PKA inhibitor H89 inhibits the protective effects of several probes. (2018). ResearchGate. [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). Molecules. [Link]

Sources

A Comparative Benchmarking Guide: Isoquinoline-5-sulfonamide Derivatives vs. Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the therapeutic potential of Isoquinoline-5-sulfonamide and its derivatives against established standard-of-care cancer drugs. We will delve into the mechanistic rationale, present detailed experimental protocols for rigorous comparison, and offer a blueprint for data interpretation.

Introduction: Targeting a Key Vulnerability in Cancer Metastasis

The family of this compound compounds has emerged as a compelling class of kinase inhibitors.[1] While the parent compound provides a foundational scaffold, its derivatives, such as Fasudil and Ripasudil , have been more extensively studied and are known to be potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[2] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is frequently dysregulated in cancer, playing a pivotal role in cell migration, invasion, and metastasis—the very processes responsible for the majority of cancer-related mortality.[3][4][5]

Standard-of-care therapies, while effective in targeting tumor proliferation, often have limited efficacy against metastatic disease. This guide, therefore, focuses on establishing a head-to-head comparison to evaluate whether ROCK inhibition by this compound derivatives can offer a therapeutic advantage, particularly in preventing or treating metastasis.

The Mechanistic Rationale: Inhibiting the Engine of Cancer Cell Motility

The Rho/ROCK signaling pathway is a central hub for controlling cell shape, adhesion, and movement.[6] In many cancers, this pathway is hyperactive, promoting a highly motile and invasive phenotype.[3][7] ROCK kinases (ROCK1 and ROCK2), the primary targets of this compound derivatives, are the key downstream effectors of the small GTPase RhoA.[5] Activation of ROCK leads to a cascade of phosphorylation events that ultimately result in increased actomyosin contractility, stress fiber formation, and focal adhesion dynamics—cellular processes that empower cancer cells to invade surrounding tissues and metastasize.[4][7]

By competitively inhibiting the ATP-binding site of ROCK, this compound derivatives effectively shut down this pro-metastatic engine.[1] This mechanism suggests that their primary strength may not be in direct cytotoxicity (killing stationary cancer cells) but in disrupting the dynamic processes of metastasis. This is a critical distinction that must inform the experimental design of any benchmarking study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., GPCR, Integrin) GEF GEF Receptor->GEF Extracellular Signals RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAP GAP RhoA_GTP->GAP Inactivates ROCK ROCK RhoA_GTP->ROCK Activates GEF->RhoA_GDP Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Phosphorylates Isoquinoline This compound Derivatives (e.g., Fasudil) Isoquinoline->ROCK Inhibits pMLC p-MLC MLC->pMLC Actomyosin Actomyosin Contractility pMLC->Actomyosin pLIMK p-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylates (Inactivates) pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin Actin Polymerization pCofilin->Actin Inhibits Depolymerization Metastasis Cell Migration, Invasion & Metastasis Actomyosin->Metastasis Actin->Metastasis

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Benchmarking Framework: A Multi-Pronged Approach

To conduct a meaningful comparison, we propose a multi-tiered approach, starting with in vitro assays to dissect specific cellular functions and progressing to in vivo models that assess therapeutic efficacy in a more complex biological system. For this guide, we will use metastatic breast cancer as a representative model, where Rho/ROCK signaling is often implicated.[8]

Selected Standard-of-Care Comparator: For a triple-negative breast cancer (TNBC) model (e.g., MDA-MB-231 cell line), a relevant standard-of-care comparator would be a taxane-based chemotherapy agent like Paclitaxel .[9]

PART 1: In Vitro Comparative Analysis

The goal of in vitro testing is to compare the effects of an this compound derivative (we will use the well-studied derivative, Fasudil) and Paclitaxel on distinct cancer cell behaviors.

G Start Cancer Cell Line (e.g., MDA-MB-231) Treatment Treat with: 1. Vehicle Control 2. Fasudil (Dose-Response) 3. Paclitaxel (Dose-Response) Start->Treatment Assay1 MTT Assay (Cell Viability) Treatment->Assay1 Assay2 Anoikis Assay (Anchorage-Independent Survival) Treatment->Assay2 Assay3 Transwell Migration Assay (Motility) Treatment->Assay3 Data1 IC50 Values Assay1->Data1 Data2 % Viable Cells (Detached) Assay2->Data2 Data3 # Migrated Cells Assay3->Data3 Analysis Comparative Analysis Data1->Analysis Data2->Analysis Data3->Analysis

Caption: Workflow for the in vitro comparative analysis of anticancer agents.

Experiment 1: Cell Viability and Cytotoxicity (MTT Assay)

  • Causality: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10] It will determine the cytotoxic potential of each drug. We hypothesize that Paclitaxel, which targets cell division, will show high cytotoxicity, while Fasudil's effect on viability in adherent cultures may be less pronounced.[11]

  • Detailed Protocol:

    • Cell Seeding: Seed MDA-MB-231 breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C and 5% CO₂.[10]

    • Drug Treatment: Prepare serial dilutions of Fasudil and Paclitaxel. Remove the old media and add 100 µL of fresh media containing the drugs at various concentrations to the respective wells. Include vehicle-only wells as a control.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]

    • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).

Experiment 2: Resistance to Anoikis (Anchorage-Independent Survival)

  • Causality: Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM).[14] Metastatic cancer cells must develop resistance to anoikis to survive in circulation. Since ROCK signaling is crucial for cell adhesion and cytoskeletal organization, its inhibition is hypothesized to sensitize cells to anoikis.

  • Detailed Protocol:

    • Plate Preparation: Use an ultra-low attachment 96-well plate. These plates are coated to prevent cell adhesion, thus mimicking the detached state.[15]

    • Cell Seeding and Treatment: Prepare a single-cell suspension of MDA-MB-231 cells. Seed 1 x 10⁴ cells per well in media containing the respective drugs (Fasudil and Paclitaxel at their IC50 and 2x IC50 concentrations) or vehicle control.[13]

    • Incubation: Culture the cells for 24-48 hours at 37°C and 5% CO₂.[16][17]

    • Viability Assessment: After incubation, assess the viability of the suspended cells. This can be done using a fluorescent assay with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) or by transferring the contents to a standard plate for an MTT assay.[16][17][18]

    • Data Acquisition: If using fluorescence, measure the signal using a fluorescence microplate reader. If using MTT, follow steps 4-6 from the MTT protocol above.

    • Analysis: Quantify the percentage of viable cells in the drug-treated groups relative to the vehicle control. A lower percentage indicates sensitization to anoikis.

Data Summary Table (In Vitro Results)

CompoundCell Viability IC50 (µM)Anoikis Resistance (% Viable Cells vs. Control at IC50)
Vehicle Control N/A100%
Fasudil Expected HighExpected Low
Paclitaxel Expected LowExpected Moderate

Table values are hypothetical and for illustrative purposes.

PART 2: In Vivo Efficacy Benchmarking

The ultimate test of a potential anti-cancer drug is its efficacy in a living organism, where interactions with the tumor microenvironment play a crucial role.[19]

G Start Immunocompromised Mice (e.g., NSG mice) Injection Orthotopic Injection of MDA-MB-231-Luc Cells into Mammary Fat Pad Start->Injection TumorDev Tumor Establishment (Palpable, ~100 mm³) Injection->TumorDev Grouping Randomize into Treatment Groups: 1. Vehicle Control 2. Fasudil 3. Paclitaxel TumorDev->Grouping Treatment Administer Treatment (e.g., Oral Gavage, IP Injection) for 3-4 Weeks Grouping->Treatment Monitoring Monitor Weekly: - Tumor Volume (Calipers) - Body Weight - Metastasis (Bioluminescence) Treatment->Monitoring During Treatment Endpoint Endpoint Analysis: - Excise & Weigh Tumors - Histology (IHC) - Count Lung Metastases Treatment->Endpoint Monitoring->Treatment

Caption: Workflow for the in vivo xenograft model benchmarking study.

Experiment 3: Orthotopic Xenograft Mouse Model

  • Causality: This model assesses the drug's ability to inhibit tumor growth and metastasis in a biologically relevant context.[20] An orthotopic model, where breast cancer cells are implanted into the mammary fat pad, provides a more accurate microenvironment compared to subcutaneous models.[20] We will also assess spontaneous metastasis to distant organs like the lungs.

  • Detailed Protocol:

    • Cell Preparation: Culture and harvest MDA-MB-231 cells that have been engineered to express luciferase (for bioluminescence imaging of metastases). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[21] Matrigel helps support initial tumor formation.

    • Animal Procedure: Use female, immunodeficient mice (e.g., NOD-scid gamma mice). Anesthetize a mouse and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the fourth mammary fat pad.[20][21]

    • Tumor Growth Monitoring: Once tumors are palpable (typically 7-10 days post-injection), begin measuring tumor volume 2-3 times per week using digital calipers. The formula Volume = (Width² x Length) / 2 is commonly used.[21]

    • Randomization and Treatment: When tumors reach an average volume of ~100 mm³, randomize the mice into three groups: (1) Vehicle Control, (2) Fasudil (e.g., administered via oral gavage or mini-osmotic pump), and (3) Paclitaxel (e.g., administered via intraperitoneal injection).[8][22] Dosing schedules should be based on established literature.

    • Metastasis Monitoring: Perform weekly bioluminescence imaging to track the development of metastatic lesions in the lungs and other organs.

    • Endpoint: After 3-4 weeks of treatment, or when tumors in the control group reach a predetermined size, humanely euthanize the animals. Excise the primary tumors and weigh them. Harvest the lungs and count the number of visible metastatic nodules on the surface.

    • Analysis: Compare the average tumor volume and weight across the treatment groups. Statistically analyze the difference in the number of lung metastases.

Data Summary Table (In Vivo Results)

Treatment GroupAverage Final Tumor Weight (mg)Average Number of Lung Metastases
Vehicle Control e.g., 1500 ± 250e.g., 45 ± 10
Fasudil e.g., 1200 ± 200e.g., 10 ± 5
Paclitaxel e.g., 600 ± 150e.g., 25 ± 8

Table values are hypothetical and for illustrative purposes.

Interpretation and Conclusion

Based on the mechanistic rationale and the proposed experimental framework, a successful outcome would likely show that:

  • Paclitaxel is superior at reducing primary tumor growth (in vivo) and shows greater cytotoxicity in standard viability assays (in vitro).

  • Fasudil , an this compound derivative, demonstrates a significant reduction in the number of lung metastases (in vivo), even if its effect on primary tumor size is modest.[8][22]

  • In vitro, Fasudil would show a stronger effect in the anoikis and migration assays compared to Paclitaxel, providing a mechanistic explanation for its anti-metastatic activity.[11]

Such results would strongly support the development of this compound derivatives not as a replacement for standard cytotoxic chemotherapy, but as a novel anti-metastatic agent . This could pave the way for future studies exploring combination therapies, where Paclitaxel is used to control the primary tumor and a ROCK inhibitor is used to prevent metastatic spread, thereby addressing a critical unmet need in oncology.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Anoikis Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 96-Well Anoikis Assay. Retrieved from [Link]

  • Ying, H., et al. (2006). The Rho Kinase Inhibitor Fasudil Inhibits Tumor Progression in Human and Rat Tumor Models. Molecular Cancer Therapeutics, 5(9), 2158-2164. Retrieved from [Link]

  • Assay Genie. (n.d.). Anoikis Assay Kit. Retrieved from [Link]

  • Wang, Z., et al. (2016). Novel Insights into the Roles of Rho Kinase in Cancer. Journal of Cancer, 7(12), 1599–1608. Retrieved from [Link]

  • Wang, Y., et al. (2018). 2.6. Anoikis Assay. Bio-protocol. Retrieved from [Link]

  • Matsuoka, T., & Yashiro, M. (2014). Rho/ROCK signaling in motility and metastasis of gastric cancer. World Journal of Gastroenterology, 20(38), 13756–13766. Retrieved from [Link]

  • Rath, N., & Olson, M. F. (2012). Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. Expert Reviews in Molecular Medicine, 14, e9. Retrieved from [Link]

  • Ying, H., et al. (2006). The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. Molecular Cancer Research, 4(9), 611-618. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. Retrieved from [Link]

  • Chen, Y., et al. (2023). An experimental workflow for investigating anoikis resistance in cancer metastasis. Translational Cancer Research, 12(9), 2465-2474. Retrieved from [Link]

  • Breitenlechner, C., et al. (2017). Inhibition of Rho-Associated Kinase 1/2 Attenuates Tumor Growth in Murine Gastric Cancer. Neoplasia, 19(1), 13-23. Retrieved from [Link]

  • Biroc, S. L., et al. (2005). The rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. Proceedings of the American Association for Cancer Research, 46, 2005. Retrieved from [Link]

  • Kümper, S., & Olson, M. F. (2022). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. International Journal of Molecular Sciences, 23(19), 11299. Retrieved from [Link]

  • Wang, Y., et al. (2020). Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer. Cancer Management and Research, 12, 12891–12901. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. Retrieved from [Link]

  • Skehan, P., et al. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1107-1112. Retrieved from [Link]

  • Dobrolecki, L. E., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55096. Retrieved from [Link]

  • Synapse. (2019). Potential of ROCK Inhibitors as Treatment for Cardiovascular Diseases, Cancer, and More. Retrieved from [Link]

  • Al-Fatlawi, A. A., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Medical and Health Sciences, 6(3), 153-158. Retrieved from [Link]

  • Hoffmann, D., & Hartung, A. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models in Cancer Research (pp. 435-447). Humana Press. Retrieved from [Link]

  • Certis Oncology Solutions. (n.d.). How does in vitro testing compare with in vivo testing?. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Canadian Cancer Society. (n.d.). Treatments for metastatic breast cancer. Retrieved from [Link]

  • Benjamin, D. J., et al. (2022). Cancer Drug Approvals That Displaced Existing Standard-of-Care Therapies, 2016-2021. JAMA Network Open, 5(3), e222465. Retrieved from [Link]

  • Loury, D. (2022). Few new cancer drugs replace current standards of care. MDedge. Retrieved from [Link]

  • Szymański, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(17), 5489. Retrieved from [Link]

  • Metastatic Breast Cancer Trial Talk. (2022). "Standard of Care" for MBC. Retrieved from [Link]

  • American Cancer Society. (2023). Treatment of Stage IV (Metastatic) Breast Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA approved Anticancer agents of sulfonamide derivatives. Retrieved from [Link]

  • Gunia-Krzyżak, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8788. Retrieved from [Link]

  • Okumura, N., et al. (2015). Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) Transiently Alters the Morphology of Corneal Endothelial Cells. Investigative Ophthalmology & Visual Science, 56(12), 7558-7565. Retrieved from [Link]

  • Kaneko, Y., et al. (2016). Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells. Scientific Reports, 6, 19640. Retrieved from [Link]

  • Szymański, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(17), 5489. Retrieved from [Link]

  • Okumura, N., et al. (2017). Effect of the Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) on Corneal Endothelial Wound Healing. Investigative Ophthalmology & Visual Science, 58(1), 432-441. Retrieved from [Link]

  • Neliti. (n.d.). SULFONAMIDE-CONTAINING HETEROCYCLIC COMPOUNDS WERE SYNTHESISED. Retrieved from [Link]

  • Szymański, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(17), 5489. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Isoquinoline-5-sulfonamide: Ensuring Laboratory and Environmental Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of isoquinoline-5-sulfonamide, moving beyond mere instruction to instill a deep understanding of the principles behind each procedural choice.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications necessitate a cautious approach to handling and disposal to mitigate risks of acute toxicity, and skin, eye, and respiratory tract irritation. The core principle of our disposal strategy is, therefore, risk minimization through containment and adherence to established hazardous waste protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE when handling this compound for disposal.

Body Part Required PPE Rationale
Hands Nitrile gloves (or other chemically resistant gloves)To prevent skin contact and subsequent irritation.[2][3]
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes that could cause serious eye irritation.[4]
Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of dust or aerosols that may cause respiratory irritation.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[6] The following protocol provides a universally applicable framework that can be adapted to specific institutional guidelines.

Waste Segregation and Collection

Step 1: Waste Characterization. Based on its hazard profile, this compound waste must be treated as hazardous chemical waste.

Step 2: Segregation. It is crucial to segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical waste.

Step 3: Waste Collection.

  • Solid Waste: Collect pure this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used. For instance, acids and bases should not be stored in metal containers.[8]

Container Management and Labeling

Proper container management is a cornerstone of safe laboratory practice and regulatory compliance.

Step 1: Container Selection. Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[9]

Step 2: Labeling. All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").[10]

Step 3: Storage. Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[7]

Diagram: Decision Workflow for this compound Disposal

G cluster_0 Waste Generation cluster_1 Hazard Assessment & PPE cluster_2 Waste Segregation & Collection cluster_3 Storage & Transfer cluster_4 Final Disposal A This compound Waste Generated B Review SDS for Hazards (Irritant, Harmful if Swallowed) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Characterize as Hazardous Waste C->D E Solid Waste (e.g., powder, contaminated consumables) D->E Is it solid? F Liquid Waste (e.g., solutions) D->F Is it liquid? G Collect in separate, compatible, labeled hazardous waste containers E->G F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Arrange for pickup by Environmental Health & Safety (EHS) H->I J Transport to Central Accumulation Area (CAA) I->J K Disposal by licensed waste management vendor J->K

Caption: Decision workflow for the proper disposal of this compound.

Final Disposal

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

Step 1: Waste Pickup. Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90-180 days for Small and Large Quantity Generators, respectively), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

Step 2: Transportation and Final Disposal. The licensed waste management company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common method for the disposal of organic chemical waste is high-temperature incineration.[10][11]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spills: For a small spill of solid this compound, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container. For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[6]

  • Large Spills: In the case of a large spill, evacuate the area and notify your institution's EHS department immediately.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the hazards, diligently following established protocols, and preparing for emergencies, researchers can ensure the well-being of themselves, their colleagues, and the environment.

References

  • PubChem. This compound. National Institutes of Health. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Chem Service. SAFETY DATA SHEET. [Link]

  • Occupational Safety and Health Administration. OSHA Rules for Hazardous Chemicals. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER). [Link]

  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

Sources

Navigating the Safe Handling of Isoquinoline-5-sulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of Isoquinoline-5-sulfonamide. As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of laboratory safety, drawing from established best practices and regulatory guidelines. This document moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile of this compound

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. This compound presents several potential risks that necessitate stringent safety protocols.

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes irritation upon contact with the skin.

  • Serious Eye Irritation: Can cause significant damage to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.

A comprehensive risk assessment should be conducted before commencing any work with this compound, taking into account the quantities being used and the specific experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical factor in mitigating the risks associated with this compound. The following PPE is mandatory for all personnel handling this compound.

Hand Protection: Selecting the Appropriate Gloves
Glove MaterialRecommendationRationale
Nitrile Gloves Recommended for incidental contact and handling of small quantities. A minimum thickness of 5 mil is advised. Double gloving is best practice.Nitrile offers good resistance to a broad range of chemicals, including many organic compounds.[1] However, breakthrough can occur, so immediate replacement upon contamination is crucial.[2]
Neoprene Gloves Recommended for procedures with a higher risk of splash or prolonged handling.Neoprene provides excellent resistance to a wide range of chemicals, including acids and bases, and offers good physical durability.[3]
Butyl Rubber Gloves Recommended for handling larger quantities or for spill cleanup where significant contact is possible.Butyl rubber offers superior resistance to a wide array of hazardous chemicals, including many corrosive substances.[3]

Crucial Glove Usage Practices:

  • Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Proper Donning and Doffing: Don gloves over the cuffs of your lab coat. When removing, peel them off from the cuff, turning them inside out to prevent contact with the contaminated outer surface.

  • Frequent Changes: Change gloves immediately if you suspect contamination or after a maximum of two hours of continuous use. Never reuse disposable gloves.

Eye and Face Protection: Shielding Against Splashes

Given the serious eye irritation risk, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: The minimum requirement for handling small quantities of solid material.

  • Chemical Splash Goggles: Required when handling solutions or when there is any risk of splashing.

  • Face Shield: Must be worn in conjunction with chemical splash goggles when handling larger volumes or during procedures with a high potential for splashing.

Respiratory Protection: Preventing Inhalation of Particulates

To mitigate the risk of respiratory tract irritation from airborne powder, the following measures are essential:

  • Engineering Controls: All weighing and handling of solid this compound must be performed in a certified chemical fume hood or a powder containment hood.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles. For higher-risk situations, a half-mask or full-facepiece respirator with P100 cartridges should be used.

Protective Clothing: A Barrier for Your Body
  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times.

  • Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a significant splash risk.

  • Closed-Toed Shoes: Mandatory in all laboratory settings.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Conduct Risk Assessment SelectPPE Select and Inspect PPE Prep->SelectPPE PrepFumeHood Prepare Chemical Fume Hood SelectPPE->PrepFumeHood DonPPE Don Appropriate PPE PrepFumeHood->DonPPE WeighCompound Weigh Compound in Fume Hood DonPPE->WeighCompound ConductExperiment Conduct Experiment WeighCompound->ConductExperiment Decontaminate Decontaminate Work Surfaces ConductExperiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE DisposeWaste Dispose of Waste via Licensed Contractor DoffPPE->DisposeWaste

A logical workflow for the safe handling of this compound.
Decontamination Procedures

Following any work with this compound, all potentially contaminated surfaces must be thoroughly decontaminated.

Step-by-Step Decontamination:

  • Prepare a Decontamination Solution: A solution of mild detergent and water is generally effective for routine cleaning. For known contamination, a 10% bleach solution followed by a rinse with 70% ethanol can be used, but ensure compatibility with the surface material.

  • Wipe Down Surfaces: Using disposable, absorbent pads, wipe down all surfaces within the fume hood, as well as any equipment that may have come into contact with the compound.

  • Dispose of Cleaning Materials: All used cleaning materials must be disposed of as hazardous waste.

Spill Response

In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.

For a Small Spill (Solid):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: This includes, at a minimum, double nitrile gloves, chemical splash goggles, a lab coat, and an N95 respirator.

  • Contain the Spill: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

  • Clean the Spill: Carefully dampen the absorbent pads with water (if the material is not water-reactive) or an appropriate solvent to avoid raising dust. Collect the material using a scoop or forceps and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Follow the decontamination procedures outlined above.

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Inform your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[4]

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and weighing papers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.

Final Disposal: All hazardous waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor.[5] Adherence to all local, state, and federal regulations is mandatory.[6] While specific EPA waste codes for this compound are not explicitly listed, it would likely fall under a generic code for toxic organic waste. Consult with your EHS department for the appropriate waste codes.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can significantly minimize their risk of exposure and ensure a safe and compliant laboratory environment.

References

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • S&G Gloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]

  • Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • AMG Medical. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]

  • Enhesa. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • BYU Cleanroom. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Protect IU - Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Duke Safety. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. Retrieved from [Link]

  • CDC Archive. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isoquinoline-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.